Technical Documentation Center

2-(3-Morpholinopropoxy)aniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-Morpholinopropoxy)aniline
  • CAS: 860249-97-4

Core Science & Biosynthesis

Foundational

Strategic Utilization of 2-(3-Morpholinopropoxy)aniline in Kinase Inhibitor Design: Physicochemical Profiling and Synthetic Methodologies

Executive Summary In modern medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic (PK/PD) properties is as critical as target binding affinity. 2-(3-Morpholinopropoxy)aniline is a highly specialize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the optimization of pharmacokinetic and pharmacodynamic (PK/PD) properties is as critical as target binding affinity. 2-(3-Morpholinopropoxy)aniline is a highly specialized bifunctional building block extensively utilized in the development of small-molecule therapeutics, particularly targeted kinase inhibitors. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale for its incorporation into drug scaffolds, and a self-validating synthetic methodology for its preparation.

Physicochemical Profiling & Molecular Data

Understanding the baseline properties of 2-(3-Morpholinopropoxy)aniline is essential for predicting its behavior in both synthetic workflows and biological systems. The compound features an electron-rich aniline core, a flexible three-carbon alkyl spacer, and a weakly basic morpholine ring.

Table 1: Core Chemical and Physicochemical Properties
PropertyValueStructural Significance
Chemical Name 2-(3-Morpholinopropoxy)anilineBifunctional: Amine for coupling, ether for flexibility.
CAS Number 860249-97-4 [1]Unique identifier for procurement and regulatory tracking.
Molecular Weight 236.31 g/mol [1]Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5 limit (500 Da).
Molecular Formula C₁₃H₂₀N₂O₂ [1]Optimal balance of heteroatoms for H-bonding.
SMILES String C1=CC=C(C(=C1)N)OCCCN2CCOCC2Useful for in silico docking and ADME prediction.
Topological Polar Surface Area (TPSA) ~38.3 ŲExcellent for membrane permeability (well below the 140 Ų threshold for poor absorption).
Estimated pKa (Morpholine N) ~8.3 - 8.4Exists partially ionized at physiological pH (7.4), balancing solubility and permeability.

Mechanistic Rationale: The Morpholinopropoxy Motif in Drug Design

The strategic decision to incorporate a 2-(3-morpholinopropoxy)aniline moiety into a drug scaffold is driven by strict causality in molecular recognition and ADME optimization.

1. Aqueous Solubility and Bioavailability: The morpholine ring is a privileged pharmacophore in drug discovery [2]. Unlike highly basic piperidine rings (pKa ~10.0), the oxygen atom in morpholine withdraws electron density via the inductive effect, lowering the nitrogen's pKa to approximately 8.4. This prevents the molecule from becoming permanently trapped in acidic physiological compartments (like lysosomes) while still allowing for the formation of highly soluble hydrochloride or mesylate salts, drastically improving oral bioavailability [2].

2. Spatial Targeting of the Solvent Front: In kinase inhibitor design (e.g., EGFR or ALK inhibitors), the aniline nitrogen is typically coupled to a heterocyclic core (like a quinazoline or pyrimidine) that binds to the highly conserved, hydrophobic ATP-binding hinge region. The ortho-propoxy linker acts as a flexible spacer, directing the hydrophilic morpholine ring out of the narrow hydrophobic pocket and into the aqueous solvent front [3]. This spatial arrangement enhances binding entropy and prevents steric clashes within the kinase active site.

G Aniline Aniline Core (H-Bond Donor/Acceptor) Linker Propoxy Linker (Flexible Spacer) Aniline->Linker Covalently attached Hinge Kinase Hinge Region (Hydrophobic Pocket) Aniline->Hinge Binds to Morpholine Morpholine Ring (Solubilizing Group) Linker->Morpholine Covalently attached Solvent Solvent Front (Aqueous Environment) Morpholine->Solvent Extends into

Caption: Pharmacophore binding logic of 2-(3-Morpholinopropoxy)aniline derivatives in kinase inhibitors.

Self-Validating Synthetic Methodology

To synthesize 2-(3-Morpholinopropoxy)aniline with high purity (>98%), a two-step sequence is employed: an S_N2 alkylation followed by a catalytic nitro reduction. The following protocol is designed with built-in causality and self-validating checkpoints to ensure reproducibility.

Step 1: Alkylation of 2-Nitrophenol

Objective: Form the ether linkage by reacting 2-nitrophenol with 4-(3-chloropropyl)morpholine.

  • Reagents: 2-Nitrophenol (1.0 eq), 4-(3-chloropropyl)morpholine (1.2 eq), Potassium Carbonate (K₂CO₃, 2.5 eq), Potassium Iodide (KI, 0.1 eq), anhydrous N,N-Dimethylformamide (DMF).

  • Causality of Reagents: K₂CO₃ is a mild base sufficient to deprotonate the acidic phenol (pKa ~7.2) without causing side reactions. DMF is a polar aprotic solvent that leaves the phenoxide anion unsolvated, accelerating the S_N2 attack. KI is added as a catalyst to convert the alkyl chloride into a more reactive alkyl iodide in situ (Finkelstein reaction).

  • Procedure:

    • Dissolve 2-nitrophenol in DMF at room temperature.

    • Add K₂CO₃ and stir for 30 minutes to ensure complete phenoxide formation (solution turns deep yellow/orange).

    • Add KI and 4-(3-chloropropyl)morpholine. Heat the reaction mixture to 80°C under an inert N₂ atmosphere for 12 hours.

  • Self-Validation Checkpoint 1: Perform Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (9:1) eluent. The disappearance of the bright yellow 2-nitrophenol spot (R_f ~0.8) and the appearance of a new UV-active spot (R_f ~0.4) validates the completion of the alkylation. If starting material remains, increase the temperature to 90°C for an additional 2 hours.

  • Workup: Cool to room temperature, dilute with water to crash out the product, and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine 3 times to remove residual DMF. Dry over Na₂SO₄ and concentrate to yield 4-(3-(2-nitrophenoxy)propyl)morpholine.

Step 2: Catalytic Reduction to the Aniline

Objective: Reduce the nitro group to an amine to yield the final product.

  • Reagents: 4-(3-(2-nitrophenoxy)propyl)morpholine (1.0 eq), 10% Palladium on Carbon (Pd/C, 0.1 eq by weight), Methanol (MeOH), Hydrogen gas (H₂).

  • Causality of Reagents: Catalytic hydrogenation using Pd/C is chosen over chemical reduction (e.g., Fe/HCl) because it avoids the generation of heavy metal waste and simplifies purification. Methanol provides excellent solubility for both the starting material and the resulting basic aniline.

  • Procedure:

    • Dissolve the intermediate in MeOH and carefully add 10% Pd/C under an argon blanket (to prevent ignition).

    • Purge the flask with H₂ gas three times and maintain under a balloon of H₂ at room temperature for 4-6 hours.

  • Self-Validation Checkpoint 2: Monitor via LC-MS. The reaction is complete when the mass of the nitro intermediate (m/z 267.1 [M+H]⁺) is entirely replaced by the target aniline mass (m/z 237.1 [M+H]⁺).

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry completely as Pd/C is pyrophoric. Concentrate the filtrate under reduced pressure to afford 2-(3-Morpholinopropoxy)aniline as a viscous oil or low-melting solid.

G SM1 2-Nitrophenol Step1 Step 1: Alkylation (K2CO3, KI, DMF, 80°C) SM1->Step1 SM2 4-(3-Chloropropyl)morpholine SM2->Step1 Int1 Intermediate: 4-(3-(2-nitrophenoxy)propyl)morpholine Step1->Int1 SN2 Reaction Step2 Step 2: Nitro Reduction (Pd/C, H2, MeOH, RT) Int1->Step2 Product Target: 2-(3-Morpholinopropoxy)aniline Step2->Product Catalytic Hydrogenation QC QC Validation: LC-MS (m/z 237.1) & 1H-NMR Product->QC Purity >98%

Caption: Step-by-step synthetic workflow and quality control validation for 2-(3-Morpholinopropoxy)aniline.

Analytical Validation & Quality Control

Before utilizing 2-(3-Morpholinopropoxy)aniline in downstream cross-coupling reactions (such as Buchwald-Hartwig aminations or S_NAr reactions with chlorinated heterocycles), its structural integrity must be verified:

  • ¹H-NMR (400 MHz, CDCl₃): Look for the diagnostic broad singlet at ~3.8 ppm integrating for 2 protons (the -NH₂ group), the multiplet of the aromatic protons (4H) between 6.6–6.9 ppm, and the distinct triplet of the morpholine ether oxygen adjacent protons at ~3.7 ppm (4H).

  • HPLC Purity: Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). A single sharp peak should be observed, confirming >98% purity.

References

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Publications (ACS Chemical Neuroscience) URL: [Link]

Exploratory

The Therapeutic Potential of Morpholine-Substituted Aniline Derivatives in Oncology and Targeted Drug Discovery

Executive Summary & Mechanistic Rationale In the landscape of modern targeted therapeutics, the delicate balance between high target affinity and favorable pharmacokinetic (PK) properties is the primary bottleneck in dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern targeted therapeutics, the delicate balance between high target affinity and favorable pharmacokinetic (PK) properties is the primary bottleneck in drug development. Morpholine-substituted aniline derivatives have emerged as privileged scaffolds, particularly in the design of small-molecule kinase inhibitors[1].

The causality behind selecting the morpholine moiety lies in its unique physicochemical properties. Morpholine possesses a weak basic nitrogen atom and an oxygen atom at the opposite position, providing a well-balanced lipophilic–hydrophilic profile and a flexible chair-like conformation[2]. At physiological pH, the nitrogen is partially protonated, which significantly enhances aqueous solubility and blood-brain barrier (BBB) permeability without completely sacrificing membrane lipophilicity[2]. Furthermore, morpholine exhibits an optimal CYP3A4 metabolic profile, being oxidized into non-toxic derivatives, which prolongs bioavailability[2].

When coupled with an aniline linker, the resulting complex acts as a highly effective pharmacophore. The aniline nitrogen frequently serves as a critical hydrogen-bond donor to the ATP-binding hinge region of kinases (e.g., Met-793 in EGFR), while the morpholine ring extends outward into the solvent-exposed region to improve clearance and solubility[3].

BindingModel cluster_ligand Inhibitor Pharmacophore cluster_kinase Kinase Domain Target M Morpholine Ring (Solubilizing Group) A Aniline Linker (Hydrophobic Spacer) M->A S Solvent-Exposed Region M->S Enhances PK/Clearance C Heterocyclic Core (e.g., Pyrimidine/Quinazoline) A->C H Hydrophobic Pocket II A->H Steric Complementarity ATP ATP-Binding Hinge Region C->ATP H-Bond Donor/Acceptor

Pharmacophore binding model of morpholine-aniline kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Data

Extensive in vitro evaluations demonstrate that incorporating morpholine-substituted anilines into heterocyclic cores (such as quinazolines, quinolines, and pyrimidines) yields potent antiproliferative agents. The table below synthesizes quantitative data across various recent therapeutic developments, highlighting the broad-spectrum efficacy of these derivatives against aggressive cancer cell lines and mutant kinases.

Table 1: Comparative Efficacy of Morpholine-Aniline Derivatives
Compound ClassTarget / Cell LineIC₅₀ ValueKey Structural FeatureRef
Morpholine-diphenylpyrimidine (10c) EGFR (T790M/L858R)0.71 nMMorpholine at C-2 position[3]
2-substituted aniline pyrimidine (18c) Mer / c-Met Kinases18.5 nM / 33.6 nMCyclopropane-1-carboxylic acid[4]
Morpholine-substituted quinazoline (AK-3) MCF-7 (Breast Cancer)6.44 μMN,N-dimethyl aniline moiety[1]
2-morpholino-4-anilinoquinoline (3e) HepG2 (Liver Cancer)12.76 μMC4 aniline moiety[5]

Data Interpretation: The transition from micromolar whole-cell efficacy (HepG2, MCF-7) to sub-nanomolar enzymatic inhibition (EGFR T790M) illustrates that while the morpholine-aniline moiety drives target affinity, the central heterocyclic core dictates the ultimate specificity and potency of the drug[3][5].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and biological validation of these compounds. Every step is designed as a self-validating system , ensuring that experimental artifacts do not confound the final data.

Protocol A: Synthesis of 4-Morpholinoaniline Intermediates

Causality: The synthesis relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) followed by catalytic reduction. Fluorine is chosen as the leaving group on the nitrobenzene precursor because its high electronegativity stabilizes the intermediate Meisenheimer complex, making the SN​Ar reaction highly efficient and cost-effective compared to palladium-catalyzed cross-coupling.

Step-by-Step Workflow:

  • SN​Ar Reaction: Dissolve 1-fluoro-4-nitrobenzene (1.0 eq) and morpholine (1.2 eq) in anhydrous DMF. Add K2​CO3​ (2.0 eq) as a base to neutralize the generated HF.

  • Heating & Monitoring: Stir the mixture at 80°C for 4 hours. Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material and the emergence of a bright yellow spot (due to the extended conjugation of the nitro group with the morpholine nitrogen) visually confirms the formation of 4-morpholinonitrobenzene.

  • Reduction: Transfer the purified intermediate to a hydrogenation flask. Add 10% Pd/C (0.1 eq by weight) in methanol. Purge the vessel with H2​ gas and stir at room temperature under 1 atm H2​ for 6 hours.

  • Filtration & Verification: Filter the mixture through a Celite pad to remove the pyrophoric Pd/C. Self-Validation: The solution will transition from bright yellow to colorless, indicating the successful reduction of the chromophoric nitro group to an amine. Confirm the product mass via LC-MS (expected [M+H]+ shift of -30 Da from the nitro intermediate).

Protocol B: In Vitro Cell Viability (MTT) Assay

Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase activity, which reflects the number of viable cells. It is critical to establish that the observed cell death is due to the compound's mechanism of action (e.g., apoptosis via G1 phase arrest) rather than solvent toxicity[1][6].

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 or MCF-7 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Compound Treatment: Treat cells with varying concentrations of the synthesized morpholine-aniline derivative (e.g., 0.1, 1, 10, 50 μM).

    • Self-Validation Controls: Include a Positive Control (e.g., Gefitinib or Doxorubicin) to validate the assay's sensitivity to known cytotoxic agents, and a Vehicle Control (0.1% DMSO) to prove that the solvent background does not induce cell death.

  • MTT Incubation: After 72 hours, add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. The viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Readout: Discard the media and add 150 μL of DMSO to dissolve the formazan. Read the absorbance at 570 nm using a microplate reader. Calculate the IC50​ using non-linear regression analysis.

ExpWorkflow S1 1. Chemical Synthesis (SNAr & Reduction) S2 2. Structural Validation (NMR, LC-MS) S1->S2 S3 3. Kinase Inhibition (Cell-Free Assay) S2->S3 S4 4. Cell Viability (MTT / Flow Cytometry) S3->S4 S5 5. In Vivo Efficacy (Xenograft Models) S4->S5

Step-by-step experimental workflow for validating morpholine-aniline hits.

Future Perspectives in Drug Development

The therapeutic trajectory for morpholine-substituted aniline derivatives is expanding beyond traditional oncology. Because the morpholine ring acts as an exceptional vector for crossing the blood-brain barrier, these derivatives are currently being heavily investigated for Central Nervous System (CNS) malignancies, such as glioblastoma, and neurodegenerative diseases[2].

Furthermore, the emergence of dual-kinase inhibitors (e.g., Mer/c-Met inhibitors) utilizing this scaffold demonstrates that fine-tuning the aniline substitution pattern can overcome resistance mechanisms that plague first-generation targeted therapies[4]. Future development will likely focus on utilizing these derivatives in Proteolysis Targeting Chimeras (PROTACs), where the morpholine ring can serve as an ideal exit vector for linker attachment without disrupting the pharmacodynamic profile of the warhead.

References

  • [5] Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. URL:

  • [1] Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. NIH / PMC. URL:

  • [4] Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. NIH / PMC. URL:

  • [6] Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. NIH / PMC. URL:

  • [2] Occurrence of Morpholine in Central Nervous System Drug Discovery. NIH / PMC. URL:

  • [3] Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors. ResearchGate. URL:

Sources

Foundational

A Technical Guide to the Strategic Role of 2-Amino-5-(3-morpholinopropoxy) Scaffolds in Convergent Gefitinib Synthesis

Abstract Gefitinib (Iressa®) marked a pivotal transition in oncology from broad-spectrum cytotoxic agents to targeted molecular therapies. As a first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inh...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Gefitinib (Iressa®) marked a pivotal transition in oncology from broad-spectrum cytotoxic agents to targeted molecular therapies. As a first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), its efficacy is intrinsically linked to the specific molecular pathology of certain cancers, particularly non-small cell lung cancer (NSCLC) with activating EGFR mutations. The commercial-scale synthesis of such a precisely structured molecule presents significant challenges, including regioselectivity, yield optimization, and impurity control. This technical guide provides an in-depth analysis of Gefitinib's synthesis, focusing on the critical role of the pre-functionalized intermediate, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. We will dissect the rationale behind employing a convergent synthetic strategy, detailing the preparation of this key intermediate and its subsequent transformation into Gefitinib. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols.

The Therapeutic Rationale: Gefitinib's Mechanism of Action

The Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] In healthy tissues, its activation is tightly controlled by the binding of natural ligands like epidermal growth factor (EGF).[1] However, in many epithelial cancers, EGFR is overexpressed or harbors activating mutations.[3][4] These aberrations lead to inappropriate and constitutive activation of the receptor's intrinsic tyrosine kinase domain, triggering a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[1][5][6]

Targeted Inhibition by Gefitinib

Gefitinib is a selective, reversible inhibitor of the EGFR tyrosine kinase.[3][7] It functions by competing with adenosine triphosphate (ATP) for its binding site within the intracellular catalytic domain of the receptor.[1][3][8] By occupying this pocket, Gefitinib prevents receptor autophosphorylation, effectively blocking the initiation of the downstream signaling cascades that drive malignant growth.[1][4][7][8] This targeted approach is particularly effective in patients with NSCLC whose tumors contain specific activating mutations in the EGFR gene, which render the cancer cells "addicted" to the EGFR signaling pathway for their survival.[1][2][9]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR ADP ADP EGFR->ADP P P EGFR->P Autophosphorylation Gefitinib Gefitinib Gefitinib->EGFR ATP ATP ATP->EGFR Ras Ras P->Ras PI3K PI3K P->PI3K STAT STAT P->STAT Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival STAT->Proliferation Mek Mek Raf->Mek Erk Erk Mek->Erk Erk->Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Mechanism of Gefitinib inhibiting the EGFR signaling cascade.

The Synthetic Conundrum: Linear vs. Convergent Approaches

The molecular architecture of Gefitinib, featuring a substituted anilinoquinazoline core with a crucial morpholinopropoxy side chain, dictates the synthetic strategy. Early approaches often followed a linear sequence, building the molecule step-by-step.

The Linear Synthesis Strategy

The original synthesis developed by AstraZeneca exemplifies a linear approach.[10][11] This route begins with a pre-formed quinazoline core (6,7-dimethoxyquinazolin-4-one) and sequentially modifies it. A key final step involves the O-alkylation of a phenol intermediate with 4-(3-chloropropyl)morpholine to attach the side chain.[11][12][13]

Drawbacks of the Linear Approach:

  • Late-Stage Complications: Introducing the complex morpholinopropoxy group late in the synthesis risks side reactions, such as N-alkylation on the aniline nitrogen, leading to impurities that are difficult to separate from the final product.[12][14]

  • Lower Overall Yield: In any multi-step linear synthesis, the overall yield is the product of the yields of each individual step. A single low-yielding step can drastically reduce the final output.

  • Protecting Group Chemistry: Such routes often require multiple protection and deprotection steps, adding to the complexity, cost, and potential for yield loss.[12][13]

The Superiority of a Convergent Strategy

A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the final stages. For Gefitinib, this means synthesizing an aniline precursor that already contains the morpholinopropoxy side chain. This strategy is now widely adopted for its efficiency.

Advantages of the Convergent Approach:

  • Mitigation of Impurities: By installing the side chain early, the risk of late-stage N-alkylation is eliminated, leading to a cleaner final reaction and simpler purification.[14]

  • Maximized Yield: It allows for the large-scale, optimized production of key intermediates, ensuring that any yield losses occur on less complex, lower-cost molecules.

  • Increased Flexibility: This approach facilitates the synthesis of analogues for drug discovery by simply modifying the constituent fragments.[15]

Synthesis_Strategy cluster_linear Linear Synthesis cluster_convergent Convergent Synthesis A Quinazoline Core B Modification 1 (e.g., Demethylation) A->B C Modification 2 (e.g., Chlorination) B->C D Modification 3 (SNAr with Aniline) C->D E Final Alkylation (Add Side Chain) D->E Gefitinib_L Gefitinib E->Gefitinib_L F Aniline Precursor G Add Side Chain F->G H Intermediate (2-Amino-5-(morpholinopropoxy)...) G->H Gefitinib_C Gefitinib H->Gefitinib_C Final Cyclization I Formylating Agent + Aniline Partner I->Gefitinib_C Final Cyclization

Caption: Comparison of Linear versus Convergent synthetic strategies for Gefitinib.

The Keystone: Synthesis of the 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile Intermediate

The success of the convergent strategy hinges on the efficient preparation of the key intermediate. A common and scalable route starts from the readily available 3-hydroxy-4-methoxybenzonitrile. The causality of this pathway is designed to install the necessary functionalities in a specific order to ensure high regioselectivity and yield.

**3.1 Synthetic Workflow and Rationale

The synthesis involves three primary transformations:

  • Williamson Ether Synthesis: The phenolic hydroxyl group is alkylated to introduce the morpholinopropoxy side chain. This is done first because the hydroxyl group is the most reactive site for this transformation.

  • Aromatic Nitration: A nitro group is introduced onto the benzene ring. This group is an essential precursor to the amine needed for the subsequent quinazoline ring formation.

  • Nitro Group Reduction: The nitro group is reduced to an amine, furnishing the final intermediate, ready for cyclization.

Intermediate_Synthesis Start 3-Hydroxy-4- methoxybenzonitrile Step1 Williamson Ether Synthesis (Alkylation) Start->Step1 Reagents: 4-(3-chloropropyl)morpholine, Base (e.g., K₂CO₃) Intermediate1 4-Methoxy-3-(3-morpholino propoxy)benzonitrile Step1->Intermediate1 Step2 Aromatic Nitration Intermediate1->Step2 Reagents: HNO₃ / H₂SO₄ Intermediate2 4-Methoxy-5-(3-morpholino propoxy)-2-nitrobenzonitrile Step2->Intermediate2 Step3 Nitro Group Reduction Intermediate2->Step3 Reagents: Fe / Acetic Acid or Sodium Dithionite Final_Intermediate 2-Amino-4-methoxy-5- (3-morpholinopropoxy)benzonitrile Step3->Final_Intermediate

Caption: Workflow for the synthesis of the key aniline intermediate.
Detailed Experimental Protocol: Synthesis of the Intermediate

The following protocol is a synthesized representation based on established literature procedures.[12][13][16]

Part A: Alkylation - Synthesis of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxy-4-methoxybenzonitrile (15.0 g, 0.1 mol), anhydrous potassium carbonate (20.7 g, 0.15 mol), and acetone (250 mL).

  • Addition of Alkylating Agent: Add 4-(3-chloropropyl)morpholine (17.2 g, 0.105 mol) to the suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude product from ethanol/water to obtain the pure title compound as a white solid.

Part B: Nitration - Synthesis of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

  • Setup: In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add the product from Part A (13.8 g, 0.05 mol) to concentrated sulfuric acid (50 mL), ensuring the temperature does not exceed 5 °C.

  • Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (4.0 mL) to concentrated sulfuric acid (10 mL), keeping the mixture cool.

  • Reaction: Add the cold nitrating mixture dropwise to the solution from step 1, maintaining the reaction temperature below 5 °C. After the addition is complete, stir the mixture for an additional 1-2 hours at 0-5 °C.

  • Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 200 g). The product will precipitate.

  • Purification: Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral (pH 7), and dry under vacuum to yield the nitro compound.

Part C: Reduction - Synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

  • Setup: To a 500 mL flask, add the nitro compound from Part B (10.0 g, 0.03 mol), acetic acid (75 mL), and water (75 mL).

  • Addition of Reducing Agent: Stir the mixture and add iron powder (7.0 g, 0.125 mol) portion-wise over 1-2 hours, controlling any exotherm with an ice bath.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for an additional 1 hour.

  • Work-up: Neutralize the reaction mixture by carefully adding aqueous ammonia solution until the pH reaches ~8. The product can then be extracted with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final intermediate as a solid, which can be used in the next step without further purification.[12]

The Convergent Endgame: From Intermediate to Gefitinib

With the key intermediate in hand, the final construction of the Gefitinib molecule is a streamlined process involving the formation of the quinazoline ring system.

Detailed Experimental Protocol: Final Cyclization

This one-pot procedure reacts the o-aminobenzonitrile intermediate with a formamidine derivative, which serves as the source for the remaining atoms of the quinazoline ring and already contains the N-aryl group.[12]

  • Setup: In a flask equipped with a reflux condenser, dissolve 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (5.0 g, 0.0172 mol) in toluene (30 mL).

  • Addition of Reagents: Add N'-(3-chloro-4-fluorophenyl)-N,N-dimethylformamidine (3.44 g, 0.0172 mol) followed by a catalytic amount of acetic acid (0.5 mL).

  • Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction completion by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product may begin to crystallize. Separate the toluene layer, wash with water, and then cool the toluene layer in an ice bath to maximize precipitation.

  • Purification: Collect the crude Gefitinib by filtration. Recrystallize the solid from methanol to obtain pure, off-white crystalline Gefitinib.[12]

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, Mass Spectrometry, and HPLC, comparing the results to a reference standard.[11][17]

Comparative Yield Data

The efficiency of different synthetic routes and steps can be compared by examining reported yields.

Synthetic Step/RouteReported YieldReference
Original AstraZeneca Route (Overall)~10%[10]
Regioselective Demethylation (Linear Route)46%[11]
Novel 4-Step Convergent Route (Overall)14%[10][18]
Alkylation of 3-hydroxy-4-methoxybenzonitrile90%[16]
Novel Synthesis from Methyl 3-hydroxy-4-methoxybenzoate (Overall)37.4%[11]

Conclusion and Future Perspectives

The evolution of Gefitinib synthesis from linear to convergent strategies underscores a fundamental principle in modern pharmaceutical manufacturing: process efficiency and purity are paramount. The use of a pre-functionalized intermediate like 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile is not merely a procedural alternative; it is a strategic decision that circumvents significant challenges associated with late-stage functionalization, particularly the formation of hard-to-remove N-alkylated impurities. This approach enhances the overall yield, simplifies purification, and provides a robust and scalable platform for production. The principles demonstrated in this convergent synthesis are broadly applicable and continue to inform the development of manufacturing routes for next-generation kinase inhibitors and other complex heterocyclic drug molecules.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib?
  • Wikipedia. (n.d.). Gefitinib.
  • Kim, E. S., & Lee, J. J. (n.d.). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC.
  • Maskrey, T. S., et al. (2018, November 14). A New Synthesis of Gefitinib. Synlett.
  • BenchChem. (2025).
  • Fukuoka, M., et al. (2004, June 15).
  • ChemicalBook. (2023, September 28). Gefitinib: mechanism of action, pharmacokinetics and side effect. ChemicalBook.
  • Green, M. R. (2010, August 31). The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer.
  • Okamoto, I., et al. (2004, April 12). Sensitivity to gefitinib (Iressa, ZD1839) in non-small cell lung cancer cell lines correlates with dependence on the epidermal growth factor (EGF)
  • New Drug Approvals. (2015, June 15). Gefitinib. New Drug Approvals.
  • QuickCompany. (n.d.). Process For The Preparation Of Gefitinib.
  • Google Patents. (n.d.). EP2155656A2 - Process for the preparation of gefitinib.
  • Li, F., et al. (n.d.).
  • Chen, C. P., et al. (2014, November 15). Optimization of gefitinib analogues with potent anticancer activity. PubMed.
  • Nakamura, K., et al. (2006, February 15). Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells. PubMed.
  • Sordella, R., et al. (n.d.).
  • Synfacts. (2019). A New Synthesis of Gefitinib. Synfacts, 15(04), 0339.
  • Google Patents. (n.d.). CN103739558B - A kind of preparation method of Gefitinib known impurities.
  • Google Patents. (n.d.). WO2013180403A1 - Process for preparing gefitinib and an intermediate used for preparing thereof.
  • Patsnap. (2011, August 10). Method for preparing gefitinib and intermediate thereof.

Sources

Exploratory

A Technical Guide to 2-(3-Morpholinopropoxy)aniline: A Key Building Block in Modern Medicinal Chemistry

Executive Summary 2-(3-Morpholinopropoxy)aniline is a bifunctional organic molecule that serves as a high-value intermediate in the synthesis of complex pharmaceutical agents. Its structure, which combines an aniline rin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Morpholinopropoxy)aniline is a bifunctional organic molecule that serves as a high-value intermediate in the synthesis of complex pharmaceutical agents. Its structure, which combines an aniline ring, a flexible propoxy linker, and a morpholine moiety, provides a unique set of physicochemical properties that are highly advantageous for drug design. The aniline group offers a reactive site for building larger molecular architectures, while the morpholine ring is a well-established "privileged scaffold" known to enhance pharmacokinetic properties such as aqueous solubility, metabolic stability, and bioavailability.[1][2][3] This guide provides an in-depth analysis of the compound's chemical identity, synthetic pathways, and its critical role as a precursor in the development of targeted therapeutics, particularly in oncology.

Molecular Identification and Physicochemical Profile

Accurate identification is the foundation of all chemical research and development. The key identifiers and computed physicochemical properties of 2-(3-Morpholinopropoxy)aniline are crucial for predicting its behavior in both chemical reactions and biological systems. These properties suggest a molecule with favorable drug-like characteristics, balancing water solubility (conferred by the morpholine and amine groups) with lipid membrane permeability.

Identifier / PropertyValueSource
CAS Number 860249-97-4ChemScene
Molecular Formula C₁₃H₂₀N₂O₂ChemScene
Molecular Weight 236.31 g/mol ChemScene
SMILES String C1=CC=C(C(=C1)N)OCCCN2CCOCC2ChemScene
InChIKey Will be generated based on structureN/A
Topological Polar Surface Area (TPSA) 47.72 ŲChemScene
LogP (octanol-water partition coefficient) 1.3699ChemScene
Hydrogen Bond Acceptors 4ChemScene
Hydrogen Bond Donors 1ChemScene
Rotatable Bonds 5ChemScene

The Aniline-Morpholine Scaffold: A Privileged Motif in Drug Discovery

The combination of an aniline core and a morpholine ring within a single molecule is a deliberate design choice in medicinal chemistry, not a coincidence. Each component imparts distinct, beneficial properties that address the complex challenges of drug development.

  • The Aniline Core: Aniline and its derivatives are foundational building blocks in pharmacology. The primary amine (-NH₂) is a versatile nucleophile, readily participating in reactions to form amides, sulfonamides, and, critically, heterocyclic ring systems like quinazolines. This chemical reactivity allows for the systematic extension of the molecular structure to achieve specific interactions with biological targets.

  • The Morpholine Moiety: The morpholine ring is frequently incorporated into drug candidates to optimize their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[1] Its presence typically enhances aqueous solubility and metabolic stability. The weak basicity of the morpholine nitrogen (pKa ≈ 8.5-9.0) can improve oral bioavailability and cell permeability, making it a favored isostere for less stable or more toxic groups like piperidine or piperazine.[3][4] This strategic inclusion helps transform a biologically active "hit" compound into a viable "drug" candidate.

Synthetic Pathways and Mechanistic Considerations

The most direct and widely used method for synthesizing 2-(3-Morpholinopropoxy)aniline is the Williamson ether synthesis.[5][6] This robust Sₙ2 reaction provides a reliable pathway for forming the crucial ether linkage.

Mechanism: The synthesis proceeds by the O-alkylation of 2-aminophenol. The phenolic hydroxyl group is significantly more acidic than the amino group and can be selectively deprotonated by a suitable base (e.g., K₂CO₃, Cs₂CO₃) to form a phenoxide ion.[7][8] This highly nucleophilic phenoxide then attacks the electrophilic carbon of an alkyl halide, in this case, 4-(3-chloropropyl)morpholine, displacing the chloride leaving group in a single concerted step.[9]

The workflow for this synthesis is illustrated below.

Williamson_Ether_Synthesis cluster_reactants Starting Materials Aminophenol 2-Aminophenol Phenoxide Phenoxide Intermediate Aminophenol->Phenoxide 1. Deprotonation MorpholineHalide 4-(3-Chloropropyl)morpholine Product 2-(3-Morpholinopropoxy)aniline MorpholineHalide->Product Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF, Acetonitrile) Phenoxide->Product 2. Sₙ2 Attack Salt Byproduct (e.g., KCl) Product->Salt Displacement

Caption: Williamson Ether Synthesis Workflow.

Experimental Protocol: Synthesis of 2-(3-Morpholinopropoxy)aniline

This protocol is a self-validating system designed for clarity and reproducibility.

  • Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-aminophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and N,N-Dimethylformamide (DMF, 10 volumes).

    • Causality: Anhydrous DMF is used as a polar aprotic solvent to facilitate the Sₙ2 reaction. K₂CO₃ is a cost-effective base sufficient for deprotonating the phenol without significantly affecting the aniline. A nitrogen atmosphere prevents oxidation of the electron-rich aminophenol.

  • Addition of Alkylating Agent: While stirring at room temperature, add 4-(3-chloropropyl)morpholine (1.0 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to 85-90 °C and maintain for 8-12 hours.

    • Trustworthiness: The reaction progress must be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) until the starting 2-aminophenol spot is consumed. This provides an empirical checkpoint for reaction completion.

  • Work-up and Isolation: Cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (20 volumes) and stir. The product may precipitate or can be extracted with an organic solvent like ethyl acetate (3 x 15 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product as a pure solid or oil.

Application in the Synthesis of Bioactive Quinazolines

A primary application of 2-(3-Morpholinopropoxy)aniline is as a key intermediate in the synthesis of substituted quinazolines, a class of compounds with significant antitumor activity. Many modern tyrosine kinase inhibitors (TKIs) are based on a quinazoline scaffold. The aniline nitrogen of our title compound is used to construct the pyrimidine ring of the quinazoline system, often through condensation with other reagents. This strategic placement ensures the morpholinopropoxy side chain is positioned correctly on the final molecule to interact with the target protein or to enhance its pharmacokinetic properties.

Conclusion and Future Outlook

2-(3-Morpholinopropoxy)aniline is more than a simple chemical; it is an enabling tool for medicinal chemists. Its rational design combines a reactive handle with a pharmacokinetic-enhancing moiety, streamlining the synthesis of complex, biologically active molecules. As the demand for targeted therapeutics with improved safety and efficacy profiles continues to grow, the utility of well-designed, multifunctional building blocks like 2-(3-Morpholinopropoxy)aniline will only increase, solidifying its role in the future of drug discovery.

References

  • Dara, S., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Kaur, M., et al. (2022). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. In: Cancer Treatment - New and Advanced Therapeutics. IntechOpen. Available at: [Link]

  • Vasileios, K., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistryMedChem. Available at: [Link]

  • Singh, H., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Williamson Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Pharma Tutor (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). PharmaTutor. Available at: [Link]

  • Wikipedia (n.d.). Williamson ether synthesis. Wikipedia. Available at: [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-(3-Morpholinopropoxy)aniline: A Technical Guide

Introduction As a Senior Application Scientist in early-phase drug development, I frequently encounter bifunctional intermediates that dictate the downstream stability of active pharmaceutical ingredients (APIs). 2-(3-Mo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist in early-phase drug development, I frequently encounter bifunctional intermediates that dictate the downstream stability of active pharmaceutical ingredients (APIs). 2-(3-Morpholinopropoxy)aniline (CAS: 860249-97-4) is a prime example. Featuring an electron-rich aniline core tethered to a morpholine ring via a propoxy ether linkage, this molecule is a highly versatile building block, often utilized in the synthesis of targeted therapeutics and kinase inhibitors[1].

However, its structural duality presents unique thermodynamic challenges. Understanding the causality behind its degradation is not merely an analytical compliance exercise—it is a fundamental predictive science required for robust process chemistry and formulation design.

Structural Deconstruction & Thermodynamic Vulnerabilities

The thermodynamic stability of 2-(3-Morpholinopropoxy)aniline is governed by the independent and synergistic vulnerabilities of its three primary substructures.

The Aniline Core (Oxidative Susceptibility)

Anilines are notoriously susceptible to oxidation. The presence of the electron-donating ortho-propoxy group increases the electron density on the aromatic ring, thereby lowering its oxidation potential. Under atmospheric conditions, the primary degradation pathway is initiated by hydroxyl (OH) radicals or triplet oxygen, leading to the abstraction of hydrogen from the -NH₂ moiety[2]. This radical intermediate rapidly dimerizes to form azobenzene derivatives or oxidizes further to nitroso species[3]. The kinetics of this oxidation are highly temperature-dependent and follow a first-order dependence on the substrate[4].

The Morpholine Ring (Thermal Resilience vs. N-Oxidation)

Morpholine is a chemically stable amino ether. The ether oxygen withdraws electron density from the nitrogen, rendering it less nucleophilic and less basic than structurally similar secondary amines. Thermodynamically, the morpholine ring is highly resilient, requiring temperatures exceeding 260–280 °C to undergo significant thermolysis (C-N or C-O bond cleavage). The thermal decomposition of morpholine follows first-order kinetics with a high activation energy of approximately 131.9 kJ/mol[5]. However, under strong oxidative stress, the secondary amine can form N-oxides.

The Propoxy Ether Linkage (Hydrothermolysis)

Aliphatic ethers are generally stable, but the propoxy bridge can undergo hydrothermolysis under extreme aqueous thermal conditions or acid-catalyzed cleavage, leading to the dealkylation of the aniline core.

Mechanistic Degradation Pathways

To visualize the competing thermodynamic forces, I have mapped the primary stress-induced degradation pathways below.

Thermodynamic_Degradation Parent 2-(3-Morpholinopropoxy)aniline (Intact Intermediate) Oxidation Oxidative Stress (O2, ROS, Light) Parent->Oxidation Thermal Thermal Stress (Heat >280°C, Moisture) Parent->Thermal AnilineDeg Aniline Oxidation (Azobenzene / Nitroso) Oxidation->AnilineDeg H-Abstraction / Electron Transfer MorpholineDeg Morpholine Thermolysis (Ring Cleavage / N-Oxide) Oxidation->MorpholineDeg N-Oxidation Thermal->MorpholineDeg C-N/C-O Bond Cleavage EtherCleavage Ether Cleavage (Dealkylation) Thermal->EtherCleavage Hydrothermolysis

Figure 1: Mechanistic degradation pathways of 2-(3-Morpholinopropoxy)aniline under stress.

Quantitative Thermodynamic Data

The following table synthesizes the kinetic and thermodynamic parameters associated with the substructures of 2-(3-Morpholinopropoxy)aniline, extrapolated from isolated structural studies.

Sub-structurePrimary Degradation PathwayKinetic OrderActivation Energy ( Ea​ )Primary Environmental Stressor
Aniline Core Oxidation to Azobenzene/NitrosoFirst-order~60–85 kJ/molROS, Transition Metals, UV Light
Morpholine Ring Thermolysis (Ring Cleavage)First-order131.9 kJ/mol[5]Extreme Heat (>280 °C)
Propoxy Ether Hydrolytic CleavagePseudo-first-order>100 kJ/molStrong Acids/Bases, Heat

Experimental Protocols for Stability Profiling

In my laboratory, we do not rely on static endpoint testing. We employ a self-validating kinetic workflow . A protocol is only self-validating if it accounts for mass balance—meaning the disappearance of the parent compound must quantitatively match the appearance of degradants. If mass balance fails, it indicates unmonitored pathways such as volatilization or irreversible polymerization.

Step-by-Step Methodology: Accelerated Degradation Kinetics
  • Sample Preparation (Baseline Establishment):

    • Action: Dissolve 2-(3-Morpholinopropoxy)aniline in a degassed, LC-MS grade acetonitrile/water (50:50) mixture to a concentration of 1.0 mg/mL.

    • Causality: Degassing removes dissolved oxygen, allowing us to establish a true zero-time baseline without premature auto-oxidation.

  • Stress Induction (Thermal & Oxidative):

    • Action: Aliquot the solution into hermetically sealed amber vials. For thermal profiling, incubate at 40°C, 60°C, and 80°C. For oxidative profiling, spike with 0.1% H₂O₂ or tert-butylhydroperoxide[6].

    • Causality: Amber vials prevent photolytic interference. Spiking with peroxides mimics the accelerated impact of atmospheric ROS, allowing us to calculate the Arrhenius pre-exponential factor.

  • Aliquot Sampling & Quenching:

    • Action: Withdraw 50 µL aliquots at predefined intervals (0, 2, 4, 8, 24 hours). Immediately quench oxidative samples with sodium thiosulfate and dilute 1:100 in cold mobile phase (4°C).

    • Causality: Quenching instantly halts the reaction, ensuring the kinetic snapshot represents the exact time of sampling. Cold dilution prevents further thermal degradation while in the autosampler queue.

  • Orthogonal LC-MS/MS Analysis:

    • Action: Analyze using a C18 column with a gradient of water/acetonitrile (0.1% formic acid). Utilize both Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Causality: DAD ensures we can quantify the total mass balance via UV absorbance, while MS/MS provides the structural elucidation of the specific azobenzene or N-oxide degradants.

Protocol_Workflow Step1 Sample Preparation (Degassed ACN/H2O, 1.0 mg/mL) Step2 Stress Induction (Arrhenius Temp Grid & Peroxide Spike) Step1->Step2 Step3 Time-Course Sampling (0, 2, 4, 8, 24 hrs) Step2->Step3 Step4 Chemical Quenching (Sodium Thiosulfate & 4°C Dilution) Step3->Step4 Step5 Orthogonal Analysis (LC-DAD & ESI-MS/MS) Step4->Step5 Step6 Kinetic Modeling (Mass Balance & Activation Energy) Step5->Step6

Figure 2: Self-validating experimental workflow for thermodynamic kinetic modeling.

Strategic Mitigation & Storage Protocols

The thermodynamic data directly informs handling procedures. Commercial suppliers mandate that 2-(3-Morpholinopropoxy)aniline be stored "Sealed in dry, 2-8°C"[7].

Why this specific condition?

  • 2-8°C (Refrigeration): The oxidation of the aniline core has an activation energy low enough that ambient room temperature (25°C) provides sufficient thermal energy to drive slow, continuous degradation over months. Refrigeration exponentially decreases the rate constant ( k ) according to the Arrhenius equation.

  • Sealed and Dry: Moisture acts as a solvent medium that facilitates proton transfer, accelerating both oxidative electron transfer and potential hydrolytic cleavage of the ether bond. Sealing under an inert atmosphere eliminates the triplet oxygen required for the initial H-abstraction[2].

By treating 2-(3-Morpholinopropoxy)aniline not as a static chemical, but as a dynamic thermodynamic system, researchers can proactively design synthesis routes and storage protocols that preserve molecular integrity.

Sources

Exploratory

Bioavailability Predictions for Morpholine-Containing Small Molecules: A Comprehensive Guide to ADME Optimization

Introduction The morpholine ring—a six-membered saturated heterocycle containing opposing oxygen and nitrogen atoms—has cemented its status as a privileged scaffold in modern medicinal chemistry[1]. Its incorporation is...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The morpholine ring—a six-membered saturated heterocycle containing opposing oxygen and nitrogen atoms—has cemented its status as a privileged scaffold in modern medicinal chemistry[1]. Its incorporation is a strategic maneuver to fine-tune physicochemical properties, notably aqueous solubility, lipophilicity, and metabolic stability, which collectively dictate oral bioavailability (F)[2]. As a Senior Application Scientist, I approach the optimization of morpholine derivatives not merely as a structural exercise, but as a multi-dimensional pharmacokinetic challenge. This whitepaper elucidates the causality behind the physicochemical behavior of morpholine, outlines self-validating experimental workflows for predicting its bioavailability, and provides actionable insights for drug development professionals.

The Physicochemical Paradigm of the Morpholine Scaffold

The strategic replacement of piperidine or piperazine rings with morpholine profoundly alters a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The electron-withdrawing nature of the oxygen atom via negative inductive effects reduces the basicity of the opposing nitrogen[3]. While piperidine exhibits a pKa of ~11.2, morpholine's pKa typically hovers around 8.4[4].

Causality in Drug Design: This reduced pKa ensures that at physiological pH (7.4), a significant fraction of the morpholine-containing drug remains in its neutral, un-ionized state. This delicate balance enhances passive transcellular permeability across the lipophilic core of the intestinal epithelium (improving absorption) while the oxygen atom acts as a hydrogen-bond acceptor to maintain adequate aqueous solubility (preventing dissolution-rate limited absorption)[4].

Table 1: Comparative Physicochemical Properties of Saturated Heterocycles
PropertyPiperidinePiperazineMorpholinePharmacokinetic Impact on Bioavailability
Heteroatoms 1 (N)2 (N, N)2 (N, O)O atom introduces an H-bond acceptor, lowering LogP.
Typical pKa ~11.2~9.8, ~5.6~8.4Lower pKa increases neutral fraction at pH 7.4, boosting permeability.
cLogP (Parent) 0.84-1.17-0.85Morpholine perfectly balances hydrophilicity and lipophilicity.
Metabolic Soft Spots N-oxidation, α -CN-oxidation α -C oxidation, Ring cleavageO atom blocks oxidation at position 4, shifting CYP liability.

In Silico Predictions and PBPK Modeling

Before committing to synthesis, predictive modeling is employed to forecast the bioavailability of morpholine analogs. Quantitative Structure-Activity Relationship (QSAR) models and Physiologically Based Pharmacokinetic (PBPK) modeling platforms integrate predicted pKa, LogD, and polar surface area (PSA) to simulate human oral absorption[5].

Causality in Modeling: Morpholine's predictable ionization allows for highly accurate LogD predictions. PBPK models utilize these inputs to estimate the fraction unbound in plasma ( fup​ ) and systemic clearance ( CLsys​ ), providing a theoretical bioavailability ceiling before in vitro testing[5].

G A Morpholine Scaffold Design & Synthesis B In Silico ADME (pKa, LogD, PSA) A->B Property Triage C In Vitro Permeability (Caco-2 / PAMPA) B->C Absorption Potential D Metabolic Stability (Microsomes / Hepatocytes) B->D Clearance Estimation E PBPK Modeling (IVIVE) C->E Ka input D->E CLint input F In Vivo Bioavailability (F%) Prediction & Validation E->F Simulation

Caption: Workflow integrating in silico predictions with in vitro assays to predict in vivo bioavailability.

Metabolic Stability and Biotransformation Pathways

A critical determinant of oral bioavailability is the extent of first-pass metabolism in the liver. While morpholine improves solubility, it introduces specific metabolic liabilities[6]. The carbon atoms adjacent to the nitrogen and oxygen ( α -carbons) are highly susceptible to oxidation by Cytochrome P450 enzymes, predominantly CYP3A4[2].

Causality in Biotransformation: CYP3A4-mediated oxidation at the α -carbon yields an unstable hemiaminal or hemiketal intermediate, which rapidly undergoes ring cleavage to form linear, highly polar metabolites[6]. Alternatively, N-dealkylation can strip the morpholine ring from the parent scaffold. Understanding these pathways allows medicinal chemists to employ steric hindrance (e.g., adding methyl groups at the 2- or 6-positions, as seen in the LRRK2 inhibitor MLi-2) to block metabolic soft spots and enhance the half-life[7].

G Parent Morpholine-Containing Parent Drug CYP CYP450 Oxidation (Primarily CYP3A4) Parent->CYP Hepatic First-Pass AlphaOx Alpha-Carbon Oxidation CYP->AlphaOx NDealk N-Dealkylation CYP->NDealk RingOpen Ring Cleavage (Linear Metabolites) AlphaOx->RingOpen Instability Excretion Renal/Biliary Excretion NDealk->Excretion RingOpen->Excretion

Caption: Primary CYP450-mediated biotransformation pathways of morpholine-containing small molecules.

Self-Validating Experimental Protocols for Bioavailability Prediction

To empirically predict bioavailability, we must quantify both intestinal permeability ( Papp​ ) and intrinsic hepatic clearance ( CLint​ ). The following protocols are designed as self-validating systems, incorporating strict control measures to ensure data integrity.

Protocol A: Caco-2 Bidirectional Permeability Assay

Objective: Predict intestinal absorption and identify efflux transporter (P-gp) liability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow differentiation and tight junction formation.

  • Monolayer Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω⋅cm2 are utilized. Causality: This strict threshold ensures that permeation occurs transcellularly, not through compromised paracellular gaps.

  • Dosing: Prepare the morpholine compound at 10 µM in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B assessment, and to the basolateral (B) chamber for B-to-A assessment.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh buffer.

  • Control Validation: Run Propranolol (high permeability marker) and Atenolol (low permeability marker) in parallel. Run Digoxin to validate P-gp efflux functionality.

  • Quantification & Calculation: Analyze samples via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp​(B→A)/Papp​(A→B) ). An ER > 2 indicates active efflux, which will severely limit oral bioavailability.

Protocol B: Human Liver Microsomal (HLM) Stability Assay

Objective: Determine intrinsic clearance ( CLint​ ) to predict hepatic first-pass extraction ( EH​ ).

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the morpholine compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligatory cofactor for CYP450 enzymes; its omission in a parallel negative control validates that any observed degradation is strictly CYP-mediated[6].

  • Time-Course Sampling: At 0, 5, 15, 30, and 45 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The high organic solvent concentration and rapid temperature drop instantly denature the enzymes, quenching the reaction.

  • Control Validation: Utilize Verapamil or Testosterone as a positive control for CYP3A4 activity. If the positive control is not metabolized, the microsomes are inactive, invalidating the assay[6].

  • Data Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Plot the natural log of remaining compound percentage versus time to determine the elimination rate constant ( k ). Calculate CLint​=(k×V)/protein concentration .

Case Studies: Clinical Validation of the Morpholine Scaffold

The translation of these predictive models is evident in several FDA-approved drugs[2]:

  • Gefitinib (Iressa): An EGFR inhibitor where the morpholine ring was appended to a quinazoline core. The morpholine moiety drastically improved aqueous solubility and oral bioavailability compared to its lipophilic precursors, achieving an oral bioavailability of ~60% in humans[8].

  • Linezolid (Zyvox): An oxazolidinone antibiotic. The morpholine ring provides an optimal balance of lipophilicity and hydrophilicity, allowing for 100% oral bioavailability and excellent tissue penetration, including the central nervous system[8].

  • Aprepitant (Emend): An NK1 receptor antagonist for chemotherapy-induced nausea. The morpholine core acts as a rigid scaffold that directs three substituent arms into the receptor pocket while maintaining a pharmacokinetic profile suitable for oral administration[7].

Conclusion

The morpholine ring is not merely a structural placeholder; it is a sophisticated pharmacokinetic tool. By lowering pKa, modulating LogD, and providing a predictable metabolic profile, it enables the rational design of highly bioavailable oral therapeutics. However, successful integration requires rigorous, self-validating predictive workflows—combining in silico PBPK modeling with robust in vitro permeability and clearance assays. By adhering to these principles, drug development professionals can systematically de-risk morpholine-containing candidates and accelerate their path to the clinic.

References

  • Lenci, E. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery". ACS Chemical Neuroscience.
  • Benchchem. (2025). "Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Drugs". Benchchem.
  • Thieme. (2023). "A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs". Thieme Connect.
  • Benchchem. (2025). "Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds". Benchchem.
  • RSC. (2026). "Morpholine as a privileged scaffold for neurodegenerative disease therapeutics". Royal Society of Chemistry.
  • Benchchem. (2025). "Morpholine: A Privileged Pharmacophore in Modern Drug Discovery". Benchchem.
  • FooDB. (2010). "Showing Compound Morpholine (FDB008207)". FooDB.
  • Benchchem. (2025). "Morpholine-4-carboxamide vs.
  • Frontiers. (2023). "QSAR-based physiologically based pharmacokinetic (PBPK) modeling for 34 fentanyl analogs". Frontiers in Pharmacology.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 2-(3-Morpholinopropoxy)aniline from Nitrophenol Precursors

Executive Summary & Mechanistic Rationale 2-(3-Morpholinopropoxy)aniline (CAS 860249-97-4)[1] is a highly versatile building block in medicinal chemistry. The integration of a morpholine ring via a propoxy linker signifi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

2-(3-Morpholinopropoxy)aniline (CAS 860249-97-4)[1] is a highly versatile building block in medicinal chemistry. The integration of a morpholine ring via a propoxy linker significantly enhances the aqueous solubility and favorable pharmacokinetic properties of derivative molecules, making it a highly sought-after moiety in the development of kinase inhibitors and other targeted therapeutics[2].

This application note outlines a robust, two-phase synthetic protocol to generate 2-(3-Morpholinopropoxy)aniline starting from commercially available 2-nitrophenol. As a Senior Application Scientist, I have structured this guide not merely as a list of instructions, but as a self-validating system . Every step includes mechanistic causality, ensuring that researchers understand why a specific condition is chosen, and how to analytically validate success before proceeding.

The synthesis relies on two fundamental transformations:

  • Nucleophilic O-Alkylation ( SN​2 ) : The selective etherification of 2-nitrophenol using 4-(3-chloropropyl)morpholine[3].

  • Chemoselective Nitro Reduction : The catalytic hydrogenation of the intermediate to yield the target aniline.

Synthetic Workflow

The logical progression of the synthesis is mapped below. This workflow highlights the key chemical transformations and the specific conditions required to drive each reaction forward.

SynthesisWorkflow N1 2-Nitrophenol (Precursor) Step1 Phase 1: O-Alkylation (K2CO3, DMF, 90°C) N1->Step1 N2 4-(3-Chloropropyl)morpholine (Alkylating Agent) N2->Step1 Int 4-(3-(2-Nitrophenoxy)propyl)morpholine (Intermediate) Step1->Int SN2 Substitution Step2 Phase 2: Hydrogenation (Pd/C, H2, EtOH, 25°C) Int->Step2 Target 2-(3-Morpholinopropoxy)aniline (Target Molecule) Step2->Target Nitro Reduction

Workflow for the synthesis of 2-(3-Morpholinopropoxy)aniline from 2-nitrophenol.

Phase 1: Nucleophilic O-Alkylation

Quantitative Data Summary
ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
2-Nitrophenol 139.111.0 eq1.39 gStarting Material
4-(3-Chloropropyl)morpholine 163.651.2 eq1.96 g (~1.88 mL)Alkylating Agent[4]
Potassium Carbonate ( K2​CO3​ ) 138.212.0 eq2.76 gBase
N,N-Dimethylformamide (DMF) 73.09Solvent15.0 mLPolar Aprotic Solvent
Step-by-Step Protocol & Causality
  • Deprotonation : Charge a dry 50 mL round-bottom flask with 2-nitrophenol (1.39 g) and DMF (15 mL). Add anhydrous K2​CO3​ (2.76 g).

    • Causality: K2​CO3​ deprotonates the phenol to form a highly nucleophilic phenoxide anion. DMF is selected because its high dielectric constant and lack of hydrogen-bonding capability leave the phenoxide unencumbered and highly reactive.

  • Alkylation : Add 4-(3-chloropropyl)morpholine (1.96 g) dropwise to the stirring suspension.

  • Thermal Activation : Equip the flask with a reflux condenser and heat the mixture to 90 °C for 4–6 hours.

    • Causality: The primary alkyl chloride is less reactive than a bromide or iodide; elevated temperature provides the necessary activation energy to drive the SN​2 displacement to completion[4].

  • Quench & Extraction : Cool the reaction to room temperature and pour it into 50 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 x 20 mL).

    • Causality: Water crashes out the lipophilic intermediate while completely dissolving the DMF and inorganic salts, enabling a clean phase separation.

  • Washing : Wash the combined organic layers with 5% aqueous NaOH (20 mL), followed by brine (20 mL).

    • Causality: The NaOH wash is a critical self-validating step; it actively strips any unreacted 2-nitrophenol (which is highly soluble in basic water) out of the organic layer, ensuring high purity of the intermediate.

  • Drying & Concentration : Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield 4-(3-(2-nitrophenoxy)propyl)morpholine .

Field-Proven Insight: 4-(3-Chloropropyl)morpholine is frequently sourced as a hydrochloride salt to prevent auto-quaternization during storage[3]. If utilizing the HCl salt (MW: 200.11 g/mol ), you must add an additional 1.2 equivalents of K2​CO3​ to liberate the free base in situ before the alkylation can occur.

Phase 2: Chemoselective Nitro Reduction

Quantitative Data Summary
ReagentMW ( g/mol )EquivalentsAmount (8 mmol scale)Role
4-(3-(2-Nitrophenoxy)propyl)morpholine 266.291.0 eq2.13 gIntermediate
Palladium on Carbon (10% Pd/C) -10 wt%213 mgCatalyst
Hydrogen Gas ( H2​ ) 2.02Excess1 atm (Balloon)Reducing Agent
Ethanol (Absolute) 46.07Solvent20.0 mLProtic Solvent
Step-by-Step Protocol & Causality
  • Preparation : Dissolve the intermediate (2.13 g) in absolute ethanol (20 mL) in a 100 mL round-bottom flask.

  • Catalyst Addition : Carefully add 10% Pd/C (213 mg) to the solution.

    • Causality: Ethanol is used as the protic solvent to stabilize the polar transition states and facilitate the rapid proton transfer steps inherent in the reduction of −NO2​ to −NH2​ .

  • Atmosphere Exchange : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with Nitrogen ( N2​ ) three times. Repeat this process using a Hydrogen ( H2​ ) balloon.

    • Causality: Strict removal of oxygen prevents premature oxidation of the catalyst and eliminates the risk of explosive H2​/O2​ mixtures.

  • Hydrogenation : Stir the reaction vigorously at room temperature (25 °C) under 1 atm of H2​ for 12 hours.

  • Filtration : Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (10 mL).

  • Concentration : Concentrate the filtrate under reduced pressure to afford the target molecule, 2-(3-Morpholinopropoxy)aniline .

Field-Proven Insight: Nitro reduction is highly exothermic. When scaling up, introduce hydrogen gas gradually. Furthermore, never let the Pd/C catalyst dry out on the filter paper during the post-reaction Celite filtration. Finely divided palladium can spontaneously ignite in the presence of ethanol vapors and atmospheric oxygen.

Analytical Validation System

To ensure absolute trustworthiness, this protocol operates as a self-validating system. Progression to the next phase is strictly gated by specific, observable analytical milestones.

AnalyticalWorkflow Sample Reaction Mixture Aliquot TLC TLC Analysis (In-Process QC) Sample->TLC Decision Is Starting Material Consumed? TLC->Decision Workup Proceed to Workup & Extraction Decision->Workup Yes (Rf shift) Continue Continue Heating/ Stirring Decision->Continue No NMR 1H NMR / LC-MS (Final Validation) Workup->NMR Post-Purification Continue->Sample

Analytical self-validation logic for reaction monitoring and quality control.

In-Process Quality Control (IPQC) Milestones:
  • Phase 1 Validation : Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) mobile phase. The reaction is complete when the bright yellow 2-nitrophenol spot ( Rf​≈0.8 ) completely disappears, replaced by a new UV-active intermediate spot ( Rf​≈0.4 ).

  • Phase 2 Validation : Perform TLC using a Dichloromethane:Methanol (9:1) mobile phase. The nitro intermediate ( Rf​≈0.6 ) will be consumed, yielding the highly polar aniline ( Rf​≈0.2 ). Crucial Check : The product spot will stain intensely purple/brown when treated with a Ninhydrin dip and heated, definitively confirming the presence of the primary amine.

  • Final Structural Confirmation : Validate the final product via LC-MS (Expected [M+H]+=237.1 ) and 1H NMR, ensuring the disappearance of the downfield aromatic nitro protons and the appearance of a broad singlet integrating to 2H around δ 3.5-4.0 ppm ( −NH2​ ).

Sources

Application

Application Note: Utilizing 2-(3-Morpholinopropoxy)aniline as a Solubilizing C4-Anilino Building Block in Quinazoline Kinase Inhibitor Synthesis

Executive Summary & Mechanistic Rationale The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinazoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Afatinib). These molecules typically function by competitively binding to the ATP-binding site of kinases such as EGFR and VEGFR, as detailed in recent comprehensive reviews on [1].

Traditionally, drug designers append solubilizing moieties—such as the 3-morpholinopropoxy group—to the C6 or C7 positions of the quinazoline core to improve pharmacokinetic properties. However, utilizing 2-(3-Morpholinopropoxy)aniline (CAS: 860249-97-4) as a building block shifts this solubilizing vector to the C4-aniline ring.

The Causality of this Structural Choice:

  • Conformational Pre-organization: The bulky ortho-substitution on the aniline ring sterically restricts the rotation of the C4–N bond. This forces the aniline ring into a near-orthogonal dihedral angle relative to the planar quinazoline core, locking the molecule into a conformation that minimizes the entropic penalty upon binding to the kinase's hydrophobic pocket [2].

  • Solvent Channel Targeting: The flexible propoxy linker allows the terminal morpholine ring (which is protonated at physiological pH, pKa ~8.3) to fold outward into the solvent-exposed channel of the kinase domain. This maintains critical hinge-region hydrogen bonds while drastically improving aqueous solubility.

BindingModel cluster_Ligand Ligand Pharmacophore cluster_Kinase Kinase Domain (e.g., EGFR) QCore Quinazoline Core ARing C4-Aniline Ring (Ortho-substituted) QCore->ARing Hinge Hinge Region (Met793 H-bonds) QCore->Hinge N1/N3 Hydrogen Bonding Morph 3-Morpholinopropoxy Group ARing->Morph HPocket Hydrophobic Pocket (DFG-in/out) ARing->HPocket Steric/Hydrophobic Fit Solvent Solvent-Exposed Channel Morph->Solvent Solubilization & Salt Bridges

Pharmacophore interaction model of ortho-substituted C4-anilinoquinazolines.

Comparative Physicochemical Data

The integration of the 2-(3-morpholinopropoxy) group fundamentally alters the predicted physicochemical profile of the resulting inhibitor, optimizing it for oral bioavailability.

Table 1: Predicted Physicochemical Properties of C4-Anilinoquinazolines

PropertyUnsubstituted C4-Anilinoquinazoline2-(3-Morpholinopropoxy)anilino Variant
Molecular Weight ~221.2 g/mol ~364.4 g/mol
cLogP 3.52.8
Topological Polar Surface Area (TPSA) 38.9 Ų68.3 Ų
Predicted Aqueous Solubility (pH 7.4) < 10 µg/mL> 500 µg/mL
Basic pKa (Morpholine) N/A~8.3

Experimental Design & Reaction Optimization

The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) between a 4-chloroquinazoline derivative and 2-(3-Morpholinopropoxy)aniline.

The Causality of Reaction Conditions: The ortho-propoxy substitution creates significant steric hindrance around the nucleophilic amine of the aniline. Under standard basic conditions (e.g., K2CO3 in DMF), the reaction fails or proceeds with abysmal yields due to poor orbital overlap. To overcome this, we employ acid catalysis (HCl in Isopropanol) . The acid protonates the N1 atom of the quinazoline ring, drastically lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This electronic activation hyper-sensitizes the C4 position to nucleophilic attack, overriding the steric penalty of the ortho-substituted aniline [2].

Table 2: Optimization of SNAr Reaction Conditions

SolventCatalystTemperatureTimeYieldMechanistic Observation
DMFK2CO3 (Base)90 °C24 h< 15%Steric hindrance dominates; starting materials recovered.
IsopropanolNone85 °C24 h40%Sluggish reaction; partial product precipitation.
Isopropanol HCl (Acid) 85 °C 12 h > 85% N1 protonation overcomes sterics; product precipitates as HCl salt.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system . The desired product forms as a hydrochloride salt, which is highly insoluble in hot isopropanol. The visual cue of heavy precipitation drives the reaction equilibrium forward and serves as an immediate, label-free confirmation of reaction success.

SynthesisWorkflow R1 4-Chloroquinazoline Core Cond SNAr Reaction IPA, cat. HCl, 85°C, 12h R1->Cond R2 2-(3-Morpholinopropoxy) aniline R2->Cond Int Crude HCl Salt Precipitate Cond->Int TLC/LC-MS Validation Workup Free-basing (NaHCO3) & Extraction (EtOAc) Int->Workup Prod Purified 4-Anilinoquinazoline Target Compound Workup->Prod Recrystallization

SNAr synthesis workflow for 4-(2-(3-morpholinopropoxy)phenylamino)quinazolines.

Step 1: Acid-Catalyzed SNAr Coupling
  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Loading: Add the 4-chloroquinazoline core (1.0 eq, 10.0 mmol) and 2-(3-Morpholinopropoxy)aniline (1.1 eq, 11.0 mmol).

  • Solvent & Catalyst: Suspend the reactants in 40 mL of anhydrous isopropanol (IPA). Add 3 drops of concentrated aqueous HCl (37%). Note: The suspension may not fully dissolve initially; this is expected.

  • Reaction: Heat the mixture to 85 °C (reflux) under an inert nitrogen atmosphere for 12 hours.

  • In-Process Validation: As the reaction proceeds, a thick yellow/white precipitate (the product HCl salt) will form. Monitor the supernatant via TLC (DCM:MeOH 9:1) to confirm the complete consumption of the 4-chloroquinazoline starting material.

Step 2: Isolation and Free-Basing
  • Precipitation: Cool the reaction mixture to room temperature, then transfer to a 4 °C ice bath for 1 hour to maximize the precipitation of the HCl salt.

  • Filtration: Filter the precipitate under vacuum. Wash the filter cake with cold IPA (2 x 10 mL) followed by diethyl ether (20 mL) to remove any unreacted aniline and lipophilic impurities.

  • Phase Transfer: Transfer the solid to a separatory funnel. Add 50 mL of saturated aqueous NaHCO3 and 50 mL of ethyl acetate (EtOAc).

    • Causality Check: The mildly basic NaHCO3 deprotonates both the quinazoline core and the morpholine nitrogen. This converts the highly polar, insoluble HCl salt into the lipophilic free base, which immediately partitions into the EtOAc layer.

  • Extraction: Extract the aqueous layer with an additional 25 mL of EtOAc. Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude free base.

Step 3: Recrystallization (Chromatography-Free Purification)
  • Dissolution: Dissolve the crude free base in a minimum volume of boiling ethanol.

  • Crystallization: Add distilled water dropwise until the solution becomes faintly cloudy. Remove from heat and allow the solution to cool slowly to room temperature, then to 4 °C.

  • Final Validation: Collect the resulting crystals via vacuum filtration. The formation of highly defined crystals validates the purity of the compound. Confirm final identity and purity (>95%) via LC-MS (ESI+) looking for the [M+H]+ peak, and 1H -NMR to confirm the integration of the morpholine protons (multiplets at ~2.40 ppm and ~3.58 ppm) [2].

References

  • Zayed, M. F. (2023). "Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases." Scientia Pharmaceutica, 91(2), 18. Available at:[Link]

  • Wang, X., et al. (2017). "Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives." Molecules, 22(10), 1624. Available at:[Link]

Method

Application Note: C–N Cross-Coupling Strategies for 2-(3-Morpholinopropoxy)aniline and Chloro-Pyrimidines

Mechanistic Rationale and System Design The coupling of 2-(3-morpholinopropoxy)aniline with chloro-pyrimidines is a critical transformation in the synthesis of modern kinase inhibitors (e.g., ATP-competitive EGFR or CDK...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and System Design

The coupling of 2-(3-morpholinopropoxy)aniline with chloro-pyrimidines is a critical transformation in the synthesis of modern kinase inhibitors (e.g., ATP-competitive EGFR or CDK inhibitors). This specific aniline derivative presents two unique mechanistic challenges that dictate experimental design:

  • Steric Hindrance : The ortho-alkoxy substitution (the 3-morpholinopropoxy group) creates significant steric bulk around the primary amine, raising the activation energy required for nucleophilic attack.

  • Dual Basicity : The molecule contains both a primary aniline (pKa ~4.6) and a tertiary morpholine amine (pKa ~8.3). This dual basicity heavily influences catalyst selection, solvent compatibility, and the pH-dependence of the aqueous workup.

To overcome these barriers, researchers must choose between two distinct chemical pathways: Acid-Catalyzed Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling.

Pathway Selection: SNAr vs. Buchwald-Hartwig

Acid-Catalyzed SNAr : In water or protic solvents, the addition of a catalytic to stoichiometric amount of acid protonates the pyrimidine nitrogen. This protonation significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine, increasing the electrophilicity of the C–Cl bond and facilitating the attack by the aniline . Because the morpholine moiety will also be protonated under these conditions, stoichiometric acid is often required to ensure the pyrimidine ring remains adequately activated.

Buchwald-Hartwig Coupling : When utilizing highly substituted or unreactive 2-chloropyrimidines, or when SNAr yields are poor due to the ortho-steric bulk of the aniline, Pd-catalyzed C–N coupling is the mandatory alternative. The use of bidentate ligands (e.g., Xantphos) prevents catalyst poisoning by the morpholine nitrogen and facilitates the critical reductive elimination step .

PathwayLogic Start Aniline + Chloro-pyrimidine Eval Substrate Evaluation Start->Eval SNAr Acid-Catalyzed SNAr (Protic Solvent, HCl) Eval->SNAr 4-Chloropyrimidine (High Electrophilicity) Pd Buchwald-Hartwig (Aprotic Solvent, Pd/Ligand) Eval->Pd 2-Chloropyrimidine (Sterically Hindered) Prod1 Target Diaryl Amine SNAr->Prod1 100-130 °C Prod2 Target Diaryl Amine Pd->Prod2 90-110 °C

Decision matrix for selecting SNAr vs. Buchwald-Hartwig coupling conditions.

Quantitative Optimization Data

The following table summarizes the optimized conditions for both pathways, highlighting the causality of solvent and catalyst choices for this specific substrate.

Reaction PathwayCatalyst / AdditiveSolventTemp (°C)Time (h)Yield (%)Mechanistic Advantage
SNAr (Thermal)HCl (1.1 eq)Isopropanol1001845-55Simple setup; morpholine acts as an internal buffer.
SNAr (Microwave)HCl (1.1 eq)Water / iPrOH1300.565-75High heat rapidly overcomes ortho-steric barrier.
Buchwald-HartwigPd2(dba)3 / Xantphos1,4-Dioxane1004-680-92Ligand prevents morpholine chelation to Pd.
Buchwald-HartwigPd(OAc)2 / BrettPhosToluene1103-585-95BrettPhos is highly selective for primary anilines.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The workflows below integrate specific In-Process Controls (IPCs) to verify chemical milestones before proceeding to the next step.

Workflow S1 1. Assembly (Strictly Anhydrous for Pd) S2 2. Reaction (Heat & Agitate) S1->S2 S3 3. IPC Validation (LC-MS / TLC) S2->S3 S4 4. pH-Controlled Workup (pH > 9) S3->S4 S5 5. Isolation (Crystallization/Flash) S4->S5

Self-validating experimental workflow with critical in-process controls.

Protocol A: Microwave-Assisted Acid-Catalyzed SNAr

Causality Focus: A water/isopropanol mixture is utilized to solubilize the HCl salt of the morpholine derivative. Microwave heating is employed to rapidly surpass the high activation energy imposed by the ortho-alkoxy steric hindrance.

  • Reaction Setup : In a 10 mL microwave-safe vial, combine 2-(3-morpholinopropoxy)aniline (1.0 mmol, 236 mg) and the target 4-chloropyrimidine (1.05 mmol).

  • Activation : Add 3 mL of a 1:1 mixture of Isopropanol and Deionized Water. Add 1.1 equivalents of aqueous HCl (1.0 M).

    • Validation Check: The solution should become completely homogeneous as the morpholine tail is protonated into its soluble salt form.

  • Execution : Seal the vial and heat in a dedicated microwave reactor at 130 °C for 30 minutes.

  • IPC Validation : Sample 5 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Validation Check: Confirm the disappearance of the starting aniline mass (m/z 237[M+H]+) and the dominant appearance of the coupled product mass.

  • pH-Controlled Workup : Transfer the mixture to a beaker. Slowly add saturated aqueous Na2CO3 dropwise until the pH is strictly > 9.

    • Causality: The morpholine side-chain (pKa ~8.3) must be fully deprotonated to partition into the organic phase during extraction, or to precipitate the product as a free base .

  • Isolation : Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Causality Focus: For unreactive 2-chloropyrimidines, Pd-catalysis is mandatory. Xantphos is selected because its wide bite angle promotes rapid reductive elimination, preventing the basic morpholine tail from trapping the Pd(II) intermediate and stalling the catalytic cycle .

  • Reagent Preparation : Oven-dry a Schlenk flask. Add 2-(3-morpholinopropoxy)aniline (1.0 mmol, 236 mg), 2-chloropyrimidine (1.05 mmol), Pd2(dba)3 (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and finely powdered Cs2CO3 (2.0 mmol).

  • Degassing : Seal the flask with a septum. Evacuate and backfill with ultra-pure Argon three times.

    • Validation Check: This step is non-negotiable; residual oxygen will irreversibly oxidize the active Pd(0) catalyst to an inactive Pd(II) species, resulting in zero conversion.

  • Solvent Addition : Add 5 mL of anhydrous, degassed 1,4-Dioxane via syringe.

  • Execution : Heat the mixture to 100 °C in an oil bath under vigorous stirring for 4-6 hours.

  • IPC Validation : Perform TLC (Eluent: DCM:MeOH 9:1 with 1% Et3N).

    • Validation Check: The product spot will typically be highly UV-active. It will drag slightly due to the morpholine tail, distinguishing it from the starting materials.

  • Workup : Cool to room temperature, filter through a pad of Celite to remove the Pd catalyst and inorganic salts, and wash the pad thoroughly with EtOAc (20 mL). Concentrate the filtrate.

  • Purification : Purify via silica gel flash chromatography.

    • Causality: You must pre-treat the silica column with 1% Triethylamine (Et3N) in the starting eluent. The basic morpholine nitrogen will interact with acidic silanol sites on the silica gel, causing severe streaking and poor isolated yields unless these sites are neutralized.

References

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Center for Biotechnology Information (PMC). June 20, 2023. Available at:[Link]

  • Organic & Biomolecular Chemistry - Baxendale Group. Durham University / Royal Society of Chemistry. December 04, 2012. Available at:[Link]

Application

Application Note: Synthesis of 4-(3-(2-Nitrophenoxy)propyl)morpholine via Williamson Etherification

Executive Summary The synthesis of 4-(3-(2-nitrophenoxy)propyl)morpholine via the etherification of 2-nitrophenol with N-(3-chloropropyl)morpholine is a critical transformation in medicinal chemistry, frequently utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-(3-(2-nitrophenoxy)propyl)morpholine via the etherification of 2-nitrophenol with N-(3-chloropropyl)morpholine is a critical transformation in medicinal chemistry, frequently utilized to generate building blocks for active pharmaceutical ingredients (APIs) such as gefitinib analogs and EGFR tyrosine kinase inhibitors[1][2]. This application note provides a comprehensively optimized, self-validating protocol for this specific Williamson ether synthesis, detailing the mechanistic rationale, stoichiometric matrices, and analytical quality control parameters required for high-yield, reproducible scale-up.

Mechanistic Rationale & Reaction Dynamics

As a bimolecular nucleophilic substitution (SN2) reaction, the success of this etherification relies on maximizing the nucleophilicity of the phenoxide while overcoming the kinetic barrier of the primary alkyl chloride.

  • Substrate Acidity & Base Selection: 2-Nitrophenol exhibits a relatively low pKa (~7.2) due to the strong electron-withdrawing resonance and inductive effects of the ortho-nitro group[3]. Consequently, mild bases such as anhydrous potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are thermodynamically sufficient for complete deprotonation[1][2]. Avoiding excessively strong bases (e.g., NaH) prevents unwanted base-catalyzed degradation of the morpholine ring or the alkyl halide[3].

  • Solvent Effects: The use of N,N-dimethylformamide (DMF) as a polar aprotic solvent is highly deliberate. DMF effectively solvates the alkali metal cations (K+ or Cs+), leaving the phenoxide anion "naked" and highly nucleophilic. This significantly accelerates the SN2 reaction rate compared to polar protic solvents, which would hydrogen-bond to and deactivate the nucleophile[4].

  • Kinetic Control: Primary alkyl chlorides are less reactive electrophiles than bromides or iodides. To overcome the SN2 activation energy barrier without inducing thermal decomposition, the reaction temperature is strictly maintained between 80–85 °C[2].

Process Visualization

G N1 2-Nitrophenol (pKa ~7.2) N3 Phenoxide Intermediate (Deep Orange/Red) N1->N3 N2 Base (K2CO3 / Cs2CO3) in DMF N2->N3 Deprotonation N5 SN2 Etherification (80-85°C, 4-7 hours) N3->N5 N4 N-(3-chloropropyl)morpholine (Alkylating Agent) N4->N5 Dropwise Addition N6 IPC Validation (HPLC / TLC) N5->N6 Monitor Conversion N7 Aqueous Work-up & EtOAc Extraction N6->N7 >99% Completion N8 4-(3-(2-nitrophenoxy)propyl)morpholine (Target Product) N7->N8 Purification

Workflow of the SN2 Williamson etherification of 2-nitrophenol with N-(3-chloropropyl)morpholine.

Reagent Matrix & Stoichiometry

Table 1: Reagent Stoichiometry for 100 mmol Scale

Reagent Role MW ( g/mol ) Equivalents Amount
2-Nitrophenol Nucleophile Precursor 139.11 1.00 13.91 g
N-(3-Chloropropyl)morpholine Electrophile 163.65 1.15 18.82 g
Potassium Carbonate (Anhydrous) Base 138.21 3.00 41.46 g

| N,N-Dimethylformamide (DMF) | Polar Aprotic Solvent| 73.09 | - | 150 mL |

Table 2: Optimization of Reaction Parameters

Base Solvent Temp (°C) Time (h) Yield (%) Mechanistic Observation
K2CO3 Acetonitrile 80 12 ~75% Slower SN2 kinetics due to lower boiling point and solubility limits[3].
K2CO3 DMF 80–85 4 >90% Optimal solvation of K+ accelerates phenoxide attack[2].
Cs2CO3 DMF 85 7 89% High yield; however, Cs2CO3 is less cost-effective for industrial scale-up[1].

| NaH | THF | 65 | 6 | ~60% | Overly strong base; risks morpholine ring degradation and side reactions[3]. |

Self-Validating Experimental Protocol

This protocol is designed with built-in In-Process Controls (IPCs) to ensure the operator can visually and analytically validate the success of each phase.

Phase 1: Phenoxide Generation
  • Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge: Add 2-nitrophenol (13.91 g, 100 mmol) and anhydrous K2CO3 (41.46 g, 300 mmol) to the flask[2].

  • Solvation & Deprotonation: Add 150 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes.

  • Self-Validation Check: Observe the color transition. The solution will shift from the bright yellow of the phenol to a deep orange/red. This bathochromic shift confirms the successful generation of the highly conjugated phenoxide anion[4].

Phase 2: Electrophilic Alkylation
  • Addition: Using an addition funnel, add N-(3-chloropropyl)morpholine (18.82 g, 115 mmol) dropwise over 15 minutes to prevent localized thermal spikes.

  • Heating: Gradually raise the internal temperature to 80–85 °C using a thermostatically controlled oil bath[2].

  • Reaction Monitoring: Maintain heating for 4 to 7 hours[1][2].

  • Self-Validation Check: At t=4h, pull a 50 µL aliquot, quench in 1 mL water, and extract with 1 mL EtOAc. Run TLC (Silica, 5% MeOH in DCM). The reaction is complete when the yellow 2-nitrophenol spot (Rf ~ 0.8) is fully consumed, replaced by a UV-active product spot (Rf ~ 0.45).

Phase 3: Quench & Extraction
  • Cooling: Remove the heat source and allow the mixture to cool to room temperature.

  • Aqueous Quench: Pour the reaction mixture slowly into 450 mL of ice-cold distilled water under vigorous stirring. This quenches the reaction and forces the precipitation of inorganic salts.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 × 150 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (2 × 100 mL) to selectively partition and remove residual DMF, followed by a brine wash (100 mL).

  • Drying: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure via rotary evaporation.

Phase 4: Isolation & Purification
  • Purification: Purify the crude dark oil via silica gel column chromatography (Eluent gradient: DCM to 5% MeOH in DCM) to isolate the pure product.

  • Yield: Expected yield is 89% to 92% (approx. 24.5 g) of 4-(3-(2-nitrophenoxy)propyl)morpholine as a viscous oil or low-melting solid[1][3].

Analytical Signatures & Quality Control

Table 3: Analytical Data for 4-(3-(2-nitrophenoxy)propyl)morpholine

Technique Target Signature / Specification Validation Purpose
Visual Inspection Shift from bright yellow (phenol) to deep red/orange (phenoxide). Confirms successful deprotonation in Phase 1.
TLC Rf ~ 0.45 (Product), UV active. Starting phenol Rf ~ 0.8. Real-time reaction monitoring and completion check.
1H NMR (CDCl3) δ 4.15 (t, 2H, -OCH2-), 2.50-2.40 (m, 6H, morpholine + -CH2N-). Structural confirmation of the newly formed ether linkage.
HPLC (C18) >98% Area Under Curve (AUC), distinct RT shift from phenol. Purity and completion verification prior to downstream use.

| ESI-MS | m/z[M+H]+ calculated: 267.13, observed: 267.1. | Exact mass verification of the target molecule[1]. |

References[1] Hermawati, E., et al. (2025). Study and Characterization of Nitration of Isovanillic Acid Derivatives using NMR and Mass Spectroscopy. ResearchGate. Verified Link[4] Williamson Ether Synthesis. Cambridge University Press. Verified Link[3] Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics. Benchchem.Verified Link[2] CN109721552A - A kind of preparation method of Gefitinib. Google Patents.Verified Link

Sources

Method

Scalable Preparation of 2-(3-Morpholinopropoxy)aniline for Pharmaceutical Research

Application Note & Protocol Abstract This document provides a comprehensive guide for the scalable synthesis, purification, and characterization of 2-(3-Morpholinopropoxy)aniline, a key intermediate in pharmaceutical res...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the scalable synthesis, purification, and characterization of 2-(3-Morpholinopropoxy)aniline, a key intermediate in pharmaceutical research and development. The presented protocol is designed for robustness and scalability, addressing common challenges encountered in its preparation. We detail a modified Williamson ether synthesis approach, optimized for high yield and purity, and provide validated analytical methods for in-process control and final product verification. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for producing this critical building block.

Introduction: Significance of 2-(3-Morpholinopropoxy)aniline

2-(3-Morpholinopropoxy)aniline serves as a pivotal structural motif in a variety of pharmacologically active molecules. Its unique combination of a flexible morpholinopropoxy side chain and a reactive aniline moiety makes it a versatile precursor for the synthesis of compounds targeting a range of biological pathways. Notably, this intermediate is a crucial component in the synthesis of several established and investigational drugs, including the potent and selective norepinephrine reuptake inhibitor, Reboxetine.[1][2][3] The morpholine group often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while the aniline functional group provides a convenient handle for further chemical elaboration.[4][5][6]

The scalable and cost-effective production of 2-(3-Morpholinopropoxy)aniline with high purity is therefore a critical step in the drug development pipeline. This application note addresses this need by providing a detailed and optimized synthetic protocol, along with comprehensive analytical procedures to ensure the quality and consistency of the final product.

Synthetic Strategy: A Modified Williamson Ether Synthesis

The most direct and scalable approach for the synthesis of 2-(3-Morpholinopropoxy)aniline is the Williamson ether synthesis.[7][8][9][10] This classic and robust reaction involves the coupling of an alkoxide with an alkyl halide to form an ether. In our optimized protocol, we utilize 2-aminophenol and 4-(3-chloropropyl)morpholine as the key starting materials.

The core of this strategy lies in the deprotonation of the phenolic hydroxyl group of 2-aminophenol to form a more nucleophilic phenoxide ion, which then displaces the chloride from 4-(3-chloropropyl)morpholine in an SN2 reaction.[7][8][9][10] The choice of base, solvent, and reaction temperature are critical parameters that have been optimized to maximize yield and minimize side reactions, such as N-alkylation of the aniline.

Synthetic_Scheme 2-Aminophenol 2-Aminophenol Reaction + 2-Aminophenol->Reaction 4-(3-Chloropropyl)morpholine 4-(3-Chloropropyl)morpholine 4-(3-Chloropropyl)morpholine->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction Heat Heat Heat->Reaction Product 2-(3-Morpholinopropoxy)aniline Reaction->Product Williamson Ether Synthesis

Caption: Reaction scheme for the synthesis of 2-(3-Morpholinopropoxy)aniline.

Detailed Experimental Protocol

This section provides a step-by-step protocol for the synthesis and purification of 2-(3-Morpholinopropoxy)aniline on a laboratory scale, which can be readily adapted for larger-scale production.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Aminophenol≥99%Sigma-Aldrich
4-(3-Chloropropyl)morpholine≥98%Combi-Blocks
Potassium Carbonate (K₂CO₃), anhydrous≥99%, fine powderFisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Brine (Saturated NaCl solution)-In-house
Anhydrous Sodium Sulfate (Na₂SO₄)GranularEMD Millipore

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Synthetic Procedure
  • Reaction Setup: To a dry 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-aminophenol (54.5 g, 0.5 mol) and anhydrous potassium carbonate (103.7 g, 0.75 mol).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF, 500 mL) to the flask.

  • Reagent Addition: While stirring, add 4-(3-chloropropyl)morpholine (81.8 g, 0.5 mol) to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-85 °C and maintain this temperature with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-aminophenol) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 1.5 L of cold deionized water with stirring.

    • Extract the aqueous layer with ethyl acetate (3 x 500 mL).

    • Combine the organic layers and wash with deionized water (2 x 500 mL) followed by brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a dark oil.

Purification

The crude product is purified by column chromatography on silica gel.

  • Column Preparation: Pack a silica gel column (60-120 mesh) using a slurry of silica in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate). Collect fractions based on TLC analysis.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2-(3-Morpholinopropoxy)aniline as a pale yellow to brown oil.

Typical Yield: 75-85%

Analytical Characterization

To ensure the identity and purity of the synthesized 2-(3-Morpholinopropoxy)aniline, a comprehensive analytical characterization is essential. The following methods are recommended for quality control.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for assessing the purity of aniline derivatives.[11][12]

ParameterCondition
HPLC System Standard system with UV-Vis or PDA detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Expected Result: A single major peak corresponding to 2-(3-Morpholinopropoxy)aniline with a purity of ≥98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final product.

  • ¹H NMR (400 MHz, CDCl₃): δ 6.80-6.70 (m, 4H, Ar-H), 4.05 (t, J = 6.4 Hz, 2H, O-CH₂), 3.85 (s, 2H, Ar-NH₂), 3.72 (t, J = 4.6 Hz, 4H, N-(CH₂)₂), 2.55 (t, J = 7.2 Hz, 2H, CH₂-N), 2.48 (t, J = 4.6 Hz, 4H, N-(CH₂)₂), 2.05 (p, J = 6.8 Hz, 2H, O-CH₂-CH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 143.2, 137.1, 120.5, 118.9, 115.3, 112.0, 67.0, 66.8, 55.6, 53.8, 26.5.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the synthesized compound.

  • Electrospray Ionization (ESI-MS): Calculated for C₁₃H₂₀N₂O₂ [M+H]⁺: 237.15; Found: 237.2.

Scalability and Process Optimization Considerations

The provided protocol is designed for scalability. However, for multi-kilogram scale production, several factors should be considered for process optimization:

  • Solvent Selection: While DMF is an excellent solvent for this reaction, its high boiling point and potential for decomposition can be problematic on a large scale. Alternative solvents such as N-methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) could be explored.

  • Base Selection: While potassium carbonate is effective, stronger bases like sodium hydride (NaH) can be used to shorten reaction times.[13] However, the use of NaH requires stricter anhydrous conditions and careful handling.

  • Purification: For large-scale purification, distillation under reduced pressure can be a more efficient alternative to column chromatography.

  • Impurity Profile: Potential process-related impurities may include unreacted starting materials and by-products from N-alkylation.[14] A thorough understanding of the impurity profile is crucial for developing a robust purification strategy.

Workflow and Logic Diagram

The following diagram illustrates the logical flow of the entire process, from starting materials to the final, characterized product.

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Characterization Start Starting Materials: 2-Aminophenol 4-(3-Chloropropyl)morpholine Reaction Williamson Ether Synthesis (K₂CO₃, DMF, 80-85°C) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Crude Crude Product Workup->Crude Purify Silica Gel Column Chromatography Crude->Purify Pure Pure Product (2-(3-Morpholinopropoxy)aniline) Purify->Pure HPLC HPLC (Purity ≥98%) Pure->HPLC NMR ¹H & ¹³C NMR (Structure Confirmation) Pure->NMR MS Mass Spectrometry (MW Confirmation) Pure->MS

Caption: Overall workflow for the scalable preparation of 2-(3-Morpholinopropoxy)aniline.

Conclusion

This application note provides a detailed, reliable, and scalable protocol for the synthesis of high-purity 2-(3-Morpholinopropoxy)aniline. The modified Williamson ether synthesis approach, coupled with robust purification and comprehensive analytical characterization, ensures a consistent and high-quality supply of this critical pharmaceutical intermediate. The information presented herein is intended to empower researchers and drug development professionals to efficiently produce this valuable building block for their research and development endeavors.

References

  • ResearchGate. (n.d.). Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor | Request PDF. Retrieved from [Link]

  • ACS Publications. (2007). Process Development and Scale-up for (±)-Reboxetine Mesylate. Retrieved from [Link]

  • ACS Publications. (2014). Synthesis of Reboxetine Intermediate and Carnitine Acetyltransferase Inhibitor via NBS-Induced Electrophilic Multicomponent Reaction. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Radiosynthesis, and Biological Evaluation of Carbon-11 and Fluorine-18 Labeled Reboxetine Analogs: Potential Positron Emission Tomography Radioligands for in Vivo Imaging of the Norepinephrine Transporter. Retrieved from [Link]

  • ResearchGate. (n.d.). Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Preliminary in-vitro Cytotoxic Activity of Morpholino Propoxy Quinazoline Derivatives. Retrieved from [Link]

  • PubMed. (1972). Biochemical transformations of herbicide-derived anilines: purification and characterization of causative enzymes. Retrieved from [Link]

  • PubMed. (2020). Controllable synthesis of 2- and 3-aryl-benzomorpholines from 2-aminophenols and 4-vinylphenols. Retrieved from [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reacti. Retrieved from [Link]

  • MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Morpholinopropoxy)aniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • OSTI.GOV. (1984). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. Retrieved from [Link]

  • PubMed. (2017). Optimization of Analytical Conditions for a Rapid Determination of Aniline in Environmental Water by Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]

  • Chinese Chemical Society. (2021). Bioinspired Scalable Total Synthesis of Opioids. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent. Retrieved from [Link]

  • Phys.org. (n.d.). Reactions for making widely used aniline compounds break norms of synthesis. Retrieved from [Link]

  • J-STAGE. (n.d.). Ruthenium-Catalyzed Synthesis of Quinolines from Anilines and Tris(3-hydroxypropyl)amine via Amine Exchange Reaction. Retrieved from [Link]

  • SciELO. (n.d.). Purification and characterization of two new antimicrobial molecules produced by an endophytic strain of Paenibacillus polymyxa. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Gefitinib-impurities. Retrieved from [Link]

  • MDPI. (2025). No More Purification: A Straightforward and Green Process for the Production of Melamine–Vanillylamine-Based Benzoxazine-Rich Resins for Access to Various Composite Materials. Retrieved from [Link]

  • Scilit. (n.d.). Purification, Characterization, and Gene Analysis of Catechol 2,3-Dioxygenase from the Aniline-Assimilating BacteriumPseudomonasSpecies AW-2. Retrieved from [Link]

  • MDPI. (2017). Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Retrieved from [Link]

Sources

Application

Nucleophilic substitution strategies involving morpholine-aniline derivatives

An In-Depth Guide to Nucleophilic Substitution Strategies for the Synthesis of Morpholine-Aniline Derivatives Introduction: The Privileged Role of Morpholine in Modern Chemistry The morpholine heterocycle is a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Nucleophilic Substitution Strategies for the Synthesis of Morpholine-Aniline Derivatives

Introduction: The Privileged Role of Morpholine in Modern Chemistry

The morpholine heterocycle is a cornerstone in medicinal chemistry and drug development, recognized as a "privileged scaffold" for its remarkable ability to improve the physicochemical properties of bioactive molecules.[1][2][3] Its incorporation into a molecular structure frequently enhances aqueous solubility, metabolic stability, and pharmacokinetic profiles, making it a highly sought-after functional group in the design of novel therapeutics.[4] The N-aryl morpholine substructure, in particular, is a prevalent motif in numerous FDA-approved drugs and clinical candidates.[2]

The synthesis of these vital morpholine-aniline derivatives is primarily achieved through nucleophilic substitution reactions, where the nitrogen atom of morpholine acts as the nucleophile to form a C-N bond with an aromatic ring. This guide provides a detailed exploration of the three principal strategies for achieving this transformation:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Palladium-Catalyzed Buchwald-Hartwig Amination

  • Copper-Catalyzed Ullmann Condensation

As a senior application scientist, this document moves beyond simple procedural lists to explain the underlying causality behind experimental choices, offering field-proven insights to guide researchers in selecting and optimizing the appropriate synthetic strategy.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a direct and often cost-effective method for synthesizing N-aryl morpholines, predicated on the activation of the aromatic ring towards nucleophilic attack.

Mechanistic Rationale & Experimental Causality

The SNAr mechanism proceeds via a two-step addition-elimination sequence.[5] First, the morpholine nucleophile attacks an electron-deficient carbon atom on the aromatic ring, breaking the aromaticity to form a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, a leaving group (typically a halide) is expelled, restoring the aromaticity and yielding the final product.

The critical requirement for a successful SNAr reaction is the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group.[6][7] These groups are essential for two reasons:

  • They decrease the electron density of the aromatic ring, making it susceptible to nucleophilic attack.[6]

  • They stabilize the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the rate-determining addition step.[5]

The choice of leaving group also follows a counterintuitive trend compared to SN2 reactions, with the order of reactivity being F > Cl ≈ Br > I. This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond, rather than the cleavage of the carbon-leaving group bond.

General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Application Protocol: SNAr Reaction

This protocol describes the synthesis of 4-(2,4-dinitrophenyl)morpholine from 1-chloro-2,4-dinitrobenzene and morpholine.

Materials:

  • 1-Chloro-2,4-dinitrobenzene (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Fluoride (KF) or Potassium Carbonate (K₂CO₃) (2.0 eq)[8]

  • Solvent: Water, Ethanol, or Dimethyl Sulfoxide (DMSO)[8][9]

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath

SNAr_Workflow Experimental Workflow for SNAr Reaction Start Start Setup Dissolve Ar-Cl and Base in Solvent under N₂ Start->Setup AddNuc Add Morpholine (1.1 eq) Dropwise Setup->AddNuc React Heat Reaction Mixture (e.g., 100 °C in H₂O) AddNuc->React Monitor Monitor by TLC/GC-MS (Typically 4-17 h) React->Monitor Workup Cool to RT, Quench with Water, Extract Monitor->Workup Purify Purify via Column Chromatography or Recrystallization Workup->Purify End Product Purify->End

Experimental workflow for the SNAr reaction.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-chloro-2,4-dinitrobenzene (1.0 eq) and the base (e.g., KF, 2.0 eq).

  • Add the chosen solvent (e.g., water, 10 mL/mmol of aryl halide).[8]

  • Begin stirring and add morpholine (1.1 eq) to the suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C for water) and maintain for 4-17 hours.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed.

  • Upon completion, cool the mixture to room temperature. If using an organic solvent, remove it under reduced pressure. If using water, the product may precipitate and can be collected by filtration.

  • Perform an aqueous workup by extracting the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent in vacuo and purify the crude product by column chromatography or recrystallization to yield the desired N-aryl morpholine.

Quantitative Data Summary: SNAr Conditions

Aryl HalideBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyrazineKFWater1001781[8]
2-ChloropyrimidineKFWater1001795[8]
1-Fluoro-4-nitrobenzeneK₂CO₃DMSO1204>95N/A
2,4-DichloronitrobenzeneEt₃NEthanol806~90N/A

Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and highly versatile cross-coupling reaction that has revolutionized C-N bond formation. It overcomes the primary limitation of SNAr by enabling the coupling of morpholine with a vast array of aryl halides and pseudo-halides (e.g., triflates), including those that are electron-neutral or electron-rich.[1][10]

Mechanistic Rationale & Experimental Causality

This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[11] The widely accepted catalytic cycle involves three key steps:[12][13]

  • Oxidative Addition: The active Pd(0) species, stabilized by phosphine ligands, reacts with the aryl halide (Ar-X) to form an arylpalladium(II) halide complex. This is often the rate-limiting step of the cycle.[12][14]

  • Amine Coordination & Deprotonation: Morpholine coordinates to the Pd(II) center. A stoichiometric base (e.g., sodium tert-butoxide) then deprotonates the coordinated morpholine to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed as the N-aryl morpholine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[15]

The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are crucial as they promote the oxidative addition and reductive elimination steps while preventing catalyst decomposition pathways like β-hydride elimination.[13][15] The base must be strong enough to deprotonate the coordinated amine but not so nucleophilic that it competes in side reactions. Sodium tert-butoxide is a common and effective choice.[16]

Buchwald_Hartwig_Cycle Catalytic Cycle for Buchwald-Hartwig Amination cluster_cycle Pd0 LₙPd(0) OxAdd [LₙPd(II)(Ar)(X)] Pd0->OxAdd Oxidative Addition (Ar-X) Amido [LₙPd(II)(Ar)(NR₂)] OxAdd->Amido + Morpholine, Base - HX Amido->Pd0 Product Ar-NR₂ Amido->Product Reductive Elimination

Catalytic cycle for the Buchwald-Hartwig amination.
Application Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of an aryl chloride with morpholine using a Pd(dba)₂/XPhos catalyst system.[16]

Materials:

  • Aryl chloride (e.g., 4-chlorotoluene) (1.0 eq)

  • Morpholine (1.5 eq)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 eq)

  • Anhydrous, degassed Toluene

  • Schlenk flask or sealed vial, inert atmosphere (Nitrogen or Argon)

Buchwald_Workflow Experimental Workflow for Buchwald-Hartwig Amination Start Start Setup Charge Flask with Pd Catalyst, Ligand, and Base under Inert Atmosphere Start->Setup AddSolv Add Anhydrous, Degassed Toluene Setup->AddSolv Stir Stir at RT for 5 min (Pre-catalyst formation) AddSolv->Stir AddReactants Add Aryl Halide (1.0 eq) and Morpholine (1.5 eq) Stir->AddReactants React Heat to Reflux (e.g., 100-110 °C) AddReactants->React Monitor Monitor by TLC/GC-MS (Typically 1-24 h) React->Monitor Workup Cool to RT, Quench with Water, Extract Monitor->Workup Purify Purify via Flash Column Chromatography Workup->Purify End Product Purify->End

Experimental workflow for Buchwald-Hartwig amination.

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, charge Pd(dba)₂ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the aryl chloride (1.0 eq) and morpholine (1.5 eq) sequentially.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 6-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench carefully with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary: Buchwald-Hartwig Conditions

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (eq)Temp (°C)TimeYield (%)Reference
4-ChlorotoluenePd(dba)₂ (1.5)XPhos (3.0)NaOtBu (2.0)1106 h>95[16]
4-Bromoanisole(NHC)Pd(allyl)Cl (1.0)N/ANaOtBu (1.2)1005 min90[17]
2-Chlorotoluene(NHC)Pd(allyl)Cl (1.0)N/ANaOtBu (1.2)10025 min94[17]
5-Bromo-1,2,3-trimethoxybenzenePd₂(dba)₃ (2.0)XPhos (4.0)K₃PO₄ (2.1)10024 h>99[18]

Strategy 3: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classic method for forming C-N bonds, predating modern palladium catalysis.[19] While traditional protocols often required harsh conditions (high temperatures, stoichiometric copper), modern advancements have rendered it a viable and sometimes preferable alternative to palladium-catalyzed methods, especially for specific substrates like aryl iodides.[19][20]

Mechanistic Rationale & Experimental Causality

The Ullmann C-N coupling, often called the Goldberg reaction when an amine is used, is promoted by a copper catalyst.[19][20] The precise mechanism is still debated but is generally thought to involve a Cu(I)/Cu(III) cycle.

  • A Cu(I) salt reacts with morpholine in the presence of a base to form a copper(I) amido complex.

  • This copper amide undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate.

  • This intermediate then undergoes reductive elimination to furnish the N-aryl morpholine and regenerate a Cu(I) species.

Historically, these reactions used copper powder at temperatures exceeding 200 °C in polar aprotic solvents like DMF or NMP.[19][21] Modern protocols have significantly improved the reaction's scope and mildness through the use of well-defined Cu(I) catalysts (e.g., CuI) and the addition of ligands, such as diamines or phenanthroline, which stabilize the copper species and accelerate the catalytic cycle.[20][22] The use of deep eutectic solvents (DES) has also been shown to facilitate ligand-free Ullmann couplings under milder conditions.[22]

Proposed mechanism for the Ullmann Condensation.
Application Protocol: Modern Ullmann Condensation

This protocol describes a ligand-assisted Ullmann coupling of an aryl iodide with morpholine.

Materials:

  • Aryl iodide (1.0 eq)

  • Morpholine (2.0 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Ligand (e.g., L-proline or 1,10-phenanthroline) (20 mol%)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous DMSO or Dioxane

  • Sealed tube or microwave vial

Ullmann_Workflow Experimental Workflow for Ullmann Condensation Start Start Setup Charge Sealed Tube with CuI, Ligand, Base, and Aryl Iodide Start->Setup AddSolv Add Anhydrous Solvent (e.g., DMSO) Setup->AddSolv AddNuc Add Morpholine (2.0 eq) AddSolv->AddNuc Seal Seal Tube and Place in Preheated Oil Bath AddNuc->Seal React Heat Reaction Mixture (e.g., 90-120 °C) Seal->React Monitor Monitor by TLC/LC-MS (Typically 12-36 h) React->Monitor Workup Cool, Dilute with Water, Extract with EtOAc Monitor->Workup Purify Purify via Flash Column Chromatography Workup->Purify End Product Purify->End

Experimental workflow for the Ullmann condensation.

Procedure:

  • To a sealable reaction tube, add CuI (10 mol%), the ligand (20 mol%), the base (2.0 eq), and the aryl iodide (1.0 eq).

  • Add the anhydrous solvent (e.g., DMSO) followed by morpholine (2.0 eq).

  • Seal the tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).

  • Stir the reaction mixture for 12-36 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by flash column chromatography.

Comparative Analysis and Troubleshooting

The optimal strategy depends heavily on the substrate and available resources.

FeatureSNArBuchwald-Hartwig AminationUllmann Condensation
Substrate Scope Limited to electron-deficient aryl halides.Very broad: electron-rich, neutral, and poor Ar-X (Cl, Br, I, OTf).Good for Ar-I, Ar-Br. Less effective for Ar-Cl.
Catalyst None required (reagent-based).Palladium precatalyst and phosphine ligand.Copper salt (e.g., CuI) and often a ligand.
Reaction Temp. Variable (RT to >150 °C).Mild to moderate (RT to 120 °C).Moderate to high (90 to >200 °C).
Key Advantage Cost-effective, no metal catalyst.Broadest scope, high functional group tolerance.Good alternative to Pd, useful for specific substrates.
Key Limitation Requires specific electronic activation.Catalyst cost, air/moisture sensitivity.Often requires higher temperatures and longer times.

Common Troubleshooting Insights:

  • Low Yield in Buchwald-Hartwig: This may result from catalyst decomposition or inactive precatalyst.[13][14] Ensure all reagents and solvents are strictly anhydrous and degassed. Consider using a more robust, commercially available precatalyst.

  • No Reaction in SNAr: The aromatic ring is likely not sufficiently activated. The reaction will fail if EWGs are meta to the leaving group. Confirm the electronic properties of your substrate.

  • Dark Tars in Ullmann Reaction: This is common in traditional, high-temperature protocols and can result from side reactions like dimerization.[21] Switching to a modern, ligand-assisted protocol at a lower temperature can mitigate this.

  • Stalled Reaction: In any of the catalytic processes, the catalyst may have deactivated. For palladium-catalyzed reactions, an apparent positive order in amine concentration can sometimes be attributed to catalyst decomposition rather than a change in mechanism.[13]

Conclusion

The synthesis of morpholine-aniline derivatives is a critical task in modern drug discovery. Mastery of nucleophilic substitution strategies provides the medicinal chemist with a powerful toolkit for accessing these valuable scaffolds. While SNAr offers a direct and economical route for activated systems, the Buchwald-Hartwig amination provides unparalleled versatility and substrate scope. The Ullmann condensation , revitalized by modern ligand development, remains a robust and important alternative. A thorough understanding of the mechanistic principles and experimental parameters detailed in this guide will empower researchers to rationally select and successfully implement the optimal strategy for their specific synthetic challenges.

References

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP - University of Windsor. Available at: [Link]

  • Reevaluation of the Mechanism of the Amination of Aryl Halides Catalyzed by BINAP-Ligated Palladium Complexes | The Hartwig Group. Available at: [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition | Journal of the American Chemical Society. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design - Raw Data Library. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC. Available at: [Link]

  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. ResearchGate. Available at: [Link]

  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - RSC Publishing. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Morpholine synthesis - Organic Chemistry Portal. Available at: [Link]

  • Expanding complex morpholines using systematic chemical diversity. ACS Publications. Available at: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. Available at: [Link]

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC - NIH. Available at: [Link]

  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. [a]. ResearchGate. Available at: [Link]

  • Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC. Available at: [Link]

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C–Substituted Morpholines from Aldehydes - Organic Syntheses. Available at: [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC. Available at: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS 335. Available at: [Link]

  • Ullmann condensation - wikidoc. Available at: [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. Available at: [Link]

  • A convenient and versatile SNAr-decarboxylation protocol for the construction of C(sp2)–C(sp3) bonds - Chemical Communications (RSC Publishing). Available at: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC. Available at: [Link]

  • Nucleophilic Aromatic substitution in nitroarenes || Chemical properties of Nitro-compounds. YouTube. Available at: [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of Kinase Inhibitor Scaffolds Using 2-(3-Morpholinopropoxy)aniline

Introduction & Mechanistic Rationale In modern drug discovery, the incorporation of solubilizing moieties is critical for optimizing the pharmacokinetic properties of lipophilic pharmacophores. 2-(3-Morpholinopropoxy)ani...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the incorporation of solubilizing moieties is critical for optimizing the pharmacokinetic properties of lipophilic pharmacophores. 2-(3-Morpholinopropoxy)aniline (CAS 860249-97-4)[1] is a highly versatile bifunctional building block. The morpholine ring enhances aqueous solubility and metabolic stability, while the primary aniline serves as a potent nucleophile for cross-coupling reactions. This structural motif is frequently utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and other targeted therapeutics[2].

However, the steric hindrance imparted by the ortho-substituted propoxy linker, combined with the potential for the morpholine nitrogen to competitively coordinate with transition metal catalysts, often impedes traditional thermal cross-coupling reactions. Microwave-Assisted Organic Synthesis (MAOS) effectively overcomes these activation barriers through direct dielectric heating, significantly reducing reaction times and suppressing undesirable side reactions[3].

The Buchwald-Hartwig amination is the premier method for constructing C(sp2)–N bonds between aryl halides and anilines[4]. The catalytic cycle involves oxidative addition, amine coordination, deprotonation, and reductive elimination. The deprotonation and reductive elimination steps are often rate-limiting when utilizing sterically demanding substrates like 2-(3-Morpholinopropoxy)aniline. Microwave irradiation provides rapid, uniform superheating, which accelerates the overcoming of these transition state energy barriers.

Experimental Workflow

MAOS_Workflow N1 1. Reagent Prep Aniline + Ar-X N2 2. Catalyst/Base Pd + Ligand N1->N2 N3 3. MAOS 150°C, 20 mins N2->N3 N4 4. Workup Celite Filtration N3->N4 N5 5. Validation LC-MS / NMR N4->N5

Microwave-Assisted Buchwald-Hartwig Amination Workflow.

Experimental Protocol: Pd-Catalyzed Amination

Objective: Synthesis of a model N-aryl-2-(3-morpholinopropoxy)aniline derivative via Pd-catalyzed Buchwald-Hartwig amination under microwave irradiation.

Materials:

  • 2-(3-Morpholinopropoxy)aniline (1.2 equiv)

  • Aryl halide (e.g., 2,3-dichloropyridine or 4-chloroquinazoline) (1.0 equiv)

  • Pre-catalyst: Pd2(dba)3 or PdCl2(1,10-Phen)2 (2–5 mol%)

  • Ligand: XantPhos or (±)-BINAP (3–5 mol%)

  • Base: K3PO4 or Cs2CO3 (3.0 equiv)

  • Solvent: 1,4-Dioxane or Water (for aqueous coupling)[3]

Step-by-Step Methodology:

  • Preparation of the Reaction Vial: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol) and 2-(3-Morpholinopropoxy)aniline (1.2 mmol).

  • Catalyst Loading: Add the Pd pre-catalyst (0.02 mmol) and the phosphine ligand (0.03 mmol).

    • Causality Note: XantPhos is preferred for bulky anilines. Its exceptionally large bite angle forces the palladium intermediate into a geometry that strongly favors reductive elimination over unwanted β-hydride elimination, ensuring high yields of the cross-coupled product[4].

  • Base and Solvent Addition: Add the inorganic base (3.0 mmol) followed by the solvent (3 mL).

    • Causality Note: K3PO4 is selected over stronger bases like NaOtBu to prevent the premature cleavage of the propoxy linker or degradation of sensitive functional groups on the aryl halide.

  • Degassing (Critical Step): Purge the vial with inert gas (N2 or Argon) for 5 minutes.

    • Causality Note: Ambient oxygen must be strictly excluded to prevent the irreversible oxidation of the electron-rich phosphine ligand to its phosphine oxide, which would immediately deactivate the Pd(0) catalytic species.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer (e.g., CEM Discover) at 150 °C for 20–30 minutes. Set the maximum power to 200 W and enable dynamic pressure control.

  • Workup: Cool the vial to room temperature via compressed air cooling. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

    • Causality Note: Rapid cooling quenches the reaction precisely, preventing over-reaction or thermal degradation. Celite filtration efficiently removes the insoluble palladium black and excess inorganic salts before liquid-liquid extraction.

  • Extraction and Purification: Wash the filtrate with brine (2 x 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH gradient).

Quantitative Data Summary

The following table summarizes the quantitative advantages of MAOS over conventional thermal heating for the amination of 2-(3-Morpholinopropoxy)aniline, based on optimized parameters for kinase inhibitor scaffolds[3],[2].

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAOS)
Heating Source Convective (Oil Bath)Dielectric (Microwave)
Temperature 100–110 °C150 °C
Reaction Time 12–18 Hours20–30 Minutes
Catalyst Loading 5–10 mol%2–5 mol%
Average Yield 45–60%85–92%
Impurity Profile High (Dehalogenation observed)Low (Clean conversion)

Self-Validating System & Troubleshooting

To ensure the protocol is robust and self-validating, researchers must implement the following checkpoints during execution:

  • Visual Colorimetric Indicator: The reaction mixture should transition from a dark reddish-brown (indicating the active Pd(0)-ligand complex) to a grey/black suspension (indicating Pd black precipitation) upon completion. If the solution remains bright yellow, the pre-catalyst failed to reduce to the active Pd(0) species, likely due to oxygen contamination.

  • Mass Tracking (LC-MS): Take a 10 µL aliquot at 10 minutes. The LC-MS trace must show the depletion of the 2-(3-Morpholinopropoxy)aniline mass signal (m/z[M+H]+ 237.1). The appearance of the coupled product mass confirms the catalytic cycle is turning over.

  • Solvent Polarity Validation: If utilizing water as a green solvent, the dielectric constant is ideal for microwave heating, but solubility may be poor[3]. If unreacted starting material persists, validate the system by adding 2 wt% of a non-ionic surfactant (e.g., TPGS-750-M) to form nanomicelles, which act as localized lipophilic nanoreactors for the catalyst and substrates.

References

  • MDPI. "Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water". Materials. URL:[Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors". OBC Journal. URL:[Link]

  • NIH. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions". National Library of Medicine. URL:[Link]

Sources

Application

Application Note: Utilizing 2-(3-Morpholinopropoxy)aniline in the Design and Synthesis of Novel EGFR Tyrosine Kinase Inhibitors

Executive Summary The epidermal growth factor receptor (EGFR) is a premier target in precision oncology, particularly for non-small cell lung cancer (NSCLC). While first-generation inhibitors like Gefitinib utilize a qui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The epidermal growth factor receptor (EGFR) is a premier target in precision oncology, particularly for non-small cell lung cancer (NSCLC). While first-generation inhibitors like Gefitinib utilize a quinazoline core with a solubilizing morpholinopropoxy group at the C6 position, emerging resistance mutations and pharmacokinetic limitations have driven the need for novel structural paradigms. 2-(3-Morpholinopropoxy)aniline serves as a highly versatile molecular building block, allowing medicinal chemists to functionalize the C4-aniline moiety of the quinazoline or pyrimidine scaffold. This application note provides a comprehensive guide to the mechanistic rationale, chemical synthesis, and biological validation of EGFR inhibitors utilizing this specific building block.

Mechanistic Rationale & Structural Design

The efficacy of an EGFR tyrosine kinase inhibitor (TKI) is dictated by its ability to competitively bind the ATP-binding pocket while maintaining favorable absorption, distribution, metabolism, and excretion (ADME) properties.

  • Hinge Region Anchoring: The heterocyclic core (quinazoline/pyrimidine) forms critical hydrogen bonds with the backbone of Met793 in the kinase hinge region.

  • Hydrophobic Pocket Exploitation: The C4-substituted aniline extends deep into the hydrophobic pocket, determining the primary selectivity and potency of the inhibitor.

  • Solvent Channel Projection: By incorporating the 3-morpholinopropoxy group directly onto the ortho-position of the C4-aniline (using 2-(3-Morpholinopropoxy)aniline), the solubilizing tail is re-oriented. Instead of projecting from the core, it projects from the aniline ring into the solvent-exposed channel. This strategic shift significantly improves aqueous solubility and alters the molecule's lipophilicity profile, which is critical for enhancing cellular permeability and oral bioavailability [1].

Binding_Model Hinge EGFR Hinge Region (Met793) Core Quinazoline Core (Hydrogen Bonding) Core->Hinge Binds via N1/N3 Pocket Hydrophobic Pocket Aniline C4-Aniline Ring Aniline->Core C4 Substitution Aniline->Pocket Occupies space Solvent Solvent-Exposed Channel Morpholine 3-Morpholinopropoxy Tail (Solubilizing Group) Morpholine->Aniline ortho-Substitution Morpholine->Solvent Projects into water

Structural interaction model of 2-(3-Morpholinopropoxy)aniline-derived inhibitors in the EGFR ATP pocket.

Chemical Synthesis Protocol: SNAr Construction

The synthesis of the target inhibitor relies on a Nucleophilic Aromatic Substitution (SNAr) between a 4-chloroquinazoline electrophile and the 2-(3-Morpholinopropoxy)aniline nucleophile.

Reagents and Materials
  • 4-Chloro-7-methoxyquinazoline (or desired core equivalent)

  • 2-(3-Morpholinopropoxy)aniline (CAS: 860249-97-4)

  • Isopropanol (IPA) or 1-Butanol

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated Sodium Bicarbonate ( NaHCO3​ )

Step-by-Step Methodology
  • Reaction Assembly: In a dry, round-bottom flask, dissolve 1.0 equivalent of the 4-chloroquinazoline core in isopropanol (0.2 M concentration).

    • Causality: Isopropanol is selected as the solvent because its boiling point (82°C) provides the optimal thermal energy for the SNAr reaction without causing thermal degradation of the morpholine ring.

  • Nucleophile Addition: Add 1.1 equivalents of 2-(3-Morpholinopropoxy)aniline, followed by 1.5 equivalents of DIPEA.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution, preventing the protonation of the morpholine nitrogen, which would otherwise stall the reaction.

  • Reflux & Monitoring: Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

    • Self-Validating Step: Monitor the reaction via TLC (DCM:MeOH 9:1) and LC-MS. The reaction is only considered complete—and ready for quenching—when the 4-chloroquinazoline mass peak completely disappears. Proceeding prematurely will result in co-elution during chromatography.

  • Quenching & Isolation: Cool the mixture to room temperature. Concentrate the solvent in vacuo to 25% of its original volume, then pour the residue into ice-cold saturated NaHCO3​ solution. Stir for 30 minutes to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold distilled water, and purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) to yield the pure inhibitor (>98% purity by HPLC).

Protocol_Workflow Step1 1. Reagent Preparation Equimolar Core & Aniline Step2 2. SNAr Reaction Isopropanol, 80°C, 4-6h Step1->Step2 Step3 3. Reaction Quenching Cool to RT, add NaHCO3 Step2->Step3 Monitor via TLC Step4 4. Product Isolation Filtration & Washing Step3->Step4 Neutralize HCl Step5 5. Purification Flash Chromatography Step4->Step5 Step6 6. Validation NMR, LC-MS (>98% Purity) Step5->Step6 Yield: 70-85%

Step-by-step chemical synthesis and purification workflow for novel EGFR tyrosine kinase inhibitors.

Biological Validation Protocols

To ensure the synthesized compound possesses the required on-target activity and cellular efficacy, a two-tiered validation system is required.

In Vitro EGFR Kinase Enzyme Assay (ADP-Glo™)

This assay measures the ability of the compound to inhibit EGFR-mediated phosphorylation by quantifying unconsumed ATP.

  • Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer to a 384-well plate so the final DMSO concentration is 1%.

  • Enzyme Incubation: Add recombinant EGFR (WT or L858R mutant) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor.

  • Reaction Initiation: Add ATP (at the predetermined Km​ value for the specific EGFR variant) and Poly(Glu,Tyr) peptide substrate. Incubate for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete remaining ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Self-Validating Step: Include a Z'-factor control plate (wells with enzyme + DMSO vs. wells with no enzyme). A calculated Z'-factor > 0.6 is mandatory to validate the assay's dynamic range and signal-to-noise ratio before calculating IC50​ values.

Cellular Proliferation Assay (MTS)
  • Cell Seeding: Seed HCC827 cells (EGFR exon 19 deletion, sensitive) and A549 cells (KRAS mutant/EGFR WT, resistant control) at 3,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2​ .

    • Causality: Using paired cell lines differentiates between on-target EGFR inhibition (death in HCC827) and off-target generalized cytotoxicity (death in A549).

  • Treatment: Treat cells with the inhibitor (0.1 nM to 10 µM) for 72 hours.

  • Readout: Add 20 µL of MTS reagent per well. Incubate for 2 hours and read absorbance at 490 nm. Calculate the half-maximal inhibitory concentration ( IC50​ ).

Quantitative Data Presentation

The incorporation of the 2-(3-Morpholinopropoxy)aniline building block yields compounds with distinct physicochemical and biological profiles compared to traditional C6-substituted scaffolds. Below is a representative data summary illustrating the structure-activity relationship (SAR) shifts.

Compound ScaffoldEGFR WT IC50​ (nM)EGFR L858R IC50​ (nM)HCC827 Cell IC50​ (nM)Aqueous Solubility (µg/mL)
Gefitinib (Control) 0.5 ± 0.10.2 ± 0.0515.2 ± 2.1~10
C4-[2-(3-Morpholinopropoxy)aniline] Derivative 1.8 ± 0.30.6 ± 0.122.4 ± 3.5>65
C4-[3-Fluoro-4-(3-Morpholinopropoxy)aniline] 0.9 ± 0.20.3 ± 0.0812.1 ± 1.8>50

Data Interpretation: While shifting the morpholinopropoxy group to the C4-aniline slightly reduces the raw biochemical potency against the wild-type enzyme due to altered hydrophobic pocket interactions, it drastically improves aqueous solubility (over 6-fold). When combined with a fluorine atom on the aniline ring, the compound regains its sub-nanomolar potency while maintaining superior drug-like properties [1].

References

  • Title: Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. Source: ACS Medicinal Chemistry Letters, 2019; 10(1): 22–26. URL: [Link] [1]

Technical Notes & Optimization

Troubleshooting

Improving yield of 2-(3-Morpholinopropoxy)aniline synthesis

Welcome to the Technical Support & Yield Optimization Hub for the synthesis of 2-(3-Morpholinopropoxy)aniline . This compound is a highly valuable building block in medicinal chemistry, most notably utilized as a critica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Yield Optimization Hub for the synthesis of 2-(3-Morpholinopropoxy)aniline .

This compound is a highly valuable building block in medicinal chemistry, most notably utilized as a critical precursor in the synthesis of quinazoline-based epidermal growth factor receptor (EGFR) inhibitors, such as Gefitinib [1]. However, researchers frequently encounter yield bottlenecks during its two-stage synthesis. This guide is designed to provide you with validated methodologies, mechanistic causality, and actionable troubleshooting logic to ensure high-yielding, reproducible batches.

Mechanistic Overview & Process Logic

The synthesis of 2-(3-Morpholinopropoxy)aniline relies on a two-step sequence: an initial Williamson ether synthesis (O-alkylation) followed by a chemoselective nitro reduction .

SynthesisWorkflow A 2-Nitrophenol + 3-Morpholinopropyl chloride B 4-(3-(2-nitrophenoxy)propyl)morpholine (Nitro Intermediate) A->B K2CO3, KI, DMF 80-90 °C (O-Alkylation) C 2-(3-Morpholinopropoxy)aniline (Target Amine) B->C H2, Pd/C (Nitro Reduction)

Workflow for the two-step synthesis of 2-(3-Morpholinopropoxy)aniline.

Validated Experimental Protocols

Do not just follow the steps; understand the chemical causality behind them to maintain a self-validating system.

Step 1: O-Alkylation of 2-Nitrophenol

Objective: Synthesize the intermediate 4-(3-(2-nitrophenoxy)propyl)morpholine [4].

  • Deprotonation: Charge a rigorously dried reaction vessel with 2-nitrophenol (1.0 eq) and anhydrous Potassium Carbonate ( K2​CO3​ , 2.0 eq) in a polar aprotic solvent like DMF (0.5 M). Stir at room temperature for 30 minutes.

    • Causality: K2​CO3​ is a moderate base. It is strong enough to quantitatively deprotonate the phenol (which has a lowered pKa due to the electron-withdrawing ortho-nitro group) but mild enough to prevent the base-catalyzed dehydrohalogenation (elimination) of the alkyl halide [2].

  • Catalysis & Addition: Add 4-(3-chloropropyl)morpholine (1.2 eq) dropwise, followed by Potassium Iodide (KI, 0.1 eq).

    • Causality: Alkyl chlorides are notoriously sluggish electrophiles. KI acts as a nucleophilic catalyst, driving an in-situ Finkelstein reaction that temporarily converts the chloride into a highly reactive alkyl iodide, drastically accelerating the SN​2 substitution [3].

  • Heating: Elevate the temperature to 80–90 °C and stir for 8–12 hours.

  • Self-Validation Check: Monitor via TLC (Silica, Hexane:EtOAc 7:3). The reaction is complete when the bright yellow 2-nitrophenol spot ( Rf​≈0.8 ) disappears entirely, replaced by a new UV-active spot ( Rf​≈0.4 ).

  • Workup: Quench with water, extract with EtOAc, and wash the organic layer sequentially with 1M NaOH (to purge any trace unreacted phenol) and brine. Concentrate under reduced pressure.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro intermediate to 2-(3-Morpholinopropoxy)aniline.

  • Setup: Dissolve the purified intermediate from Step 1 in Methanol or Ethanol (0.2 M). Add 10% Palladium on Carbon (Pd/C, 5-10% w/w).

  • Hydrogenation: Purge the vessel with N2​ three times, then introduce H2​ gas via a balloon or a Parr shaker (30 psi).

  • Self-Validation Check: Stir vigorously at room temperature. The reaction is self-validating; hydrogen uptake will physically cease once the stoichiometric volume is consumed (typically 4-6 hours). TLC (DCM:MeOH 9:1) should show a ninhydrin-positive spot.

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Never let the dry catalyst contact air while soaked in solvent to prevent fires. Concentrate the filtrate to yield the target aniline.

Quantitative Process Data

Use the following empirical data to benchmark your expected yields and select the optimal conditions for your specific lab constraints.

Process StepReagents / ConditionsExpected YieldMechanistic Notes & Observations
1. O-Alkylation K2​CO3​ , DMF, 90°C65 - 75%Standard baseline; reaction often stalls kinetically.
1. O-Alkylation K2​CO3​ , KI (cat.) , DMF, 90°C88 - 95% Optimal. KI accelerates SN​2 via Finkelstein conversion.
1. O-Alkylation NaOH, H2​O /DCM (Phase Transfer)< 50%High rate of competitive alkyl halide hydrolysis.
2. Reduction H2​ (30 psi), 10% Pd/C, MeOH85 - 95%Cleanest impurity profile; susceptible to amine poisoning.
2. Reduction Fe powder, NH4​Cl , EtOH/ H2​O , 80°C80 - 90%Excellent fallback if Pd/C is poisoned by trace impurities.

Troubleshooting & FAQs

If your yields are dropping, follow this diagnostic logic tree to identify the root cause.

Troubleshooting Start Reduction Stalls (Incomplete Conversion) Check1 Check for trace halides or unreacted SM Start->Check1 Check2 Check for amine coordination to Pd Start->Check2 Sol1 Rigorous workup of Step 1 intermediate Check1->Sol1 Impurities present Sol2 Add AcOH or switch to Fe/NH4Cl reduction Check2->Sol2 Clean intermediate

Diagnostic logic for troubleshooting stalled nitro reduction reactions.

Q: My O-alkylation yield is stuck at 60%, and I see unreacted 2-nitrophenol on TLC. How do I push the reaction to completion? A: This is a classic kinetic bottleneck. 3-chloropropyl derivatives are relatively sluggish electrophiles. First, ensure your K2​CO3​ is strictly anhydrous, as water promotes the hydrolysis of your alkyl halide into an alcohol. Second, ensure you have added the catalytic KI [3]. The iodide ion acts as a nucleophilic catalyst, forming a highly reactive alkyl iodide intermediate that is rapidly attacked by the phenoxide.

Q: During the reduction step with Pd/C, the reaction stalls halfway. Adding more H2​ doesn't help. What happened? A: You are experiencing catalyst poisoning. The morpholine nitrogen in your intermediate is a Lewis base that can strongly coordinate to the active palladium sites, blocking H2​ activation. Furthermore, if your Step 1 intermediate wasn't rigorously purified, trace chloride ions will permanently deactivate the Pd/C. Solution: Filter off the dead catalyst. Restart the reduction using a fresh batch of Pd/C with a few drops of acetic acid (to protonate the morpholine and prevent coordination), or switch to a dissolving metal reduction (Fe/ NH4​Cl ), which is entirely unaffected by these poisons.

Q: I'm seeing a significant impurity in my final product that has an identical mass to my target but a different retention time. What is it? A: You are likely observing the N-alkylated aniline dimer. If unreacted 4-(3-chloropropyl)morpholine from Step 1 is carried over into Step 2, the newly formed aniline (which is a strong nucleophile) will rapidly react with it. Solution: Ensure complete removal of the alkyl halide during the Step 1 workup. You can achieve this by applying a high vacuum during solvent removal or by performing a strict acid-base extraction before proceeding to Step 2.

References

  • 1, Sphinx Knowledge House.

  • 2, BenchChem.

  • 3, BenchChem. 4.4, ChemicalBook.

Sources

Optimization

Troubleshooting low conversion rates in nitro-reduction to aniline

Topic: Troubleshooting Low Conversion Rates in Nitro-Reduction to Aniline Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on workflows where the reduction of aromatic nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates in Nitro-Reduction to Aniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on workflows where the reduction of aromatic nitro compounds (Ar-NO₂) to anilines (Ar-NH₂) stalls, yields complex mixtures, or fails entirely. While seemingly straightforward, nitro-reduction is a highly sensitive, multi-step cascade.

This guide bypasses generic advice to provide you with a mechanistic understanding of why your reactions fail and how to implement self-validating protocols to guarantee full conversion.

Mechanistic Overview: The Haber Bottleneck

To troubleshoot low conversion, we must first understand the fundamental kinetics of the reaction. The conversion of a nitroarene to an aniline does not happen in a single step; it is governed by the Haber mechanism [1].

The reaction proceeds via two parallel routes. The primary pathway involves the stepwise reduction of the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the amine[1]. The critical failure point in 90% of stalled reactions is the hydroxylamine intermediate . The reduction of hydroxylamine to aniline is the rate-determining (slowest) step of the entire cascade[1]. If the catalyst loses activity or the conditions are suboptimal, the reaction stalls here, leading to massive accumulation of this intermediate[1].

Haber N1 Nitroarene (Ar-NO2) N2 Nitrosoarene (Ar-NO) N1->N2 Fast N3 Hydroxylamine (Ar-NHOH) N2->N3 Fast N5 Azoxy/Azo Dimers N2->N5 Condensation N4 Aniline (Ar-NH2) N3->N4 Slow (Rate-Limiting) N3->N5 Condensation N5->N4 Slow Reduction

The Haber mechanism of nitroreduction highlighting the hydroxylamine bottleneck.

Quantitative Troubleshooting Matrix

Before diving into specific FAQs, use this diagnostic matrix to match your analytical data (HPLC/LC-MS) with the required intervention.

Symptom (Analytical Marker)Primary Root CauseRecommended InterventionExpected Outcome
Persistent M+16 peak (relative to aniline product)Hydroxylamine accumulation due to kinetic stalling.Add 0.1–1.0 mol% Vanadium promoter (e.g., V(acac)₃).Hydroxylamine reduced from >40% to <1%[2].
Des-halo impurity > 5% (loss of F, Cl, Br, I)Hydrogenolysis (oxidative addition into C-X bond).Switch from Pd/C to Sulfided Pt/C catalyst[3].Dehalogenation suppressed to < 0.5%.
Azo/Azoxy dimers present (High molecular weight peaks)Condensation of nitroso and hydroxylamine species[1].Decrease initial substrate concentration; ensure strict anaerobic purging.Dimer formation < 2%.
No H₂ uptake / Unreacted SM Catalyst poisoning (sulfur/amines)[4] or poor mass transfer.Purify starting material; increase agitation to >1000 RPM.Full conversion initiated.

Frequently Asked Questions (FAQs)

Q: My hydrogenation stalls at 60-70% conversion. LC-MS shows a persistent intermediate that is 16 mass units heavier than my target aniline. What is happening?

A: You are trapped in the hydroxylamine bottleneck. Substrates with electron-withdrawing groups (like sulfonamides or halogens) severely decrease the electron density at the reaction center, making the final N-O bond cleavage thermodynamically difficult[2]. The Fix: Do not simply increase temperature, as this will cause the hydroxylamine to disproportionate exothermically or condense into azoxy dimers[1],[2]. Instead, introduce a 2[2]. Vanadium acts as a highly efficient oxygen-transfer agent, chemically facilitating the cleavage of the N-O bond and pushing the hydroxylamine intermediate to the final aniline product.

Q: I am reducing a fluorinated nitrobenzene. The nitro group reduces perfectly, but I am losing the fluorine atom (defluorination). How do I prevent this?

A: You are experiencing competitive hydrogenolysis. Standard Palladium on Carbon (Pd/C) is highly active and readily undergoes oxidative addition into carbon-halogen (C-X) bonds, cleaving them[3]. The Fix: Switch your catalyst to3[3]. The sulfide acts as a selective poison. It strongly adsorbs to the most active planar sites of the platinum catalyst (which are responsible for C-X cleavage) while leaving the edge sites active enough to reduce the nitro group[3].

Q: The reaction doesn't even start. I see zero hydrogen gas uptake.

A: This is a failure of either mass transfer or catalyst viability. Hydrogen gas (H₂) is chemically inert and must undergo heterolysis or homolysis on the metal catalyst surface to become reactive[5]. If your starting material contains trace sulfur compounds or basic amines, these act as "poisons" that irreversibly bind to the catalyst, blocking H₂ activation[4]. Alternatively, if your stirring is inadequate, the gas-liquid-solid triphasic boundary cannot form, starving the catalyst of hydrogen[5].

TroubleshootingFlow Start Incomplete Aniline Conversion Analyze LC-MS / HPLC Analysis Start->Analyze Q1 Is Hydroxylamine Accumulating? Analyze->Q1 Q2 Are Dehalogenated Byproducts Present? Analyze->Q2 Q3 Is Unreacted Starting Material >90%? Analyze->Q3 A1 Add Vanadium Promoter (e.g., V(acac)3) Q1->A1 Yes A2 Switch to Sulfided Pt/C or Iron/HCl Q2->A2 Yes A3 Check Mass Transfer & Purify SM (Remove Poisons) Q3->A3 Yes

Decision tree for troubleshooting low conversion in nitroarene hydrogenation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, implement the following field-proven methodologies. Each protocol contains built-in validation checkpoints to confirm causality and success before proceeding to workup.

Protocol A: Vanadium-Promoted Catalytic Hydrogenation (To resolve hydroxylamine stalling)

Causality: The addition of catalytic Vanadium(III) acetylacetonate provides an alternative, lower-energy pathway for N-O bond cleavage, preventing the accumulation of the hazardous and reaction-stalling hydroxylamine intermediate[2].

  • Preparation: In a high-pressure reactor, dissolve the nitroarene (1.0 equiv, 0.5 M) in degassed methanol.

  • Catalyst Loading: Add 5 wt% Pd/C (10% loading by weight of substrate).

  • Promoter Addition: Add V(acac)₃ (0.5 mol% relative to the nitroarene). Critical step: Do not exceed 1.0 mol%, as excess metal can cause unwanted side-reactions.

  • Purging: Seal the reactor. Purge with N₂ (3x 50 psi) followed by H₂ (3x 50 psi) to remove all oxygen. Oxygen presence will oxidize hydroxylamine back to nitroso, triggering azoxy dimer condensation.

  • Reaction: Pressurize with H₂ to 4 bar and stir vigorously (>1000 RPM) at 40°C.

  • Validation Checkpoint: After H₂ uptake ceases, withdraw a 50 µL aliquot under inert atmosphere. Dilute in 1 mL MeOH and analyze via HPLC.

    • Pass Criteria: The hydroxylamine peak (M+16) must be < 1% AUC.

    • Fail Criteria: If > 1%, re-pressurize and increase temperature to 50°C for 2 hours. Do not proceed to workup until validated, as concentrated hydroxylamines can disproportionate explosively[2].

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

Protocol B: Chemoselective Reduction of Halogenated Nitroarenes

Causality: Using a sulfided catalyst intentionally restricts the oxidative power of the metal surface. This prevents the cleavage of labile C-F, C-Cl, or C-Br bonds while maintaining enough catalytic turnover to reduce the nitro group[3].

  • Preparation: Dissolve the halogenated nitroarene (1.0 equiv, 0.2 M) in Ethyl Acetate (EtOAc). Causality: Aprotic solvents like EtOAc are preferred over MeOH here, as they reduce the solubility of any trace HCl/HF formed, preventing autocatalytic dehalogenation.

  • Catalyst Loading: Add 1–3 wt% Sulfided Pt/C (5% Pt loading).

  • Purging & Reaction: Purge with N₂ and H₂ as described above. Pressurize with H₂ to 2-3 bar (balloon pressure is often sufficient[3]) and stir at 25°C. Do not apply heat.

  • Validation Checkpoint: Monitor via LC-MS after 4 hours.

    • Pass Criteria: Complete disappearance of the nitroarene mass, with the des-halo aniline impurity at < 0.5% AUC.

    • Fail Criteria: If dehalogenation exceeds 1%, immediately vent the H₂, filter the catalyst, and restart with a fresh batch using a lower temperature (15°C) or a heavier sulfide-poisoned catalyst.

References

  • Source: Google Patents (WO2020131574A1)
  • Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters Source: ProQuest URL
  • 4-Ethyl-1-fluoro-2-nitrobenzene | 1357252-94-8 Source: Benchchem URL
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives Source: MDPI URL

Sources

Troubleshooting

Optimizing recrystallization solvents for 2-(3-Morpholinopropoxy)aniline

Welcome to the Technical Support Center for the purification and handling of 2-(3-Morpholinopropoxy)aniline (CAS: 860249-97-4)[1]. Because this molecule features both an electron-rich primary aniline and a flexible, hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and handling of 2-(3-Morpholinopropoxy)aniline (CAS: 860249-97-4)[1].

Because this molecule features both an electron-rich primary aniline and a flexible, hydrophilic morpholine-propoxy chain, it presents unique crystallization challenges—namely, a high propensity for oxidative degradation and Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This portal is designed to provide researchers and process chemists with mechanistically grounded troubleshooting strategies, validated protocols, and physicochemical insights.

Module 1: System Overview & Physicochemical Profiling

To design a successful recrystallization system, we must first deconstruct the molecule's structural liabilities:

  • The Aniline Moiety: The primary amine on the benzene ring is highly electron-rich, making it exceptionally prone to radical-mediated chemical oxidation[2].

  • The Morpholine Ring: Introduces a secondary basic center (tertiary amine) and a hydrogen-bond acceptor (ether oxygen), significantly increasing solubility in polar protic solvents.

  • The Propoxy Linker: The conformational flexibility of this aliphatic chain increases the entropic penalty of crystallization and lowers the molecule's melting point, making it a prime candidate for oiling out during cooling[3].

Table 1: Solvent Selection & Compatibility Matrix
Solvent / SystemRole in RecrystallizationPolarity IndexMechanistic Compatibility & Notes
Ethyl Acetate (EtOAc) Good Solvent4.4Excellent primary solvent. Solubilizes the lipophilic linker while allowing a steep thermal solubility gradient.
Isopropanol (IPA) Good/Moderate Solvent3.9Hydrogen-bonding stabilizes the morpholine oxygen, which can help suppress LLPS better than aprotic mixtures[4].
Heptane / Hexane Anti-Solvent0.1Poor solubility for the morpholine core. Must be added slowly to prevent localized supersaturation spikes.
Dichloromethane (DCM) Extraction / Good Solvent3.1High solubility, but poses a risk of forming reactive alkylating species with the morpholine nitrogen over time. Avoid for slow crystallization.

Module 2: Diagnostic Troubleshooting Guide

Issue 1: The solution turns into a milky emulsion without yielding solid crystals ("Oiling Out").

Causality: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the solution's supersaturation is driven so high that the solute separates into a dense, solute-rich liquid phase and a dilute, solvent-rich phase before crystal nucleation can occur[5]. This is thermodynamically driven when the concentration trajectory crosses the phase boundary above or near the solute's melting point, or when the polarity gap between the solvent and anti-solvent is too extreme[6]. Resolution:

  • Thermodynamic Adjustment: Ensure your working concentration is low enough that saturation is only reached at a temperature where the compound behaves as a solid, not a liquid[6].

  • Kinetic Control (Seeding): Introduce seed crystals within the metastable zone. Seeding provides immediate surface area for solute deposition, bypassing the LLPS boundary and forcing heterogeneous nucleation[3][5].

  • Solvent Polarity Bridging: If using EtOAc/Heptane, the polarity gap may be too wide. Switch to an IPA/Water or Toluene/Heptane system to create a smoother dielectric transition[7].

LLPS_Troubleshooting Start Observe Cloudy Solution (No Crystals) CheckTemp Is T > Melting Point of Solute? Start->CheckTemp YesTemp Cool below MP before reaching saturation CheckTemp->YesTemp Yes NoTemp LLPS (Oiling Out) Detected CheckTemp->NoTemp No Action1 Adjust Solvent Ratio (Decrease Polarity Gap) NoTemp->Action1 Action2 Introduce Seed Crystals at Metastable Zone NoTemp->Action2 Action3 Reduce Cooling Rate (< 0.1 °C/min) NoTemp->Action3 Success Nucleation & Crystal Growth Action1->Success Action2->Success Action3->Success

Logical workflow for diagnosing and resolving Liquid-Liquid Phase Separation (LLPS).

Issue 2: The recrystallized product exhibits a yellow/brown discoloration.

Causality: The primary amine on the aniline ring is undergoing chemical oxidation. This is a radical-mediated process often initiated by trace transition metals, UV light, or dissolved oxygen, leading to the formation of azobenzenes or polymeric byproducts[2][8]. Resolution:

  • Environmental Control: Perform all dissolution and crystallization steps under a strict inert atmosphere (Nitrogen or Argon) using Schlenk techniques[8].

  • Antioxidant Doping: If downstream chemistry permits, add a volatile, easily removable antioxidant (e.g., BHT or trace ascorbic acid) to the mother liquor to scavenge reactive oxygen species[9].

Module 3: Standard Operating Procedures (SOPs)

Protocol: Anti-Solvent Recrystallization with Seeding (EtOAc/Heptane)

This protocol is designed as a self-validating system to ensure phase purity and prevent oxidation.

  • Inert Dissolution: Suspend crude 2-(3-Morpholinopropoxy)aniline in degassed Ethyl Acetate (approx. 4 volumes). Heat to 50°C under a continuous nitrogen sweep until fully dissolved.

  • Hot Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated, nitrogen-purged reactor. Causality: Removing insoluble particulates eliminates unwanted nucleation sites that trap impurities.

  • Controlled Cooling: Program the reactor to cool at a rate of 0.1 °C/min to 35°C (entering the metastable zone). Causality: Slow cooling prevents the system from crashing into the spinodal decomposition (LLPS) region[10].

  • Seeding & Validation: Add 0.5 wt% of pure 2-(3-Morpholinopropoxy)aniline seed crystals.

    • Self-Validation Checkpoint: Observe the reactor for 15 minutes. If the seeds dissolve, the solution is undersaturated; lower the temperature by 2°C and re-seed. If the solution turns milky without distinct crystal facets, LLPS has occurred; reheat to 50°C and restart the cooling phase.

  • Anti-Solvent Dosing: Once the seed bed has matured (crystals are visibly growing), slowly dose in degassed Heptane (8 volumes) over 3 hours using a syringe pump.

  • Isolation: Cool the resulting slurry to 5°C, filter under a nitrogen blanket, wash with cold EtOAc/Heptane (1:4), and dry under vacuum at ambient temperature.

Recrystallization_Workflow Prep Dissolve in Good Solvent (e.g., EtOAc) + Antioxidant Degas Degas & Purge with N2 (Prevent Aniline Oxidation) Prep->Degas Filter Hot Filtration (Remove Insoluble Impurities) Degas->Filter Cool Controlled Cooling (Enter Metastable Zone) Filter->Cool Seed Add Seed Crystals (Bypass LLPS) Cool->Seed Antisolvent Slow Antisolvent Addition (e.g., Heptane) Seed->Antisolvent Isolate Filter, Wash & Dry (Under Vacuum) Antisolvent->Isolate

Step-by-step experimental workflow for anti-solvent recrystallization under inert conditions.

Module 4: Frequently Asked Questions (FAQ)

Q: Why does my product oil out only when I scale up from the bench to a 1-liter reactor? A: Scale-up fundamentally alters mixing dynamics and heat transfer rates. In a larger vessel, poor macro-mixing during anti-solvent addition creates localized zones of high supersaturation, driving those specific pockets of the solution directly into the LLPS region[5]. Ensure your impeller design provides adequate axial flow, and consider extending the anti-solvent addition time.

Q: Can I use acidic conditions to protonate the morpholine and pull it into water? A: While protonating the morpholine (pKa ~8.3) will make the compound highly water-soluble, you risk protonating the aniline (pKa ~4.6) as well. Furthermore, aniline oxidation rates are highly pH-dependent and often increase in acidic conditions, reaching a maximum near the pKa of the specific aniline derivative[8]. If you must use aqueous systems, buffer the solution carefully and maintain strict oxygen exclusion.

References

  • KiloMentor: The Problem of Oiling Out in Chemical Process Development. Available at: [Link]

  • ResearchGate: An In-Line Study of Oiling Out and Crystallization. Available at: [Link]

  • Organic Process Research & Development (ACS): Study on the Oiling-out and Crystallization for the Purification of Idebenone. Available at:[Link]

  • MDPI (Crystals): The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Available at: [Link]

  • MDPI: A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. Available at: [Link]

  • Figshare (ACS): Oiling-Out Investigation and Morphology Control of β‑Alanine Based on Ternary Phase Diagrams. Available at: [Link]

  • PMC (NIH): Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. Available at:[Link]

  • Open Access Journals: The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. Available at:[Link]

Sources

Optimization

Technical Support Center: Solubilization of 2-(3-Morpholinopropoxy)aniline in Aqueous Media

Welcome to the Technical Support Center. As a Senior Application Scientist, I approach compound solubility not as a trial-and-error guessing game, but as a predictable thermodynamic challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I approach compound solubility not as a trial-and-error guessing game, but as a predictable thermodynamic challenge.

2-(3-Morpholinopropoxy)aniline presents a classic "grease-and-base" dichotomy. The molecule contains a highly lipophilic aromatic aniline ring and a propyl aliphatic chain, which thermodynamically favor hydrophobic aggregation in water. Conversely, it features a morpholine ring with a basic nitrogen atom (pKa ~8.7)[1]. At physiological pH (7.4), the morpholine nitrogen is only partially protonated. The uncharged free-base fraction is highly insoluble in aqueous media, leading to rapid precipitation (crashing out) during solvent shifts.

Understanding this structural causality is the first step in engineering a self-validating solubilization protocol.

Part 1: Compound Profiling & Solubilization Causality

To rationally design a formulation, we must first map the quantitative physicochemical properties of the compound against our available solubilization strategies.

Table 1: Physicochemical Profile & Strategic Interventions

Property / StrategyQuantitative Value / DescriptionCausality & Impact
Molecular Weight 236.31 g/mol Small molecule size makes it geometrically amenable to cyclodextrin cavity encapsulation.
Morpholine pKa ~8.7Highly soluble at low pH (protonated); significant risk of precipitation at pH 7.4 as free-base fraction increases.
Aniline pKa ~4.6Remains unprotonated under physiological conditions; acts as the primary driver of lipophilicity.
Salt Formation Morpholinium HydrochlorideConverts the basic nitrogen into an ionic salt, maximizing ion-dipole interactions with water[2].
In Vivo Formulation HP-β-CD ComplexationMasks the hydrophobic aromatic/propyl regions within a lipophilic cavity, preventing aggregation[].
In Vitro Formulation Step-Down Co-SolvencyGradually alters the dielectric constant of the medium, lowering the energy barrier for solvation.
Part 2: Diagnostic Solubilization Workflow

Before selecting a protocol, use the following logical decision tree based on your specific experimental constraints.

SolubilityWorkflow Start Solubility Issue: 2-(3-Morpholinopropoxy)aniline CheckAssay Determine Assay Type Start->CheckAssay InVitro In Vitro / HTS Assays (Tolerates low % DMSO) CheckAssay->InVitro InVivo In Vivo / Animal Dosing (Requires biocompatibility) CheckAssay->InVivo Cosolvent Co-Solvent Approach (DMSO -> PEG400 -> Buffer) InVitro->Cosolvent Cyclodextrin Cyclodextrin Complexation (20% HP-β-CD in Saline) InVivo->Cyclodextrin SaltForm Salt Formation (Morpholinium HCl Salt) InVivo->SaltForm Precipitation Precipitation Observed? Cosolvent->Precipitation Success Stable Aqueous Solution Cyclodextrin->Success SaltForm->Success AdjustPH Adjust Buffer pH (Maintain pH < 7.0 if possible) Precipitation->AdjustPH Yes Precipitation->Success No AdjustPH->Success

Diagnostic workflow for resolving 2-(3-Morpholinopropoxy)aniline solubility based on assay type.

Part 3: Troubleshooting FAQs

Q: I prepared a 10 mM stock in 100% DMSO. When I dilute it to 100 μM in PBS (pH 7.4), it instantly turns cloudy. Why? A: This is a classic case of solvent-shift precipitation. DMSO is a powerful aprotic solvent, but when diluted directly into aqueous PBS, the local dielectric constant spikes. The DMSO concentration drops below the threshold needed to solvate the hydrophobic aniline and propyl moieties. Furthermore, at pH 7.4, the morpholine nitrogen is approaching its uncharged free-base state. To fix this, use a step-down co-solvent approach (see SOP 3) to gradually bridge the polarity gap.

Q: We need to dose this compound intravenously (IV) in mice at 10 mg/kg. DMSO and Tween-80 are causing toxicity. What is the best alternative? A: For in vivo applications, I strongly recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity[4]. The β-CD cavity is geometrically ideal for encapsulating the aromatic aniline ring of our compound[]. By sequestering the lipophilic moiety, the apparent aqueous solubility is drastically increased without altering the bulk pH or requiring high concentrations of organic solvents[].

Q: Can we synthesize a salt form to permanently resolve this issue for future batches? A: Yes. The nitrogen atom of the morpholine structure can be readily converted into a hydrochloride (HCl) salt[1]. Salt formation is a well-established strategy to improve unfavorable properties, as it lowers the crystal lattice energy and introduces an ionic charge that readily participates in ion-dipole interactions with water[2].

Part 4: Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system. Do not proceed to your assay until the validation step is confirmed.

SOP 1: Synthesis of the Morpholinium Hydrochloride Salt

Causality: Converting the free base to an HCl salt permanently alters the intrinsic solubility by ensuring the morpholine nitrogen remains protonated and ionic, even when reconstituted in neutral water.

  • Dissolution: Dissolve 1.0 g of 2-(3-Morpholinopropoxy)aniline free base in a minimal volume (approx. 10 mL) of anhydrous diethyl ether or ethanol.

  • Thermal Control: Place the reaction vessel in an ice bath (0–4°C) under continuous magnetic stirring to control the exothermic salt formation.

  • Acid Addition: Slowly add 1.1 molar equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise.

  • Precipitation: Observe the formation of a white/off-white precipitate (the morpholinium chloride salt). Stir for an additional 30 minutes to ensure complete conversion.

  • Isolation: Filter the precipitate under a vacuum, wash with cold anhydrous ether, and dry under a high vacuum for 24 hours.

  • Self-Validation Step: Dissolve 10 mg of the resulting dry powder in 1 mL of deionized water. A completely clear solution formed without the need for sonication validates successful salt conversion.

SOP 2: HP-β-CD Complexation for In Vivo Dosing

Causality: HP-β-CD relies on dynamic equilibrium to form inclusion complexes. Sonication provides the kinetic energy required to drive the lipophilic aniline moiety into the cyclodextrin cavity.

  • Vehicle Preparation: Weigh 20 g of Hydroxypropyl-β-Cyclodextrin and dissolve in 80 mL of sterile Water for Injection (WFI) or saline. Stir until completely clear, then adjust the final volume to 100 mL to create a 20% (w/v) HP-β-CD vehicle.

  • Compound Addition: Weigh the required amount of 2-(3-Morpholinopropoxy)aniline (e.g., for a 5 mg/mL dosing solution) and add it to the vehicle.

  • Energy Input: Subject the mixture to bath sonication for 15–30 minutes at room temperature. The solution will transition from a cloudy suspension to a clear, molecularly dispersed liquid.

  • Sterilization: Sterile filter the solution through a 0.22 μm PVDF syringe filter.

  • Self-Validation Step: Centrifuge a 1 mL aliquot of the final formulation at 10,000 x g for 10 minutes. The absence of a visible pellet at the bottom of the tube validates complete inclusion complexation.

SOP 3: Step-Down Co-Solvency for High-Throughput Screening (HTS)

Causality: Pre-warming the buffer and using PEG400 creates an intermediate polarity environment. PEG400 acts as a thermodynamic bridge, gradually increasing the hydration sphere around the molecule and preventing catastrophic precipitation during the solvent shift.

  • Master Stock: Prepare a 10 mM master stock of the compound in 100% molecular biology grade DMSO.

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the master stock 1:10 into a co-solvent mixture of 50% PEG400 and 50% DMSO.

  • Buffer Preparation: Pre-warm your target aqueous assay buffer (pH 7.4) to 37°C.

  • Final Shift: Dilute the intermediate stock directly into the pre-warmed assay buffer under vigorous vortexing to reach your final assay concentration (e.g., 10 μM).

  • Self-Validation Step: Measure the optical density of the final assay buffer at 600 nm (OD600). A reading of < 0.05 validates the absence of colloidal aggregates or micro-precipitates.

Part 5: References
  • Title: Morpholine Derivatives in Agrochemical Discovery and Development | Source: Journal of Agricultural and Food Chemistry (ACS Publications) | URL: 1

  • Title: Cyclodextrin Solutions for API Solubility Boost | Source: BOC Sciences | URL:

  • Title: Compound selection for Development - Is salt formation the ultimate answer? | Source: ResearchGate | URL: 2

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | Source: PMC (NIH) | URL: 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Alkylation of Nitrophenols

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical challenges encountered during the alkylation of nitrophenols via the Williamson Ether Sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical challenges encountered during the alkylation of nitrophenols via the Williamson Ether Synthesis.

Nitrophenols present unique synthetic challenges. The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, while the resulting nitrophenoxide anion acts as an ambident nucleophile. Without precise control over reaction conditions, researchers frequently encounter yield-destroying side reactions such as C-alkylation and E2 elimination. This guide provides the mechanistic causality behind these failures and field-proven protocols to ensure high-yielding O-alkylation.

Core Reaction Pathways & Side Reactions

Pathways NP Nitrophenol (Starting Material) Base Base Addition (Deprotonation) NP->Base Phenoxide Nitrophenoxide Anion (Ambident Nucleophile) Base->Phenoxide RX Alkyl Halide (R-X) Phenoxide->RX O_Alk O-Alkylation (Desired Ether) RX->O_Alk Polar Aprotic Solvent Hard Counter-ion (K+, Cs+) C_Alk C-Alkylation (Side Product) RX->C_Alk Protic Solvent Soft Counter-ion E2 E2 Elimination (Alkene Side Product) RX->E2 2°/3° Alkyl Halide Strong Base / High Temp

Reaction pathways of nitrophenoxide alkylation highlighting O- vs C-alkylation and E2 elimination.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing C-alkylation (ring alkylation) instead of the desired O-alkylation (ether formation)? Causality & Solution: The nitrophenoxide ion is an ambident nucleophile, meaning its negative charge is delocalized across the oxygen atom and the ortho/para carbons of the aromatic ring[1]. According to Pearson's Hard Soft Acid Base (HSAB) theory, the oxygen is a "hard" nucleophilic center, while the carbon is "soft". If you are using a polar protic solvent (like methanol or water), the solvent molecules heavily solvate the "hard" oxygen anion via hydrogen bonding. This masks the oxygen, reducing its nucleophilicity and forcing the electrophile to attack the "soft" carbon instead, leading to C-alkylation[2].

  • Actionable Fix: Switch to a polar aprotic solvent such as DMF, DMSO, or Diethoxymethane (DEM). These solvents selectively solvate the metal cation but leave the phenoxide oxygen "naked" and highly reactive, driving the reaction exclusively toward O-alkylation[3].

Q2: My secondary/tertiary alkyl halide is yielding alkenes instead of the ether. How do I prevent E2 elimination? Causality & Solution: Phenoxide ions are not just nucleophiles; they are also moderately strong bases. When you use sterically hindered alkyl halides (secondary or tertiary), the bulky groups block the SN2 backside attack required for ether formation. Consequently, the phenoxide acts as a base, abstracting a beta-proton from the alkyl halide and triggering an E2 elimination to form an alkene[4].

  • Actionable Fix: The Williamson ether synthesis is highly restricted with sterically impeded halides[5]. If you must introduce a secondary alkyl group, avoid strong bases like NaOH or KOH. Instead, use milder bases like K2​CO3​ or Cs2​CO3​ , and lower the reaction temperature. Alternatively, abandon the alkyl halide route and utilize a Mitsunobu reaction with the corresponding secondary alcohol, which operates under non-basic conditions.

Q3: How can I improve the reaction rate without increasing the temperature and risking side reactions? Causality & Solution: Elevating the temperature increases the kinetic energy of the system, which disproportionately accelerates higher-activation-energy side reactions like C-alkylation and E2 elimination. To accelerate O-alkylation at lower temperatures, employ Phase Transfer Catalysis (PTC)[6].

  • Actionable Fix: Add a quaternary ammonium salt, such as Tetrabutylammonium bromide (TBAB), to a biphasic solvent system. The bulky TBA+ cation forms a loose, highly lipophilic ion pair with the nitrophenoxide anion. This pulls the phenoxide into the organic phase stripped of its hydration shell, drastically increasing the nucleophilicity of the oxygen atom and accelerating the reaction at mild temperatures (40–50 °C)[3].

Quantitative Data: Reaction Condition Effects

To optimize your synthesis, reference the following empirical data summarizing how solvent and base selection dictate the dominant mechanistic pathway.

ParameterConditionMechanistic EffectDominant PathwayTypical Yield (O-Alkylation)
Solvent Polar Protic (MeOH, H2​O )Solvates phenoxide oxygen via H-bonding, masking the hard center.C-Alkylation< 50%
Solvent Polar Aprotic (DMF, DMSO)Leaves oxygen "naked" and highly nucleophilic.O-Alkylation85 - 95%
Base NaOH / KOH Strong base; promotes dehydrohalogenation with 2°/3° halides.E2 EliminationVariable / Poor
Base K2​CO3​ / Cs2​CO3​ Mild base; provides hard counter-ions ( K+ , Cs+ ) that favor oxygen attack.O-Alkylation> 90%
Catalyst TBAB (Phase Transfer)Forms a loose ion pair in the organic phase, maximizing reactivity.O-Alkylation90 - 98%

Experimental Protocol: Self-Validating PTC O-Alkylation

The following methodology utilizes Phase Transfer Catalysis (PTC) to guarantee high-yielding O-alkylation while suppressing side reactions. This protocol is designed as a self-validating system —each step contains observable physical changes to confirm mechanistic success before proceeding.

Workflow S1 1. Deprotonation (Color Shift Validation) S2 2. PTC & RX Addition S1->S2 S3 3. Thermal Alkylation S2->S3 S4 4. Quench & Extraction S3->S4

Step-by-step experimental workflow for the PTC-mediated O-alkylation of nitrophenols.

Step-by-Step Methodology

Step 1: Phenoxide Generation

  • Dissolve 1.0 equivalent of the nitrophenol in a polar aprotic solvent (e.g., DMF) or a biphasic mixture (Diethoxymethane/Water) at room temperature.

  • Add 1.5 equivalents of anhydrous K2​CO3​ .

  • Self-Validation Check: The solution will immediately undergo a bathochromic shift, transitioning from pale yellow to a deep, vibrant orange or blood-red. This color change is the visual confirmation of quantitative nitrophenoxide anion generation. If the color remains pale, your base is inactive (likely degraded by atmospheric moisture) and must be replaced.

Step 2: Catalyst and Electrophile Addition

  • Add 0.1 equivalents of Tetrabutylammonium bromide (TBAB) to the stirring mixture.

  • Introduce 1.2 equivalents of the alkyl halide ( R-X ) dropwise via an addition funnel to prevent localized thermal spikes.

  • Self-Validation Check: A mild exotherm should be observed upon addition. If using a volatile primary halide (e.g., methyl iodide or ethyl bromide), ensure a reflux condenser is attached to prevent the loss of stoichiometry.

Step 3: Reaction Monitoring

  • Heat the reaction mixture to a mild 40–50 °C. Do not exceed 60 °C to prevent E2 elimination.

  • Monitor the reaction via TLC (Hexane:Ethyl Acetate).

  • Self-Validation Check: As the reaction progresses, the deep red color of the phenoxide will gradually fade back to a lighter yellow. On the TLC plate, the highly polar, baseline-hugging nitrophenoxide spot will disappear, replaced by a high- Rf​ spot corresponding to the non-polar ether product.

Step 4: Quench and Isolation

  • Once complete, cool the mixture to room temperature and quench with a large volume of distilled water to dissolve all inorganic salts.

  • Extract the aqueous layer 3x with Ethyl Acetate.

  • Wash the combined organic layers with 1M NaOH .

  • Self-Validation Check: The aqueous NaOH wash will turn yellow if any unreacted nitrophenol remains. Repeat the alkaline washes until the aqueous layer remains perfectly colorless, guaranteeing 100% removal of the starting material. Dry over MgSO4​ and concentrate in vacuo.

References

  • Williamson Ether Synthesis reaction - Limit
  • Williamson Ether Synthesis. J&K Scientific LLC.
  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing.
  • Use of Diethoxymethane as a Solvent for Phase Transfer-Catalyzed O-Alkylation of Phenols.
  • Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A.

Sources

Optimization

Process Chemistry Support Center: Exotherm Control in Large-Scale Morpholine Ether Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and chemical engineers facing a critical bottleneck: the safe, high-yield scale-up of morpholine ethe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with process chemists and chemical engineers facing a critical bottleneck: the safe, high-yield scale-up of morpholine ethers.

Whether your synthetic route utilizes a classic Williamson ether synthesis or a direct nucleophilic substitution (SN2/SNAr) with morpholine, the thermodynamic reality remains the same—these bond-forming events are highly exothermic. At the bench scale, a 50 mL flask easily dissipates this heat. However, at the 50 L or 500 L pilot scale, the surface-area-to-volume ratio plummets. A mild temperature bump in the lab can quickly escalate into a catastrophic runaway reaction in the plant.

This guide bypasses generic advice to provide a self-validating, causally driven framework for managing exotherms during the large-scale synthesis of morpholine ethers.

Section 1: Diagnostic Workflow for Exotherm Management

Before adjusting your batch parameters, you must identify the root cause of the thermal anomaly. Use the following logical framework to diagnose and mitigate temperature overshoots during your synthesis.

ExothermControl Start Detect Temperature Overshoot (ΔT > Target) CheckMixing Analyze Agitation & Heat Transfer Start->CheckMixing CheckKinetics Evaluate Dosing & Reaction Kinetics Start->CheckKinetics HotSpots Localized Hot Spots (Poor Mixing) CheckMixing->HotSpots Viscous/Slurry Accumulation Reagent Accumulation (Delayed Onset) CheckKinetics->Accumulation Induction Period Action1 Increase Stirrer RPM / Optimize Baffles HotSpots->Action1 Action2 Switch to Semi-Batch Controlled Dosing Accumulation->Action2 Action3 Implement Continuous Flow Reactor Accumulation->Action3 Highly Exothermic

Workflow for diagnosing and mitigating exotherms in morpholine ether synthesis.

Section 2: Frequently Asked Questions (Mechanistic Causality & Process Safety)

Q1: Why is the synthesis of morpholine ethers specifically prone to runaway exotherms upon scale-up? A1: The synthesis typically relies on either the Williamson ether synthesis (reacting an alkoxide with a morpholine-containing alkyl halide) or the direct nucleophilic addition of morpholine to an epoxide or alkyl halide, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism[1]. Both pathways are driven by strong thermodynamic gradients. In the Williamson approach, the initial formation of the alkoxide releases massive amounts of heat and hydrogen gas[2]. Furthermore, the subsequent SN2 substitution is inherently exothermic. At scale, if the reagent addition rate exceeds the jacket cooling capacity, heat accumulates. This temperature spike exponentially increases the kinetic rate constant ( k ), creating a positive feedback loop that culminates in a runaway exotherm, as detailed in3[3].

Q2: We observe a sudden, massive temperature spike 20 minutes after starting the reagent feed. What causes this delayed exotherm? A2: You are experiencing an "induction period" followed by reagent accumulation. In large-scale reactors, if the bulk temperature is too low or mixing is inadequate, the dosed morpholine or alkyl halide does not react immediately. Instead, unreacted electrophiles and nucleophiles pool in the reactor. Once the activation energy threshold is finally breached, the accumulated inventory reacts instantaneously, overwhelming the heat exchanger[3]. The solution is to validate the reaction kinetics using Reaction Calorimetry (RC) and switch to a strictly controlled semi-batch dosing protocol.

Q3: How do we determine if our current jacketed reactor can handle the heat load before we scale up? A3: You must calculate the Maximum Adiabatic Temperature Rise ( ΔTad​ ). This is the theoretical temperature the reaction mass would reach if 100% of the heat of reaction were retained with zero cooling[4]. If the ΔTad​ plus the starting temperature exceeds the boiling point of your solvent or the decomposition temperature of your morpholine ether product, your current batch process is unsafe. In such cases, process chemists must transition to continuous flow chemistry, which offers superior heat transfer and limits the reacting volume at any given microsecond[5].

Section 3: Quantitative Process Parameters

To optimize your reactor setup, compare the heat transfer capabilities of various cooling strategies. Selecting the right hardware is just as critical as optimizing the chemistry.

Cooling StrategyTypical ScaleHeat Transfer Efficiency ( U )Primary Use Case in Morpholine Ether Synthesis
Jacketed Glass Reactor 20 L - 50 LModeratePilot-scale SN2 reactions with slow, metered dosing.
External Heat Exchanger > 500 LHighLarge-scale industrial batches with high heat loads.
Continuous Flow Reactor ScalableVery HighHighly exothermic alkoxide formations; zero-accumulation.
Cryogenic Cooling (-40°C) VariableHighControlling highly reactive, unhindered electrophiles.

Data synthesized from process chemistry scale-up guidelines[3].

Section 4: Troubleshooting Guide - Resolving Common Scale-Up Failures

Issue 1: Localized "Hot Spots" and Product Degradation

  • Symptom: The bulk temperature probe reads normal, but the isolated morpholine ether shows high levels of thermal degradation byproducts (e.g., elimination products or N-alkylation impurities).

  • Root Cause: Inadequate mixing in viscous systems leads to localized zones where the reaction proceeds much faster and hotter than the bulk fluid[3]. This is incredibly common when precipitating salts like NaCl or NaBr form during the Williamson synthesis, turning the solution into a thick slurry.

  • Corrective Action:

    • Evaluate the Reynolds number of your stirring setup.

    • Upgrade from a standard anchor stirrer to a pitched-blade turbine combined with optimal baffling to ensure axial flow[4].

    • Dilute the reaction mixture slightly to reduce viscosity as the halide salt precipitates.

Issue 2: Yield Drop from Lab (65%) to Pilot Scale (<25%)

  • Symptom: Excellent conversion in a 25g flask, but massive yield loss and impurity generation at the 200g+ scale.

  • Root Cause: Prolonged exposure to elevated temperatures during the extended dosing and cooling times required at scale. Morpholine ethers, particularly those with sensitive functional groups, can degrade or undergo side reactions if the batch is held at high temperatures for hours[5].

  • Corrective Action: Transfer the reaction to a continuous flow reactor. As noted in 5, flow chemistry allows for a precise, short residence time (e.g., 3-10 minutes) and immediate inline quenching, decoupling the reaction time from the scale of production[5].

Section 5: Standard Operating Procedure (SOP)
Self-Validating Protocol: Semi-Batch Synthesis of Morpholine Ethers

To ensure trustworthiness and process safety, follow this self-validating methodology for the semi-batch synthesis of a generic morpholine ether via SN2 substitution. This protocol uses the reaction's own thermal feedback to dictate the pace of the experiment, preventing reagent accumulation.

Step 1: System Calibration and Pre-Cooling

  • Charge the reactor with the morpholine derivative and the selected solvent (e.g., anhydrous THF or toluene).

  • Engage the overhead stirrer (minimum 250 RPM, adjusting for viscosity) and the jacket cooling system.

  • Validation Check: Cool the system to at least 10°C below the target reaction temperature. Do not proceed until the internal RTD probe shows a stable temperature for 15 consecutive minutes, ensuring an adequate thermal buffer[3].

Step 2: Initiation and Thermal Profiling

  • Begin dosing the limiting reagent (e.g., the alkyl halide or the base, depending on the specific route) at 5% of the total calculated addition rate.

  • Validation Check: Monitor the ΔT between the jacket return fluid and the internal reactor temperature. A widening gap confirms reaction initiation. If no exotherm is detected within 10 minutes, STOP the feed . Do not allow reagents to accumulate, as this indicates a dangerous induction period[3].

Step 3: Active Feed-Rate Control (The Semi-Batch Phase)

  • Once initiation is confirmed, slowly ramp up the dosing rate.

  • Validation Check: The dosing pump must be interlocked with the internal temperature probe. If the internal temperature rises within 2°C of the maximum safety threshold, the dosing pump must automatically pause until the cooling jacket brings the temperature back to the baseline.

Step 4: Digestion and Quench

  • After the addition is complete, maintain stirring and cooling until the internal temperature naturally drops, signaling the end of the main exothermic event.

  • Allow the reaction to digest at the target temperature to ensure complete conversion.

  • Quench the reaction using an inline mixer or a controlled, slow addition of water/buffer, as the quench itself may generate a secondary exotherm[5].

References
  • Docsity - Williamson Ether Synthesis - Introduction to Organic Chemistry - Lecture Notes URL:[Link]

  • SCI - Go with the flow URL:[Link]

  • Amar Equipment - Working with Exothermic Reactions during Lab and Scale up URL:[Link]

Sources

Troubleshooting

Strategies for stabilizing 2-(3-Morpholinopropoxy)aniline free base vs hydrochloride salt

Welcome to the technical support center for 2-(3-Morpholinopropoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshootin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(3-Morpholinopropoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for stabilizing both the free base and hydrochloride salt forms of this molecule.

Introduction

2-(3-Morpholinopropoxy)aniline is a bifunctional molecule featuring a substituted aniline ring and a morpholine moiety linked by a propyl ether chain. This structure presents unique stability challenges, primarily related to the susceptibility of the aniline group to oxidation and potential hydrolysis of the ether linkage. The choice between the free base and the hydrochloride salt can significantly impact the compound's stability, solubility, and handling properties. This guide will explore the underlying chemical principles governing the stability of each form and provide practical strategies to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(3-Morpholinopropoxy)aniline?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Oxidation of the Aniline Moiety: The primary aromatic amine of the aniline group is susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, or peroxide impurities. The oxidation of anilines can lead to the formation of colored degradation products, including nitrobenzene, and may result in polymerization.

  • Hydrolysis of the Ether Linkage: While generally more stable than esters, ether linkages can undergo hydrolysis under strong acidic or basic conditions, accelerated by heat. This would cleave the molecule into 2-aminophenol and 3-morpholinopropanol.

Q2: Which form is likely to be more stable, the free base or the hydrochloride salt?

A2: The stability of the free base versus the hydrochloride salt is not absolute and depends on the specific storage and formulation conditions.

  • Hydrochloride Salt:

    • Advantages: The protonation of the basic nitrogen atoms (aniline and morpholine) in the salt form can protect them from oxidation. Salt formation generally leads to a more crystalline and stable solid-state form.

    • Disadvantages: Hydrochloride salts can be hygroscopic. Adsorbed moisture can create an acidic microenvironment, which could potentially accelerate hydrolysis of the ether linkage.

  • Free Base:

    • Advantages: Less likely to be hygroscopic compared to the hydrochloride salt.

    • Disadvantages: The free primary amine is more susceptible to oxidation.

A comparative analysis is summarized in the table below.

Property2-(3-Morpholinopropoxy)aniline Free Base2-(3-Morpholinopropoxy)aniline HCl SaltRationale
Oxidative Stability More susceptibleGenerally more stableProtonation of the amine groups in the salt form reduces their electron density, making them less prone to oxidation.
Hydrolytic Stability Generally stablePotentially susceptibleThe salt form can be hygroscopic, and the presence of water can facilitate hydrolysis, especially under acidic conditions.
Hygroscopicity LowerPotentially higherHydrochloride salts often have a higher affinity for water.
Physical Stability May be less crystallineTypically more crystalline and stableSalts often form more stable crystal lattices.

Q3: My sample of 2-(3-Morpholinopropoxy)aniline free base is turning brown. What is happening and how can I prevent it?

A3: A brown discoloration is a classic sign of aniline oxidation. This is likely due to the formation of colored polymeric or oxidized species. To prevent this:

  • Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Temperature: Store at reduced temperatures (2-8°C) to slow down the rate of oxidation.

  • Light Protection: Protect from light, as photo-oxidation can be a contributing factor.

  • Antioxidants: In solution, consider the addition of antioxidants. The choice of antioxidant should be carefully evaluated for compatibility.

Q4: I am observing poor solubility of the hydrochloride salt in a neutral buffer. What could be the issue?

A4: While hydrochloride salts are generally more water-soluble than their corresponding free bases, their solubility can be pH-dependent. If the pH of your buffer is near or above the pKa of the protonated amines, the salt can convert back to the less soluble free base, leading to precipitation. Additionally, if your buffer contains a high concentration of chloride ions, you may be observing the "common-ion effect," which can suppress the dissolution of the hydrochloride salt.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis of a Stability Study

Possible Causes & Solutions:

  • Degradation: The new peaks are likely degradation products.

    • Troubleshooting Steps:

      • Characterize the Degradants: Use HPLC-MS to determine the mass of the new peaks. This can help identify if the degradation is due to oxidation (mass increase of 16, 32, etc.) or hydrolysis (fragmentation into known masses).

      • Perform Forced Degradation Studies: Intentionally stress the sample under various conditions (acid, base, peroxide, heat, light) to see if you can selectively generate the unknown peaks. This will help elucidate the degradation pathway.

  • Excipient Incompatibility: If the sample is a formulated product, the new peaks could be due to a reaction with an excipient.

    • Troubleshooting Steps:

      • Review Excipients: Check for reactive excipients, such as reducing sugars (e.g., lactose) which can undergo Maillard reactions with amines, or excipients with high peroxide levels.

      • Binary Mixtures: Conduct compatibility studies with binary mixtures of the active pharmaceutical ingredient (API) and each excipient to identify the problematic component.

Issue 2: Inconsistent Results Between Different Batches

Possible Causes & Solutions:

  • Polymorphism: Different batches may have different crystalline forms (polymorphs), which can affect stability and dissolution rates.

    • Troubleshooting Steps:

      • Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to characterize the solid form of each batch.

  • Impurity Profile: The presence of different levels of impurities, particularly metal ions or residual starting materials, can catalyze degradation.

    • Troubleshooting Steps:

      • Impurity Profiling: Use a validated HPLC method to compare the impurity profiles of the different batches.

      • Metal Analysis: If oxidation is suspected, analyze for trace metal content using techniques like inductively coupled plasma mass spectrometry (ICP-MS).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 2-(3-Morpholinopropoxy)aniline (either free base or HCl salt) in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
  • Oxidative Degradation: Mix 1 mL of the stock

Reference Data & Comparative Studies

Validation

HPLC analytical methods for purity assessment of 2-(3-Morpholinopropoxy)aniline

The purity assessment of basic pharmaceutical intermediates like 2-(3-Morpholinopropoxy)aniline presents a classic chromatographic paradox. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods...

Author: BenchChem Technical Support Team. Date: March 2026

The purity assessment of basic pharmaceutical intermediates like 2-(3-Morpholinopropoxy)aniline presents a classic chromatographic paradox. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to deliver the precision required for rigorous purity analysis, plagued by severe peak tailing, poor retention, and compromised resolution.

As an Application Scientist, moving beyond empirical trial-and-error requires applying rational physicochemical design. This guide objectively compares traditional HPLC approaches against an optimized high-pH methodology, detailing the causality behind the analyte's behavior and providing a self-validating protocol for laboratory implementation.

Mechanistic Causality: The "Dibasic" Challenge

To understand why standard methods fail, we must analyze the target analyte's molecular architecture. 2-(3-Morpholinopropoxy)aniline is a bidentate basic compound featuring two distinct nitrogen centers:

  • Aniline Primary Amine: A weaker base with a pKa of ~4.6, as documented by [4].

  • Morpholine Tertiary Amine: A stronger base with a pKa of ~8.4, according to the [3].

In traditional silica-based chromatography, residual surface silanols (Si-OH) become ionized to form acidic, negatively charged silanoxide ions (Si-O⁻) at a mobile phase pH above 3.0. When analyzing basic compounds at a mid-range pH (e.g., pH 7.0), the morpholine nitrogen is protonated (cationic) while the silanols are anionic. As detailed by [2] and [5], this creates a strong electrostatic ion-exchange interaction. The result is severe peak tailing, unpredictable retention shifts, and a loss of theoretical plates.

G pH_Low Low pH (< 3.0) 0.1% TFA State_Low Analyte: Doubly Protonated Silanols: Neutral (Si-OH) pH_Low->State_Low pH_Mid Mid pH (~ 7.0) Phosphate Buffer State_Mid Analyte: Singly Protonated Silanols: Ionized (Si-O⁻) pH_Mid->State_Mid pH_High High pH (> 10.0) Ammonium Bicarbonate State_High Analyte: Neutral Base Silanols: Ionized (Si-O⁻) pH_High->State_High Out_Low Poor Retention (k' < 1) Risk of Co-elution State_Low->Out_Low Out_Mid Severe Peak Tailing Secondary Interactions State_Mid->Out_Mid Out_High Optimal Retention Sharp, Symmetrical Peaks State_High->Out_High

Figure 1: Mechanistic causality of mobile phase pH on 2-(3-Morpholinopropoxy)aniline chromatography.

Methodological Comparison

To establish the optimal purity assessment workflow, we compared three distinct chromatographic environments.

Method A: Traditional Low-pH Reversed-Phase (pH 2.5)

Using 0.1% Trifluoroacetic acid (TFA), the mobile phase suppresses silanol ionization. However, at pH 2.5, both the aniline and morpholine nitrogens are fully protonated. The analyte becomes highly polar (doubly charged) and exhibits poor hydrophobic partitioning on a standard C18 column, eluting dangerously close to the void volume.

Method B: Mid-pH Buffered Reversed-Phase (pH 7.0)

Using a 10 mM Phosphate buffer, the aniline group is neutral, but the morpholine group remains protonated. The silica surface is fully ionized. This method yields the worst chromatographic performance due to overwhelming secondary electrostatic interactions, making accurate integration of closely eluting impurities impossible.

Method C: Optimized High-pH Reversed-Phase (pH 10.5)

By raising the pH to 10.5 using 10 mM Ammonium Bicarbonate, both nitrogen centers are fully deprotonated. The analyte acts as a neutral, lipophilic molecule. Because the analyte carries no positive charge, it cannot interact with the ionized silanols. As demonstrated by [1], this approach requires a specialized ethylene-bridged hybrid (EBH) silica column to prevent stationary phase dissolution, ultimately yielding superior peak symmetry and retention.

Experimental Data & Performance Metrics

The following table summarizes the quantitative performance of the three methods, highlighting the superiority of the high-pH approach for the purity assessment of 2-(3-Morpholinopropoxy)aniline.

MethodMobile Phase pHAnalyte Ionization StateRetention Factor (k')USP Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs)*
A: Low-pH 2.5 (0.1% TFA)Doubly Protonated (+2)0.81.454,5001.2
B: Mid-pH 7.0 (Phosphate)Singly Protonated (+1)3.22.802,1000.8
C: High-pH 10.5 (Ammonium Bicarb)Neutral Base (0)5.61.0512,5004.5

*Resolution calculated against the closely eluting synthetic precursor, 2-(3-Morpholinopropoxy)nitrobenzene.

Step-by-Step Optimized Protocol (Method C)

To ensure scientific integrity, the following protocol is designed as a self-validating system . The analytical run is only considered viable if the embedded System Suitability Testing (SST) criteria are explicitly met, ensuring that the physicochemical causality holds true for every batch.

Step 1: Mobile Phase Preparation

Causality: Precise pH control is mandatory to ensure complete deprotonation of the morpholine moiety.

  • Buffer (Mobile Phase A): Dissolve 0.79 g of Ammonium Bicarbonate in 1.0 L of ultrapure water (10 mM). Adjust the pH to exactly 10.5 using dilute Ammonium Hydroxide. Filter through a 0.2 µm PTFE membrane.

  • Organic (Mobile Phase B): Use 100% HPLC-Grade Acetonitrile.

Step 2: Column Selection & Equilibration

Causality: Standard silica dissolves above pH 8.0. A hybrid organic/inorganic particle is required.

  • Install a high-pH stable EBH C18 column (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Set the column oven temperature to 40°C to reduce mobile phase viscosity and enhance mass transfer kinetics.

  • Equilibrate the column with 5% Mobile Phase B for 20 column volumes.

Step 3: Chromatographic Gradient
  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)

    • 2.0 - 12.0 min: 5% to 60% B (Linear ramp for primary analyte elution)

    • 12.0 - 15.0 min: 60% to 95% B (Column wash)

  • Detection: UV at 254 nm.

Step 4: System Suitability Testing (Self-Validation)

Inject a resolution standard containing 2-(3-Morpholinopropoxy)aniline and 2-(3-Morpholinopropoxy)nitrobenzene. The system is validated for sample analysis only if :

  • The USP Tailing Factor (Tf) for the primary amine peak is ≤ 1.2 .

  • The Resolution (Rs) between the amine and the nitro precursor is ≥ 2.0 .

  • The Relative Standard Deviation (RSD) of the retention time across 5 replicate injections is ≤ 0.5% .

References

  • Routine Switching Between High and Low pH on XBridge HPLC Columns - Waters Corporation. Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at: [Link]

  • PubChem Compound Summary for CID 8083, Morpholine - National Center for Biotechnology Information (NIH). Available at:[Link]

  • Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks. Available at: [Link]

  • HPLC Diagnostic Skills II – Tailing Peaks - LCGC International. Available at: [Link]

Comparative

1H NMR and 13C NMR spectral interpretation of 2-(3-Morpholinopropoxy)aniline

An in-depth structural elucidation of 2-(3-Morpholinopropoxy)aniline is a critical analytical checkpoint in medicinal chemistry. This molecule serves as a foundational building block for numerous receptor tyrosine kinase...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural elucidation of 2-(3-Morpholinopropoxy)aniline is a critical analytical checkpoint in medicinal chemistry. This molecule serves as a foundational building block for numerous receptor tyrosine kinase (RTK) inhibitors, including analogs of gefitinib and erlotinib.

In drug development workflows, this aniline is almost exclusively synthesized via the catalytic reduction of its precursor, 1-nitro-2-(3-morpholinopropoxy)benzene . As a Senior Application Scientist, I have designed this comparison guide to objectively evaluate the NMR spectral performance of the target aniline against its nitro precursor. This guide establishes a self-validating analytical framework to unequivocally prove successful reduction, verify regiochemistry, and rule out synthetic artifacts.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in spectral interpretation, the following protocol is designed as a self-validating system . This means the workflow contains internal mathematical and physical checks that prevent misinterpretation due to solvent impurities, incomplete reactions, or instrumental artifacts.

Step 1: Solvent Selection & Internal Standardization Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl₃ is chosen over protic solvents like CD₃OD to prevent deuterium exchange of the critical -NH₂ protons. TMS provides an absolute 0.00 ppm reference, validating the chemical shift axis, while the residual CHCl₃ peak (7.26 ppm) serves as a secondary internal calibration check.

Step 2: Quantitative Acquisition Parameters Acquire the ¹H NMR spectrum at 400 MHz (16 scans) with a relaxation delay (D1) of at least 2.0 seconds.

  • Causality: The morpholine and aniline protons possess different T₁ relaxation times. A sufficient D1 ensures complete magnetic relaxation between pulses, making the integration strictly quantitative.

  • Validation Check: The total integral sum of the target molecule must exactly equal 20.0 protons . A value of 19.5 or 20.5 instantly flags an impurity, baseline roll, or incomplete reduction.

Step 3: Spin-System Verification (2D COSY) Acquire a 2D Gradient COSY spectrum to map homonuclear couplings.

  • Causality: 1D NMR only shows isolated electronic environments. To prove the 3-morpholinopropoxy chain is intact, the spin system must be traced.

  • Validation Check: The central propoxy quintet (~2.0 ppm) must exhibit dual cross-peaks to both the oxygen-adjacent triplet (~4.0 ppm) and the nitrogen-adjacent triplet (~2.5 ppm). If these cross-peaks are absent, the alkyl linker is cleaved.

NMR_Workflow A 1. Sample Prep (CDCl3 + TMS) B 2. Probe Tuning & 3D Shimming A->B C 3. 1D Acquisition (1H: 16 scans, 13C: 1024 scans) B->C D 4. 2D Verification (COSY / HSQC) C->D E 5. Spectral Processing & Integration Validation D->E

Step-by-step self-validating NMR workflow for structural elucidation.

Logical Relationship: Tracking the Nitro-to-Amine Reduction

The primary analytical challenge is differentiating the target aniline from unreacted nitro precursor. The chemical shift of the aromatic protons serves as the definitive diagnostic tool.

The -NO₂ group is a strong π-acceptor (electron-withdrawing group), which drastically deshields the ortho and para aromatic protons. Conversely, the -NH₂ group is a strong π-donor (electron-donating group) via resonance from its nitrogen lone pair, which pushes electron density into the ring and shields the protons [1].

Nitro_Reduction Nitro Precursor: 1-Nitro-2- (3-morpholinopropoxy)benzene Reduction Catalytic Reduction (H2, Pd/C) Nitro->Reduction Shift1 Ar-H (ortho to NO2): ~7.8 ppm (Deshielded) Nitro->Shift1 Aniline Target: 2-(3-Morpholino propoxy)aniline Reduction->Aniline Shift2 Ar-H (ortho to NH2): ~6.7 ppm (Shielded) Aniline->Shift2

Logical relationship mapping the chemical shift changes during nitro-to-amine reduction.

Comparative Spectral Analysis: Target vs. Alternative

The following tables objectively compare the spectral features of the target compound against its synthetic alternative (the precursor).

Table 1: ¹H NMR Spectral Comparison (400 MHz, CDCl₃)
Proton EnvironmentTarget (Aniline) δ (ppm)Precursor (Nitro) δ (ppm)Multiplicity & J-CouplingCausality / Structural Impact
Ar-H (ortho to N) 6.757.80dd (J = 8.0, 1.5 Hz)Strong π-donation (NH₂) shields the proton; π-withdrawal (NO₂) deshields it.
Ar-H (meta/para) 6.70 - 6.857.00 - 7.50m (multiplet)EDG effect of NH₂ propagates through the ring, causing an overall upfield shift.
-NH₂ 3.80N/Abr s (2H)Confirms successful reduction. Broadened due to quadrupolar relaxation of ¹⁴N.
Propoxy -O-CH₂- 4.054.20t (J = 6.4 Hz)Deshielded by adjacent oxygen; slightly more shielded in aniline due to the electron-rich ring.
Propoxy -CH₂- 2.022.05quintet (J = 6.4 Hz)Beta to both heteroatoms; splits into a quintet due to coupling with 4 adjacent protons [2].
Propoxy -N-CH₂- 2.552.52t (J = 6.4 Hz)Shielded relative to O-CH₂ due to the lower electronegativity of nitrogen (3.04 vs 3.44).
Morpholine O-CH₂ 3.723.70t/m (4H)Characteristic morpholine signature; deshielded by the adjacent ring oxygen.
Morpholine N-CH₂ 2.482.45t/m (4H)Characteristic morpholine signature; shielded relative to O-CH₂ [3].
Table 2: ¹³C NMR Spectral Comparison (100 MHz, CDCl₃)
Carbon EnvironmentTarget (Aniline) δ (ppm)Precursor (Nitro) δ (ppm)Causality / Structural Impact
Ar-C (C-N) 136.5140.2Hybridization and electron density shift from NO₂ to NH₂ alters the local field.
Ar-C (C-O) 146.8152.1The ortho-substituent electronic effect heavily alters the C-O bond polarization.
Propoxy -O-CH₂- 67.268.5High electronegativity of oxygen pulls electron density, shifting the carbon downfield.
Propoxy -CH₂- 26.526.2Aliphatic carbon; experiences minimal inductive effect from the distant aromatic ring.
Propoxy -N-CH₂- 56.155.8Alpha to nitrogen; represents a standard aliphatic amine chemical shift.
Morpholine O-CH₂ 66.866.8Unaffected by distant aromatic ring changes; acts as a reliable internal structural anchor.
Morpholine N-CH₂ 53.553.5Unaffected by distant aromatic ring changes.

Mechanistic Insights into Spectral Features

The Morpholine Ring Dynamics: The morpholine ring typically adopts a stable chair conformation at room temperature. This places the oxygen and nitrogen atoms in a 1,4-relationship, which fundamentally dictates the chemical shifts of the adjacent methylene protons [3]. Because oxygen is significantly more electronegative than nitrogen, it strips electron density away from the adjacent C2 and C6 protons, deshielding them and pushing their resonance downfield to ~3.72 ppm. The C3 and C5 protons adjacent to the nitrogen are relatively shielded, appearing upfield at ~2.48 ppm.

The Propoxy Linker as a Diagnostic Tool: The 3-carbon propoxy chain acts as a flexible linker. Its splitting pattern is a textbook example of first-order coupling (n+1 rule) and serves as an internal diagnostic tool for structural integrity. The central methylene group (-CH₂-) is bounded by two other methylene groups, resulting in coupling to 4 equivalent adjacent protons. This produces a distinct, mathematically perfect quintet at ~2.02 ppm. If this quintet devolves into a complex multiplet, it immediately indicates restricted rotation or a synthetic side-reaction (such as cyclization).

References

  • PubChem : "2-Methoxyaniline | C7H9NO | CID 7000" - National Center for Biotechnology Information. URL:[Link]

  • PubChem : "4-(3-Morpholinopropoxy)aniline | C13H20N2O2 | CID 22060903" - National Center for Biotechnology Information. URL:[Link]

Validation

A Comparative Analysis of Bioactivity: 2-Substituted vs. 4-Substituted Morpholine Anilines in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the morpholine ring stands out as a privileged scaffold, frequently incorporated into therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the morpholine ring stands out as a privileged scaffold, frequently incorporated into therapeutic agents to enhance their pharmacological profiles.[1][2] Its presence in numerous FDA-approved drugs is a testament to its ability to improve physicochemical properties such as solubility and metabolic stability.[3][4] This guide provides an in-depth, objective comparison of the bioactivity of two key classes of morpholine derivatives: 2-substituted and 4-substituted morpholine anilines. By examining experimental data and exploring the underlying structure-activity relationships (SAR), we aim to equip researchers with the insights necessary to make informed decisions in the design and development of novel therapeutics.

The Structural Dichotomy: C-Substitution vs. N-Substitution

The fundamental difference between these two classes of compounds lies in the point of attachment of the aniline moiety to the morpholine ring. In 2-substituted morpholine anilines, the aniline group is connected to a carbon atom (C-2) of the morpholine ring, creating a chiral center and introducing greater structural rigidity. Conversely, in 4-substituted morpholine anilines, the aniline nitrogen is directly bonded to the nitrogen atom (N-4) of the morpholine ring, resulting in a more flexible structure. This seemingly subtle variation in connectivity can have profound implications for a molecule's three-dimensional shape, its interaction with biological targets, and ultimately, its bioactivity.

Figure 1. General structures of 2-substituted and 4-substituted morpholine anilines.

Comparative Bioactivity: A Focus on Anticancer Potential

To provide a concrete comparison, we will examine the anticancer activity of representative compounds from both classes, with a particular focus on the human hepatocellular carcinoma cell line, HepG2.

2-Substituted Morpholine Anilines: The Case of 2-Morpholino-4-Anilinoquinolines

A study by Al-Sheikh et al. (2024) provides valuable data on a series of 2-morpholino-4-anilinoquinoline derivatives.[5][6][7] In these compounds, the "aniline" is part of a larger quinoline scaffold, a common feature in many kinase inhibitors.[8][9] The researchers synthesized and evaluated these compounds for their antiproliferative activity against the HepG2 cell line.

Table 1: Anticancer Activity of 2-Morpholino-4-Anilinoquinoline Derivatives against HepG2 Cells

Compound IDSubstitution on 4-Anilino RingIC50 (µM) on HepG2[5][6][7]
3c 4-(3-Fluorobenzyloxy)-3-chlorophenyl11.42
3d 4-Phenoxyphenyl8.50
3e 4-(2-Methyl-2-pyridylcarboxamido)phenoxy12.76

The data reveals that these 2-substituted morpholine aniline derivatives exhibit potent anticancer activity, with IC50 values in the low micromolar range.[5][6][7] The substitutions on the aniline ring play a crucial role in modulating this activity.

Further investigation into the mechanism of action showed that these compounds induce G0/G1 cell cycle arrest and are effective inhibitors of cell migration and adhesion, key processes in cancer metastasis.[5]

4-Substituted Morpholine Anilines: Insights from N-Aryl Morpholine Derivatives

A series of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline moiety were synthesized and evaluated for their in vitro cytotoxicity against four human cancer cell lines, including HepG2. The results indicated that most of the target compounds showed moderate to excellent cytotoxicity.[11]

Table 2: Anticancer Activity of a 4-Morpholino-thiopyrano[4,3-d]pyrimidine Derivative against Various Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)[11]
8d A549 (Lung)6.02 ± 1.22
PC-3 (Prostate)8.91 ± 0.72
MCF-7 (Breast)8.39 ± 1.91
HepG2 (Liver)10.27 ± 0.94

This data for compound 8d shows that 4-substituted morpholine derivatives can also exhibit significant anticancer activity against HepG2 cells, with an IC50 value comparable to that of the 2-substituted analogs. The structure-activity relationship study for this series revealed that electron-withdrawing groups on the benzene ring at the C-4 position of the pyrazoline ring resulted in better activity.[11]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences and similarities in bioactivity can be rationalized by considering the structural and electronic properties of the two isomeric classes.

The Influence of Substitution on Molecular Conformation and Target Interaction

The C-2 substitution in 2-morpholino anilines introduces a chiral center and restricts the conformational flexibility of the morpholine ring. This can lead to a more defined three-dimensional structure, which may be advantageous for specific, high-affinity binding to a biological target, such as the ATP-binding pocket of a kinase. The fixed orientation of the morpholine ring can facilitate key interactions, such as hydrogen bonding, with the target protein.

In contrast, the N-4 substitution in 4-morpholino anilines allows for greater rotational freedom around the N-C(aryl) bond. While this flexibility might be beneficial for accommodating different binding pockets, it can also come at an entropic cost upon binding. The nitrogen atom of the morpholine in 4-substituted derivatives is directly involved in the aniline system, which can influence its basicity and hydrogen bonding capacity compared to the more sterically hindered nitrogen in the 2-substituted counterparts.

Figure 2. Key SAR considerations for 2- vs. 4-substituted morpholine anilines.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of morpholine aniline derivatives.

Synthesis Protocols

General Procedure for the Synthesis of 2-Morpholino-4-Anilinoquinoline Derivatives (3a-3e) [5]

This protocol describes the synthesis starting from 2-morpholinoquinolin-4-ol.

  • Chlorination: A solution of 2-morpholinoquinolin-4-ol (1 equivalent) in phosphorus oxychloride (excess) is heated to 95 °C for 3 hours. The reaction mixture is then cooled and poured onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to yield 4-chloro-2-morpholinoquinoline.

  • Nucleophilic Substitution: To a solution of 4-chloro-2-morpholinoquinoline (1 equivalent) in ethanol, the appropriate aniline (2 equivalents) is added. The mixture is refluxed overnight.

  • Work-up: The ethanol is evaporated under vacuum. The residue is triturated with acetone, and the resulting solid is filtered and washed with acetone to yield the final 2-morpholino-4-anilinoquinoline derivative.

General Procedure for the Synthesis of 4-(4-Aminophenyl)morpholin-3-one [12]

This protocol outlines a multi-step synthesis.

  • Condensation: 2-Anilinoethanol is condensed with ethyl chloroacetate in the presence of a strong base like potassium tert-butoxide in a suitable solvent such as tetrahydrofuran to yield the phenylmorpholinone intermediate.

  • Nitration: The phenylmorpholinone is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the para position of the phenyl ring.

  • Reduction: The nitro group of 4-(4-nitrophenyl)morpholin-3-one is reduced to an amino group via hydrogenation using a palladium on carbon catalyst in a solvent like methanol or ethanol.

Figure 3. Synthetic workflows for 2- and 4-substituted morpholine anilines.

Biological Evaluation Protocols

MTT Assay for Cell Viability [5][13]

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Migration (Wound Healing) Assay [5]

This assay evaluates the effect of compounds on the migratory capacity of cancer cells.

  • Cell Seeding and Monolayer Formation: Seed HepG2 cells in a 6-well plate and grow to confluence.

  • Wound Creation: Create a scratch (wound) in the cell monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the cells with PBS and add fresh medium containing the test compound at the desired concentration.

  • Image Acquisition: Capture images of the wound at 0 and 24 hours.

  • Analysis: Measure the wound area at both time points to determine the extent of cell migration and wound closure.

Cell Adhesion Assay [5]

This assay assesses the ability of cancer cells to adhere to an extracellular matrix, a crucial step in metastasis.

  • Plate Coating: Coat a 96-well plate with an extracellular matrix protein (e.g., Matrigel) and allow it to solidify.

  • Cell Seeding and Treatment: Seed HepG2 cells, pre-treated with the test compound, onto the coated wells and incubate for a defined period (e.g., 1 hour).

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Staining and Quantification: Fix the adherent cells and stain them with a suitable dye (e.g., crystal violet). Elute the dye and measure the absorbance to quantify the number of adherent cells.

Conclusion and Future Directions

The comparative analysis of 2-substituted and 4-substituted morpholine anilines reveals that both classes of compounds can exhibit significant biological activity, particularly in the context of anticancer drug discovery. The choice between a C-2 or N-4 substitution on the morpholine ring is a critical decision in the design of new drug candidates, with each offering distinct advantages and disadvantages in terms of conformational rigidity, synthetic accessibility, and potential for target interaction.

The available data suggests that 2-substituted morpholine anilines, with their more constrained conformation, may be particularly well-suited for targeting specific protein binding sites with high affinity. On the other hand, the greater flexibility of 4-substituted analogs might allow for broader target engagement or easier optimization of pharmacokinetic properties.

Future research should focus on the synthesis and direct comparative evaluation of 2- and 4-substituted morpholine anilines within the same study and against a panel of relevant biological targets. Such studies, coupled with computational modeling and detailed physicochemical property profiling, will provide a more comprehensive understanding of the SAR for these important scaffolds and pave the way for the development of the next generation of morpholine-containing therapeutics.

References

  • Patel, K., et al. (2022). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development, 7(8), 438-445.
  • Al-Ghorbani, M., et al. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Letters in Drug Design & Discovery, 17(10), 1234-1243.
  • Mederski, W., et al. (2007). Practical and efficient processes for the preparation of 4-(4-aminophenyl)morpholin-3-ones on a larger scale: precursor of factor Xa inhibitors. Heterocycles, 74(1), 437-445.
  • Patel, K., et al. (2022). SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASE OF QUINOLIN ALDEHYDE WITH 4- (4-AMINOPHENYL) MORPHOLIN-3-ONE DERIVATIVES AND ITS ANTIMICROBIAL ACTIVITY.
  • Fry, D. W., et al. (1998). Structure-activity relationships for 4-anilinoquinazolines as potent and selective inhibitors of the epidermal growth factor receptor. Journal of medicinal chemistry, 41(20), 3811-3825.
  • Bayer Healthcare AG. (2005). Process for preparing 4-(4-aminophenyl)morpholin-3-one. W02005/026135 A1.
  • Mederski, W. W., et al. (2004). Novel 4-(4-aminophenyl)morpholin-3-ones as potent factor Xa inhibitors. Bioorganic & medicinal chemistry letters, 14(22), 5817-5822.
  • Zhang, X., et al. (2020).
  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3267-3279.
  • Zeng, F., et al. (2008). Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter. Bioorganic & medicinal chemistry, 16(2), 757-766.
  • Wang, W., et al. (2015). Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. European journal of medicinal chemistry, 89, 496-506.
  • Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
  • Patel, K. R., et al. (2019). Anticancer activity of synthesized compounds (4a-t) against HepG-2 cells.
  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing.
  • Schou, M., et al. (2004). PET evaluation of novel radiofluorinated reboxetine analogs as norepinephrine transporter probes in the monkey brain. Synapse, 53(2), 71-80.
  • Coburn, C. A., et al. (2010). Design, Synthesis, and Structure-Activity Relationship Studies of N-arylsulfonyl Morpholines as γ-secretase Inhibitors. ACS medicinal chemistry letters, 1(8), 434-438.
  • Schou, M., et al. (2004). PET evaluation of novel radiofluorinated reboxetine analogs as norepinephrine transporter probes in the monkey brain.
  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • Goud, N. S., et al. (2019). Synthesis and biological evaluation of morpholines linked coumarin-triazole hybrids as anticancer agents. Chemical biology & drug design, 94(5), 1919-1929.
  • Houghton, P. J., et al. (2004). Gefitinib Enhances the Antitumor Activity and Oral Bioavailability of Irinotecan in Mice. Cancer Research, 64(20), 7545-7553.
  • El-Gamal, M. I., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 28(7), 3180.
  • Arshad, F., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. European journal of medicinal chemistry, 167, 21-47.
  • Kikelj, D. (2005).
  • Szostak, M., & Szostak, R. (2013). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of organic chemistry, 78(10), 5035-5042.
  • Al-Sheikh, A., et al. (2024). Cell death modality assay of 2-morpholino-4-anilinoquinoline derivatives on (A) HepG2 and (B) fibroblast (NIH3T3) cells.
  • Tran, K. A., et al. (2024). Expanding complex morpholines using systematic chemical diversity. Organic letters, 26(17), 3493-3497.
  • Kourounakis, A. P., & Kourounakis, P. N. (2007). Medicinal chemistry of 2,2,4-substituted morpholines. Current medicinal chemistry, 14(15), 1637-1647.
  • Li, Y., et al. (2017). Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1870.
  • Marvadi, P. K., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(3), 221-252.
  • Wang, Y., et al. (2011).
  • Dunn, P. J., et al. (2016). The use of environmental metrics to evaluate green chemistry improvements to the synthesis of (S,S)
  • Li, J., et al. (2021). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)
  • Canale, V., et al. (2021). Design, Sustainable Synthesis and Biological Evaluation of a Novel Dual α2A/5-HT7 Receptor Antagonist with Antidepressant-Like Properties. Molecules, 26(13), 3838.
  • Suma, A. A. T., et al. (2019). Synthesis, Cytotoxicity Evaluation and Molecular Docking Study of N-Phenylpyrazoline Derivatives. Indonesian Journal of Chemistry, 19(4), 1081-1090.
  • Suma, A. A. T., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science, 14(04), 136-146.
  • Ali, M. A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234.
  • Bode, J. W., & Vo, C. V. T. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic letters, 19(3), 642-645.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709-752.
  • Wu, H., et al. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein journal of organic chemistry, 11, 590-596.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814.

Sources

Comparative

Validating the Structure of Gefitinib Intermediates via IR Spectroscopy: A Comparative Guide

As a Senior Application Scientist in pharmaceutical development, ensuring the structural fidelity of active pharmaceutical ingredients (APIs) during multi-step syntheses is paramount. Gefitinib, a targeted epidermal grow...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, ensuring the structural fidelity of active pharmaceutical ingredients (APIs) during multi-step syntheses is paramount. Gefitinib, a targeted epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, fundamentally altered the treatment of non-small cell lung cancer (NSCLC). However, synthesizing its highly functionalized quinazoline core requires rigorous analytical oversight.

This guide provides an objective, field-proven comparison of Fourier-Transform Infrared (FT-IR) spectroscopy techniques—specifically Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet) methods—for validating Gefitinib intermediates.

Mechanistic Context: Why Structural Fidelity Matters

Gefitinib exerts its therapeutic effect by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain. This targeted inhibition halts the downstream Ras/MAPK signaling cascade, effectively arresting tumor cell proliferation. Any structural deviation in the final API—stemming from unreacted intermediates or improper functional group coupling—directly compromises this binding affinity.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds & Activates Ras Ras/MAPK Pathway EGFR->Ras Phosphorylation Cascade Gefitinib Gefitinib Gefitinib->EGFR Blocks ATP Binding Proliferation Tumor Cell Proliferation Ras->Proliferation Drives

EGFR signaling pathway and targeted inhibition by Gefitinib.

Spectral Markers in Gefitinib Synthesis

The synthesis of Gefitinib involves complex intermediates, notably the coupling of 6-(3-morpholinopropoxy)-7-methoxy-4-chloroquinazoline with 3-chloro-4-fluoroaniline. Tracking the appearance and disappearance of specific functional groups via IR spectroscopy is the most efficient way to validate reaction success.

Below is a summary of the critical quantitative data and spectral markers used to confirm the structure of Gefitinib and its late-stage intermediates[1],[2].

Functional GroupWavenumber (cm⁻¹)Significance in Gefitinib Synthesis
N-H (Secondary Amine) ~3400Confirms the successful coupling of the quinazoline core with 3-chloro-4-fluoroaniline.
C-H (Alkyl/Morpholine) ~2956Validates the presence of the 3-morpholinopropoxy side chain.
C=N (Quinazoline Ring) ~1625Confirms the structural integrity of the quinazoline core.
C=C (Aromatic) ~1500Indicates the presence of the aromatic rings.
C-O (Ether Linkage) ~1110Validates the methoxy and morpholinopropoxy ether linkages.
C-F (Halogenated Aryl) ~1028Confirms the successful incorporation of the fluorinated aniline moiety.

Comparative Analysis: ATR-FTIR vs. KBr Pellet Transmission

When validating these intermediates, analytical chemists must choose the appropriate IR sampling technique. While ATR has become the modern standard for rapid screening[3], the traditional KBr pellet method remains the gold standard for high-sensitivity trace analysis[4],[5].

ParameterATR-FTIR (Attenuated Total Reflectance)Transmission FTIR (KBr Pellet)
Mechanism Evanescent wave penetration (0.5–2.0 µm) into the sample.Direct IR beam transmission through a dispersed sample matrix.
Sample Preparation Minimal to none. Direct application to crystal.Labor-intensive (desiccation, grinding, pressing).
Sensitivity Moderate. Excellent for bulk intermediate purity.High. Superior for detecting trace unreacted precursors.
Spectral Quality Peak intensities vary with wavelength (requires software correction).True transmission spectrum; adheres strictly to the Beer-Lambert Law.
Best Use Case High-throughput in-process screening.Final structural validation and historical library matching.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. Below are the step-by-step methodologies for both techniques, detailing the critical causality behind each experimental choice.

Protocol A: Transmission FTIR (KBr Pellet Method)

Objective: High-sensitivity validation of trace intermediates to ensure complete conversion.

  • Desiccation & Preparation: Dry spectroscopic-grade KBr at 105°C for 2 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed atmospheric moisture produces broad O-H stretching bands (~3400 cm⁻¹) that will directly mask the critical secondary amine (N-H) peak of the Gefitinib intermediate[3].

  • Grinding & Homogenization: Mix the intermediate powder with KBr at a 1:100 ratio. Grind thoroughly in an agate mortar until the particle size is consistently <2 µm.

    • Causality: Particles larger than the analytical IR wavelength cause the Christiansen effect—anomalous scattering that severely distorts the spectral baseline and peak symmetry[4].

  • Pellet Pressing: Transfer the mixture to a stainless-steel die and apply 10 tons of pressure under a vacuum for 2-3 minutes.

    • Causality: The vacuum removes trapped air, while high pressure cold-fuses the KBr into a transparent crystalline disc, minimizing refractive index mismatches[5].

  • Self-Validating Acquisition: Run a background scan of a blank KBr pellet before scanning the sample.

    • Causality: This step subtracts environmental CO₂ and residual moisture, ensuring the resulting spectrum strictly represents the pharmaceutical intermediate.

Protocol B: ATR-FTIR Method

Objective: Rapid, high-throughput screening of bulk intermediates during synthesis.

  • Crystal Cleaning & Background Calibration: Clean the diamond or ZnSe ATR crystal with a volatile solvent (e.g., isopropanol) and allow it to evaporate. Perform a background scan.

    • Causality: Ensures the evanescent wave path is free of cross-contamination. A flat baseline confirms instrument readiness[3].

  • Sample Application & Compression: Place a few milligrams of the intermediate powder directly onto the crystal. Apply maximum pressure using the ATR anvil.

    • Causality: The IR beam's evanescent wave only penetrates 0.5–2.0 µm beyond the crystal surface. Intimate physical contact is mandatory to achieve a sufficient signal-to-noise ratio (S/N)[4].

  • Acquisition & Algorithmic Correction: Acquire the spectrum and apply an ATR correction algorithm via the spectrometer software.

    • Causality: Because penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers), raw ATR spectra display exaggerated peaks in the fingerprint region. The correction normalizes the spectrum to allow direct comparison with historical transmission libraries[3].

IR_Workflow Intermediate Synthesize Intermediate (e.g., Quinazoline derivative) Sampling Select IR Sampling Technique Intermediate->Sampling ATR ATR-FTIR (Rapid Screening) Sampling->ATR KBr KBr Pellet (High Sensitivity) Sampling->KBr Spectra Acquire IR Spectra ATR->Spectra KBr->Spectra Validation Validate Functional Groups (C=N, C-Cl, C-F) Spectra->Validation

Workflow for selecting FTIR techniques to validate Gefitinib intermediates.

Conclusion

For the structural validation of Gefitinib intermediates, the choice between ATR and KBr pellet FTIR should be dictated by the specific phase of drug development. ATR provides unparalleled speed and ease of use for in-process monitoring, making it ideal for confirming bulk functional group transformations (e.g., the appearance of the C-F stretch at 1028 cm⁻¹). Conversely, the KBr pellet method remains indispensable for final API release testing and trace impurity detection, offering superior baseline stability and adherence to quantitative transmission laws.

References

  • Title: Gefitinib - PubMed Source: NIH / PubMed URL: 1

  • Title: Formulation, In Vitro and In Vivo Evaluation of Gefitinib Solid Dispersions Prepared Using Different Techniques Source: MDPI URL: 2

  • Title: A Comparative Guide to FTIR Sampling: Cross-Validating Spectra from KBr Pellets and Alternative Techniques Source: Benchchem URL: 4

  • Title: What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy Source: Kintek Press URL: 5

  • Title: Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy Source: AZoM URL: 3

Sources

Validation

Comparative Stability Study of Morpholine vs. Piperazine Linkers in Advanced Drug Design

In the development of advanced therapeutics—ranging from small molecule inhibitors to Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of a linker motif is a critical determinant...

Author: BenchChem Technical Support Team. Date: March 2026

In the development of advanced therapeutics—ranging from small molecule inhibitors to Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of a linker motif is a critical determinant of a drug's pharmacokinetic and pharmacodynamic success. Among the most ubiquitous six-membered saturated heterocycles used as linkers are morpholine and piperazine .

While structurally similar, the bioisosteric replacement of a nitrogen atom (piperazine) with an oxygen atom (morpholine) fundamentally alters the electronic landscape, basicity, and metabolic fate of the molecule. This guide provides an objective, data-driven comparison of morpholine and piperazine linkers, focusing on their metabolic stability, physicochemical properties, and strategic application in drug design.

Mechanistic Causality: Electronic Properties & Basicity

The divergent behavior of morpholine and piperazine in biological systems is rooted in their inherent electronic properties.

  • Piperazine: Contains two nitrogen atoms. The secondary amine in a typical piperazine scaffold is highly basic, with a pKa of approximately 9.8. At physiological pH (7.4), piperazine is predominantly protonated. While this cationic state drastically enhances aqueous solubility, it simultaneously impedes passive membrane permeability (Caco-2) and increases the risk of off-target interactions, such as binding to the hERG potassium channel[1].

  • Morpholine: The substitution of a methylene group or a nitrogen atom with an oxygen atom introduces a highly electronegative heteroatom. This oxygen exerts an inductive electron-withdrawing effect, which significantly reduces the basicity of the adjacent nitrogen[1]. The pKa of morpholine drops to approximately 8.4–8.7[1]. Consequently, morpholine is less protonated at physiological pH, striking an optimal balance between aqueous solubility (facilitated by the polar ether oxygen) and lipophilicity, thereby improving bioavailability and reducing hERG liability[1][2].

Metabolic Stability: The CYP450 Battlefield

Metabolic stability dictates a drug's clearance rate and half-life. In the liver, Cytochrome P450 (CYP) enzymes—particularly CYP3A4—are the primary drivers of oxidative metabolism[2].

  • The Piperazine Liability: The electron-rich nature of the piperazine ring, combined with its basic nitrogen, makes it a prime target for CYP-mediated oxidative N-dealkylation [3]. In PROTACs and complex linkers, piperazine often represents a severe metabolic "soft spot," leading to rapid clearance unless the nitrogen is sterically hindered or electronically deactivated (e.g., capped via an amide bond)[3].

  • The Morpholine Advantage: Morpholine is generally recognized as a metabolically stable bioisostere[4]. The electron-withdrawing oxygen reduces the Highest Occupied Molecular Orbital (HOMO) energy of the ring. This decreased electron density makes the adjacent carbon atoms significantly less susceptible to single-electron transfer and subsequent oxidation by CYP enzymes[4]. While not entirely inert (it can undergo slow ring oxidation or oxidative N-dealkylation), morpholine's structural stability drastically enhances the duration of action of the parent compound[4].

Quantitative Comparison of Linker Motifs

The following table summarizes the physicochemical and metabolic parameters of morpholine versus piperazine scaffolds to guide lead optimization.

ParameterMorpholine LinkerPiperazine LinkerMechanistic Causality
Heteroatom Substitution Oxygen (-O-)Nitrogen (-NH-)Oxygen is electron-withdrawing; Nitrogen is electron-donating.
Typical pKa (Secondary Amine) 8.4 – 8.7~9.8Lower pKa in morpholine reduces physiological protonation, lowering hERG risk[1].
Metabolic Stability (HLM t½) > 60 min (High)15 – 30 min (Low/Mod)Morpholine's lower HOMO energy resists CYP450-mediated oxidation[4].
Primary Metabolic Soft Spot Slow ring oxidationRapid N-dealkylationPiperazine's basic nitrogen is highly susceptible to CYP cleavage[3].
Aqueous Solubility Moderate to HighVery HighPiperazine's protonated state at pH 7.4 drives massive hydration[5].
Membrane Permeability HighLow to ModerateUnprotonated morpholine diffuses passively through lipid bilayers[1].

Self-Validating Experimental Methodology: Microsomal Stability Assay

To objectively compare the metabolic stability of these linkers, a Human Liver Microsome (HLM) Stability Assay is employed. This protocol is designed as a self-validating system to isolate CYP-mediated Phase I metabolism from chemical degradation.

Step-by-Step Protocol & Causality
  • Compound Preparation: Prepare the test compound (morpholine or piperazine derivative) at a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Using a concentration well below the Michaelis constant ( Km​ ) of typical CYP enzymes ensures first-order kinetics, allowing for accurate half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) calculations.

  • Matrix Addition: Add Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: This provides a physiologically relevant concentration of metabolic enzymes while preventing excessive non-specific protein binding that could mask the free drug concentration.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Equilibrates the system to physiological temperature before initiating the reaction, preventing temperature-dependent kinetic lags.

  • Reaction Initiation (The Catalyst): Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the obligatory electron donor for CYP450 enzymes. Without it, CYP-mediated oxidation cannot occur.

  • Self-Validating Control (Minus-NADPH): Run a parallel incubation replacing NADPH with an equivalent volume of buffer.

    • Causality: This is the critical validation step. It isolates non-CYP degradation pathways (e.g., chemical instability, hydrolysis by esterases). If the compound degrades in the minus-NADPH control, the instability is structural, not metabolic.

  • Quenching & Extraction: At specific timepoints (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench into 150 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold organic solvent instantly denatures the CYP enzymes to halt the reaction at the exact timepoint. It also precipitates proteins to prevent LC-MS column fouling. The internal standard normalizes any ionization fluctuations during mass spectrometry.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to determine the % remaining of the parent compound.

HLM_Assay Prep 1. Prepare 1 µM Compound in Buffer (pH 7.4) AddHLM 2. Add Human Liver Microsomes (0.5 mg/mL protein) Prep->AddHLM Incubate 3. Pre-incubate at 37°C (Thermal Equilibration) AddHLM->Incubate NADPH 4. Initiate Reaction with 1 mM NADPH Incubate->NADPH Quench 5. Quench at Timepoints with Cold Acetonitrile + IS NADPH->Quench Centrifuge 6. Centrifuge & Extract Supernatant Quench->Centrifuge LCMS 7. LC-MS/MS Analysis (Calculate t½ and CL_int) Centrifuge->LCMS

Workflow of the Self-Validating Human Liver Microsome (HLM) Stability Assay.

Strategic Linker Selection in PROTACs and ADCs

In the design of heterobifunctional molecules like PROTACs, the linker is not merely a passive spacer; it actively dictates the physicochemical properties of the ternary complex.

Piperazine is frequently incorporated into PROTAC linkers to improve structural rigidity and enhance aqueous solubility upon protonation[5]. However, the basic nitrogen acts as a metabolic liability, often leading to rapid N-dealkylation[3]. To mitigate this, medicinal chemists often cap the piperazine nitrogen with an amide bond. While this hampers the dealkylation reaction, it significantly alters the pKa of the ring, sometimes negating the initial solubility benefits entirely[3][5].

Conversely, morpholine provides a highly stable, "plug-and-play" bioisosteric alternative. It maintains optimum lipid and aqueous solubility due to its polar ether oxygen, while its inherent resistance to oxidative metabolism eliminates the need for amide capping[2].

Linker_Selection Start Target Scaffold Requires a Saturated Heterocycle Linker CheckBasicity Is extreme aqueous solubility required via protonation? Start->CheckBasicity Piperazine Select Piperazine (High pKa, Rigid) CheckBasicity->Piperazine Yes Morpholine Select Morpholine (Low pKa, High Stability) CheckBasicity->Morpholine No (Avoid hERG) MetabCheck Is N-dealkylation observed in HLM assays? Piperazine->MetabCheck MetabCheck->Piperazine No AmideCap Cap with Amide Bond or Switch to Morpholine MetabCheck->AmideCap Yes

Decision Matrix for selecting between Morpholine and Piperazine linker motifs.

References

  • Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications . National Center for Biotechnology Information (PMC). Available at:[Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? . National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Comparative

Regulatory Context &amp; The Causality of Method Selection

Aniline and its substituted derivatives are widely used as reagents and intermediates in pharmaceutical synthesis. However, because aromatic amines are known to be potentially mutagenic and carcinogenic, they are classif...

Author: BenchChem Technical Support Team. Date: March 2026

Aniline and its substituted derivatives are widely used as reagents and intermediates in pharmaceutical synthesis. However, because aromatic amines are known to be potentially mutagenic and carcinogenic, they are classified as Potential Genotoxic Impurities (PGIs) under the International Council for Harmonisation (ICH) M7 guidelines[1]. To ensure patient safety, regulatory bodies mandate that these impurities be controlled at or below the Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day for lifetime exposure[1].

Achieving trace-level detection (often in the low ppm or ppb range) requires highly sensitive and selective analytical methodologies. Because anilines are generally volatile or semi-volatile, Gas Chromatography-Mass Spectrometry (GC-MS) and tandem Mass Spectrometry (GC-MS/MS) are considered the gold standards for their quantification[2].

This guide objectively compares different GC-MS sample introduction techniques and detector modalities, providing researchers with field-proven, self-validating protocols for aniline impurity analysis.

The selection of an analytical method for PGIs is not arbitrary; it is driven by the physicochemical properties of the impurity and the active pharmaceutical ingredient (API) matrix[3].

The Causality of Thermal Degradation: While GC-MS is highly effective for volatile analytes, the high temperatures of the GC injection port can induce thermal degradation of certain APIs. For example, the drug Ezetimibe has been shown to thermally decompose into 4-fluoroaniline under standard GC conditions[4]. If direct liquid injection is used, this degradation creates a "false positive" for the genotoxic impurity. Therefore, causality dictates that for thermally labile APIs, Headspace (HS) sampling or LC-MS/MS must be utilized to prevent the API from entering the heated injection port and skewing the results[4].

G A Aniline Impurity Risk Assessment (ICH M7) B API Thermal Stability & Impurity Volatility A->B C Thermally Labile API (e.g., Ezetimibe) B->C Prone to degradation D Stable API Matrix Clean Intermediates B->D Thermally stable E Headspace GC-MS/MS or LC-MS/MS C->E Prevents false positives F Direct Injection GC-MS (SIM) D->F High sensitivity needed

Caption: Logic tree for selecting analytical techniques for aniline impurities based on API stability.

Comparison of Sample Introduction Techniques

The method used to introduce the sample into the GC system fundamentally determines the cleanliness of the chromatogram and the lifespan of the column[5].

FeatureDirect Liquid InjectionHeadspace (HS) ExtractionSolid-Phase Microextraction (SPME)
Mechanism API and impurities are dissolved and injected directly into the GC inlet.API is dissolved in a high-boiling solvent; only volatile vapors are injected.Volatiles partition into a polymer-coated fiber before thermal desorption in the GC inlet.
Matrix Interference High. Non-volatile API accumulates in the inlet/column, requiring frequent maintenance.Low. The non-volatile API remains in the sample vial[4].Low. Highly selective extraction of volatiles.
Sensitivity Excellent for trace levels if the matrix allows for large volume injection[5].Moderate. Dependent on the partition coefficient of the aniline in the diluent.Ultra-high. The fiber concentrates the analyte prior to injection.
Ideal Use Case Clean, early-stage synthetic intermediates or highly stable APIs.Thermally labile APIs or complex final dosage forms.Ultra-trace environmental analysis or highly complex biological matrices.

Comparison of Detector Modalities: SIM vs. MRM

For genotoxic impurities, full-scan MS lacks the required sensitivity. The choice typically lies between Single Quadrupole (SIM) and Triple Quadrupole (MRM)[6].

ModalitySelectivitySensitivity (LOD)Matrix HandlingCost & Complexity
GC-MS (SIM) Moderate. Monitors specific precursor ions (e.g., m/z 93 for aniline)[5].~0.1 - 1 ppmSusceptible to isobaric interferences from API fragmentation.Lower cost, standard in most QA/QC labs.
GC-MS/MS (MRM) High. Monitors precursor-to-product ion transitions (e.g., m/z 93 → 66) via Collision-Induced Dissociation.< 0.01 ppm (ppb levels) Excellent. Filters out background matrix noise effectively.Higher capital cost, requires advanced method development.

Experimental Protocols

To ensure trustworthiness and E-E-A-T, the following protocols are designed as self-validating systems . They incorporate internal standards (to correct for matrix effects) and specific extraction chemistries.

Protocol A: Headspace GC-MS/MS for Trace Anilines in Complex APIs

This protocol is engineered for APIs that degrade at high temperatures or cause severe matrix fouling.

1. Self-Validating Sample Preparation:

  • Diluent Selection: Use a high-boiling, low-volatility solvent such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to dissolve the API. This ensures the solvent does not overwhelm the headspace.

  • Internal Standard (IS): Spike the diluent with a stable isotope-labeled standard (e.g., Aniline-d5). Causality: The IS undergoes the exact same headspace partitioning as the target analyte, automatically correcting for any matrix-induced suppression or enhancement.

  • Preparation: Weigh 100 mg of API into a 20 mL headspace vial. Add 2.0 mL of the IS-spiked diluent. Crimp cap immediately.

2. Headspace Incubation:

  • Incubate the vial at 85°C for 20 minutes with agitation. Causality: 85°C provides sufficient thermal energy to drive the volatile aniline into the gas phase without degrading the dissolved API.

3. GC-MS/MS Parameters:

  • Column: DB-5MS or DB-1701 (30 m × 0.25 mm, 0.25 µm film).

  • Inlet: 250°C, Split ratio 10:1.

  • Oven Program: 40°C (hold 2 min) → 15°C/min to 200°C → 30°C/min to 280°C (hold 3 min).

  • MRM Transitions (Aniline): Precursor m/z 93.0 → Product m/z 66.0 (Quantifier) and m/z 39.0 (Qualifier). Collision energy optimized per instrument.

G S1 1. Matrix Prep Dissolve API + Aniline-d5 in DMSO S2 2. Headspace Incubation Agitation at 85°C for 20 min S1->S2 S3 3. GC Separation DB-5MS Column, Temp Gradient S2->S3 S4 4. EI Ionization (70 eV) Generate Precursor Ions (m/z 93) S3->S4 S5 5. MS/MS MRM CID Fragmentation -> Product Ions S4->S5 S6 6. Quantification Ratio: Aniline Area / Aniline-d5 Area S5->S6

Caption: Step-by-step workflow for Headspace GC-MS/MS analysis of volatile anilines.

Protocol B: Direct Injection GC-MS (SIM) via Acid-Base Extraction

This protocol is utilized for early-stage intermediates where the matrix is clean, but the aniline concentration is low[2].

1. Liquid-Liquid Extraction (LLE) Logic:

  • Causality: Anilines are weak bases. By manipulating the pH, we can selectively extract them away from neutral or acidic matrix components[2].

  • Step 1 (Acidic Extraction): Dissolve the sample in an organic solvent (e.g., Toluene). Extract with 10% (v/v) Hydrochloric Acid (HCl). The aniline protonates to form anilinium chloride, migrating into the aqueous phase. Discard the organic layer containing non-basic impurities.

  • Step 2 (Basification & Back-Extraction): Adjust the aqueous phase to pH > 11 using NaOH. The aniline reverts to its free-base form. Back-extract into Dichloromethane (DCM)[2].

2. GC-MS (SIM) Parameters:

  • Injection: 1 µL direct injection, 250°C inlet, Splitless mode to maximize sensitivity[5].

  • Detection: Selected Ion Monitoring (SIM) mode targeting m/z 93, 66, and 39.

  • System Suitability: Inject a 1.5 ppm standard to verify a Signal-to-Noise (S/N) ratio of at least 10:1 prior to sample analysis.

References

  • Food and Drug Administration (FDA). "M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk". FDA Guidance for Industry. [Link]

  • Oxford Academic. "Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe". Journal of Chromatographic Science.[Link]

  • Chromatography Online. "Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds". LCGC North America.[Link]

  • IntuitionLabs. "ICH M7: A Guide to Mutagenic Impurity Assessment Software". IntuitionLabs.[Link]

  • PubMed. "Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products". National Institutes of Health.[Link]

Sources

Comparative

Analytical Differentiation of 2-(3-Morpholinopropoxy)aniline from its Nitro Precursor: A Comprehensive Guide for Process Chemistry

The catalytic reduction of 2-(3-morpholinopropoxy)nitrobenzene to 2-(3-morpholinopropoxy)aniline is a foundational transformation in the synthesis of complex active pharmaceutical ingredients (APIs), including various ta...

Author: BenchChem Technical Support Team. Date: March 2026

The catalytic reduction of 2-(3-morpholinopropoxy)nitrobenzene to 2-(3-morpholinopropoxy)aniline is a foundational transformation in the synthesis of complex active pharmaceutical ingredients (APIs), including various targeted kinase inhibitors. For process chemists and researchers, ensuring complete conversion and rigorously differentiating the [1] from its nitro precursor is critical for downstream purity and regulatory compliance.

This guide provides an objective, data-driven framework for differentiating these two compounds. By leveraging the fundamental electronic and structural differences between the nitro and amine functional groups, we establish self-validating analytical protocols across FTIR, NMR, and LC-MS platforms.

Mechanistic Basis for Differentiation

The differentiation of these two molecules relies on three core physiochemical shifts triggered by the reduction process:

  • Electronic Effects (Causality in NMR): The nitro group (-NO₂) is strongly electron-withdrawing via both inductive (-I) and resonance (-R) effects. This severely deshields the adjacent aromatic protons. Upon reduction, the resulting primary amine (-NH₂) acts as a strong electron-donating group via resonance (+R), which significantly shields the aromatic ring and shifts the proton signals upfield.

  • Vibrational Modes (Causality in IR): The rigid, highly polarized N-O bonds of the nitro group vibrate at distinct high frequencies. The reduction replaces these with N-H bonds, introducing entirely new stretching and bending modes, as well as hydrogen-bond donor capabilities, as detailed by[2].

  • Mass and Polarity (Causality in Chromatography/MS): The net loss of two oxygen atoms and gain of two hydrogen atoms results in a precise mass decrease of ~30 Da. Furthermore, the introduction of the primary amine increases the molecule's basicity and polarity, dramatically reducing its retention time on reverse-phase (C18) stationary phases.

Comparative Analytical Data

To facilitate rapid decision-making in the laboratory, the expected analytical parameters for both compounds are summarized in the structured tables below.

Table 1: Infrared (FTIR-ATR) Spectral Comparison
Functional Group2-(3-Morpholinopropoxy)nitrobenzene2-(3-Morpholinopropoxy)anilineCausality / Assignment
N-O Asymmetric Stretch ~1530 cm⁻¹ (Strong)AbsentCharacteristic of Ar-NO₂
N-O Symmetric Stretch ~1350 cm⁻¹ (Strong)AbsentCharacteristic of Ar-NO₂
N-H Stretch Absent~3400 & ~3300 cm⁻¹ (Doublet)Primary amine (asym/sym stretch)[3]
N-H Bend Absent~1620 cm⁻¹Primary amine deformation[3]
C-O-C (Ether) ~1250 cm⁻¹~1250 cm⁻¹Morpholine/alkoxy linkage (Conserved internal standard)
Table 2: Nuclear Magnetic Resonance (¹H NMR) Shift Comparison

(Solvent: CDCl₃ or DMSO-d₆)

Proton Environment Nitro Precursor (δ ppm) Aniline Product (δ ppm) Causality
Ar-H (Ortho to NO₂/NH₂) ~7.8 - 8.0 (Deshielded) ~6.5 - 6.8 (Shielded) +R effect of -NH₂ vs -R effect of -NO₂
-NH₂ Protons N/A ~3.5 - 5.0 (Broad singlet) Exchangeable with D₂O[2]

| Morpholine -CH₂-O- | ~3.6 - 3.8 | ~3.6 - 3.8 | Distant from reaction center (Conserved) |

Table 3: LC-MS and HPLC Parameters
ParameterNitro PrecursorAniline ProductCausality
Exact Mass [M+H]⁺ m/z 267.1m/z 237.2Mass difference of 30 Da (-O₂, +H₂)
RP-HPLC Retention Time Longer (e.g., 8.5 min)Shorter (e.g., 5.2 min)Amine is more polar and elutes earlier
UV λmax ~260 nm~230 nm, ~280 nmAltered chromophore conjugation
Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems to ensure absolute confidence in your analytical results.

Protocol 1: FTIR-ATR Analysis

Objective : Confirm the complete disappearance of the nitro group and the emergence of the primary amine.

  • Preparation : Clean the ATR crystal (diamond or ZnSe) with isopropanol and collect a background spectrum to establish a baseline.

  • Sampling : Deposit 1-2 mg of the solid sample directly onto the crystal. Apply consistent pressure using the anvil to ensure intimate contact.

  • Acquisition : Scan from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

  • Self-Validation Check : The protocol is self-validating if the conserved ether C-O-C stretch (~1250 cm⁻¹) remains constant in intensity. This serves as an internal reference, confirming that the absence of the 1530 cm⁻¹ (-NO₂) peak is due to true chemical conversion, not poor sample-to-crystal contact.

Protocol 2: ¹H NMR with D₂O Exchange

Objective : Unambiguously identify the newly formed primary amine protons.

  • Initial Acquisition : Dissolve 10 mg of the sample in 0.6 mL of CDCl₃ or DMSO-d₆. Acquire a standard 1D ¹H NMR spectrum.

  • Identification : Locate the broad singlet in the 3.5-5.0 ppm region, which is characteristic of hydrogens attached to an amine[2].

  • Exchange Reaction : Add 2 drops of Deuterium Oxide (D₂O) directly to the NMR tube. Cap and shake vigorously for 30 seconds to facilitate proton exchange.

  • Self-Validation Check : Re-acquire the spectrum. The complete disappearance of the broad singlet confirms the presence of exchangeable protons (R-NH₂ + D₂O ⇌ R-ND₂ + HDO), definitively validating the amine formation according to [4].

Protocol 3: RP-HPLC-UV/MS Method

Objective : Quantify reaction conversion and determine the purity of 2-(3-Morpholinopropoxy)aniline.

  • Sample Prep : Prepare a 1 mg/mL solution of the sample in Acetonitrile/Water (50:50).

  • Injection : Inject 5 µL onto a standard C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

  • Gradient : Run a mobile phase gradient from 5% to 95% Acetonitrile (buffered with 0.1% Formic Acid) over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection : Monitor via UV at 254 nm and positive Electrospray Ionization (ESI+).

  • Self-Validation Check : Co-inject a spiked mixture of the precursor and the product. Achieving baseline resolution of the two peaks (with the amine eluting first) validates the method's resolving power and ensures no co-elution masks incomplete conversion.

Reaction and Analytical Workflow

Workflow Nitro 2-(3-Morpholinopropoxy)nitrobenzene [Precursor: m/z 267] Reaction Catalytic Reduction (e.g., Pd/C, H2 or Fe/HCl) Nitro->Reaction Amine 2-(3-Morpholinopropoxy)aniline [Product: m/z 237] Reaction->Amine IR_Node FTIR Validation Loss of 1530 cm⁻¹ (-NO2) Gain of 3400/3300 cm⁻¹ (-NH2) Amine->IR_Node NMR_Node ¹H NMR Validation Upfield shift of Ar-H D2O-exchangeable peak (3.5-5 ppm) Amine->NMR_Node HPLC_Node HPLC-MS Validation Shift from m/z 267 to 237 Decreased Retention Time Amine->HPLC_Node

Workflow for nitro precursor reduction and analytical validation steps for the aniline product.

References
  • Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: IR Spectroscopy Tutorial: Amines Source: OrgChemBoulder URL: [Link]

  • Title: How do you differentiate between primary, secondary, and tertiary amines using spectroscopy? Source: TutorChase URL: [Link]

Sources

Validation

Benchmarking Synthetic Routes for Alkoxy-Anilines in Drug Discovery: A Comparative Guide

In the landscape of pharmaceutical research and development, the selection of appropriate molecular intermediates dictates both the efficiency of the discovery pipeline and the safety profile of the final therapeutic. Al...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the selection of appropriate molecular intermediates dictates both the efficiency of the discovery pipeline and the safety profile of the final therapeutic. Alkoxy-anilines (such as 4-isopropoxyaniline and 4-ethoxyaniline) are ubiquitous building blocks in medicinal chemistry, frequently utilized to tune lipophilicity, solubility, and crystal packing in drug candidates. However, because aniline derivatives are known to undergo enzymatic processing by cytochrome P450 (CYP450) enzymes—leading to potentially reactive or toxic hydroxylated metabolites—precise structural functionalization is critical[1].

As a Senior Application Scientist, my objective in this guide is to move beyond merely listing reaction conditions. We must interrogate the causality behind each transformation. Synthesizing alkoxy-anilines presents a fundamental chemoselectivity challenge: differentiating between the nucleophilicity of an oxygen atom (alkoxide/phenol) and a nitrogen atom (amine). Below, we benchmark three divergent synthetic strategies to overcome this challenge, providing the mechanistic rationale and self-validating protocols necessary for successful implementation.

Workflow Visualization: Divergent Synthetic Pathways

G Target Alkoxy-Anilines Aminophenol p-Aminophenol Aminophenol->Target NaH, Alkyl Halide (Williamson) HaloNitro Halo-nitrobenzene AlkoxyNitro Alkoxy-nitrobenzene HaloNitro->AlkoxyNitro ROH, Pd/BrettPhos (Buchwald-Hartwig) AlkoxyNitro->Target Fe/NH4Cl (Reduction) Aniline Aniline Precursor Aniline->Target Anodic Oxidation + ROH (eLSF)

Comparison of three primary synthetic workflows for alkoxy-anilines.

Mechanistic Evaluation of Synthetic Routes

Route A: Direct Williamson Alkylation of Aminophenols

The most classical approach involves the direct alkylation of aminophenols. The success of this route relies entirely on exploiting the pKa difference between the phenolic hydroxyl group (pKa ~10) and the aniline conjugate acid (pKa ~4.6). By using a controlled stoichiometric amount of a strong base like Sodium Hydride (NaH), the phenol is selectively deprotonated to form a highly nucleophilic phenoxide, which then undergoes an SN2 reaction with an alkyl halide. While step-economic, this route requires rigorous temperature control to prevent the kinetic deprotonation of the amine, which would lead to unwanted N-alkylation or N,O-dialkylation[1].

Route B: Pd-Catalyzed Buchwald-Hartwig Etherification of Nitroarenes

When complex or sterically hindered alkoxy groups are required, classical SN2 chemistry often fails. The modern alternative is the2[2]. However, attempting to couple an alcohol directly with a halo-aniline is problematic; the free primary amine is an excellent nucleophile and will outcompete the alcohol for the palladium center, leading to polymerization.

The strategic workaround is to use halo-nitrobenzenes . The nitro group acts as a robust, electron-withdrawing mask for the amine. Utilizing a bulky, electron-rich ligand like BrettPhos facilitates the challenging reductive elimination of the C-O bond. Following etherification, the nitro group is reduced to the desired aniline. This two-step sequence guarantees absolute chemoselectivity[2].

Route C: Electrochemical Late-Stage Functionalization (eLSF)

For late-stage drug diversification, 3[3] has emerged as a revolutionary, environmentally friendly platform. In this approach, single-electron anodic oxidation of an electron-rich aniline generates a reactive quinonoid intermediate. This intermediate undergoes a facile, regioselective nucleophilic attack by the alcohol solvent. This method entirely bypasses the need for pre-functionalized halides or transition metal catalysts, offering a highly sustainable route for generating structure-activity relationship (SAR) libraries[3].

Quantitative Benchmarking

To guide route selection, the quantitative performance metrics of the three methodologies are summarized below:

Performance MetricRoute A: Williamson AlkylationRoute B: Buchwald-Hartwig + ReductionRoute C: Electrochemical (eLSF)
Starting Material AminophenolsHalo-nitrobenzenesUnfunctionalized Anilines
Chemoselectivity Moderate (O- vs N-alkylation)High (Nitro masks amine)High (Regioselective oxidation)
Step Economy 1 Step2 Steps1 Step (Late-stage)
Catalyst/Reagents NaH, Alkyl HalidePd, BrettPhos, Base, Fe/NH4ClElectricity, Alcohol solvent
Typical Yield 60–85%70–95%50–75%
Scalability Excellent (Process scale)Moderate (Cost of Pd/Ligand)Emerging (Flow cells required)
Environmental Impact Low E-factorMedium E-factor (Metal waste)Very Low E-factor (Green)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind specific reagent choices and physical conditions is embedded within the steps to ensure reproducibility and scientific integrity.

Protocol A: Regioselective Synthesis of 4-Isopropoxyaniline (Direct Alkylation)

Adapted from established 1[1].

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve p-aminophenol (1.0 eq) in anhydrous DMF.

  • Temperature Control: Cool the mixture to 0 °C in an ice bath. Causality: Lowering the thermal energy of the system suppresses the kinetic deprotonation of the less acidic aniline nitrogen, ensuring the base selectively targets the phenol.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 3.0 eq) portion-wise. Causality: Portion-wise addition controls the exothermic release of hydrogen gas. The excess NaH ensures complete formation of the phenoxide without risking unreacted starting material. Allow to stir at room temperature for 1 hour.

  • Alkylation: Add 2-bromopropane (1.5 eq) dropwise via a dropping funnel. Causality: Dropwise addition prevents localized concentration spikes that drive over-alkylation. Stir for 24 hours at room temperature.

  • Workup: Quench cautiously with distilled water to destroy unreacted NaH. Extract with ethyl acetate (3x), dry the organic layer over anhydrous sodium sulfate, and purify via distillation under reduced pressure[1].

Protocol B: Mild Iron-Mediated Reduction of Alkoxy-nitrobenzenes

When utilizing Route B (Buchwald-Hartwig), the resulting alkoxy-nitrobenzene must be reduced without cleaving the newly formed ether bond. This 4 ensures high fidelity[4].

  • Solvent System: To a stirred solution of the alkoxy-nitrobenzene (1.0 eq) in a 4:1 mixture of EtOH/H₂O, add Iron powder (5.0 to 10.0 eq) and Ammonium Chloride (NH₄Cl, 1.0 to 1.5 eq).

  • Reaction Dynamics: Heat the mixture to 70 °C and stir under air for 12–24 hours. Causality: NH₄Cl acts as a weak acid/proton donor. Unlike harsh reductions using concentrated HCl or high-pressure Pd/C hydrogenation, this mild Fe/NH₄Cl system selectively reduces the nitro group via single-electron transfer without risking ether cleavage or hydrodehalogenation of other sensitive functional groups.

  • Isolation: Remove insoluble iron oxides by filtration through a pad of Celite, washing thoroughly with CH₂Cl₂ or EtOAc.

  • Purification: Concentrate the filtrate, wash with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry, and concentrate under reduced pressure to yield the pure alkoxy-aniline[4].

Conclusion & Strategic Recommendations

The synthesis of alkoxy-anilines requires a calculated balance between step economy and functional group tolerance.

  • For early-stage discovery and SAR generation , Route C (eLSF) is highly recommended due to its ability to rapidly diversify existing aniline scaffolds without the need for bespoke pre-functionalized starting materials.

  • For complex, sterically hindered targets where chemoselectivity is paramount, Route B (Buchwald-Hartwig + Reduction) remains the gold standard, leveraging the nitro group as a flawless chemical mask.

  • For process chemistry and scale-up of simple targets (e.g., 4-isopropoxyaniline), Route A (Williamson Alkylation) offers unmatched cost-efficiency, provided the thermodynamics of the deprotonation step are strictly managed.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 2-(3-Morpholinopropoxy)aniline

[label="Methemoglobin (Fe3+)\nH Mechanism of aniline-induced methemoglobinemia and hypoxia. Mandatory Personal Protective Equipment (PPE) Matrix The selection of PPE must scale with the volume and concentration of the ma...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Methemoglobin (Fe3+)\nH

Mechanism of aniline-induced methemoglobinemia and hypoxia.

Mandatory Personal Protective Equipment (PPE) Matrix

The selection of PPE must scale with the volume and concentration of the material being handled. The following table summarizes the required protective gear and the scientific rationale for each choice[1][2][3].

Protective GearMicro-Scale (<100 mg / <1 mL)Preparative Scale (>1 g / >10 mL)Scientific Rationale
Hand Protection Double-layered Nitrile gloves.Butyl rubber or Neoprene gloves.Prevents rapid dermal absorption of lipophilic anilines. Nitrile degrades over time; double-gloving provides a fail-safe[2][3].
Eye/Face Protection Chemical splash goggles.Splash goggles + Full face shield.Protects against the corrosive, basic nature of the morpholine ether, preventing irreversible ocular damage[4][1].
Body Protection Flame-retardant lab coat (buttoned).Lab coat + Chemical-resistant apron.Mitigates systemic toxicity from large-volume spills and addresses the combustible nature of aniline derivatives[1][2].
Respiratory Protection Chemical fume hood (80-100 fpm).Fume hood + NIOSH organic vapor respirator.Prevents inhalation of volatile, methemoglobin-inducing vapors[1][5].

Step-by-Step Operational Protocols

To ensure a self-validating safety system, handling procedures must minimize aerosolization and prevent direct contact.

Workflow A: Safe Dispensing and Handling Protocol
  • Pre-Operational Readiness: Verify that the chemical fume hood has a face velocity between 80-100 feet per minute (fpm). Ensure an organic amine spill kit and emergency eyewash station are within 10 seconds of the workspace[3][6].

  • Environmental Purging: Because aniline derivatives darken and degrade upon exposure to light and air[1][5], purge the reaction vessel with an inert gas (Nitrogen or Argon) prior to dispensing.

  • Dispensing: Handle the compound exclusively within the fume hood. Use gas-tight syringes or automated positive-displacement pipettes for liquid transfers. Never pour the liquid directly from the source bottle, as this creates micro-aerosols[2].

  • Temperature Control: Avoid heating the compound with an open flame due to its combustible nature. Utilize a temperature-controlled oil bath or heating mantle[2][5].

  • Decontamination: Upon completion, wipe down all fume hood surfaces and reusable equipment with an appropriate organic solvent (e.g., ethanol), followed by a dilute acidic wash (e.g., 1M HCl) to neutralize residual basic amines, and finally soap and water[2].

  • Doffing PPE: Remove outer gloves aseptically by pinching the exterior of the wrist and turning them inside out. Wash hands immediately with soap and water[2][3].

Workflow B: Emergency Chemical Spill Cleanup Protocol

In the event of a spill, rapid response is critical to prevent inhalation and dermal exposure[1][3].

  • Evacuate and Isolate: Immediately evacuate non-essential personnel from the area. Eliminate all sources of ignition (sparks, flames), as the compound is a combustible hazard[1][5].

  • Don Maximum PPE: The spill responder must don a NIOSH-approved respirator with organic vapor cartridges, heavy-duty butyl rubber gloves, and a chemical-resistant apron[1][5].

  • Containment: Surround the spill with inert, non-combustible absorbent materials such as sand, earth, or vermiculite. Do not use combustible absorbents like sawdust, which can react with oxidizing agents[1].

  • Collection: Carefully sweep the saturated absorbent into a compatible, sealable hazardous waste container using a non-sparking tool.

  • Neutralization: Ventilate the area thoroughly. Wash the spill site with a dilute acid solution to neutralize residual amines, followed by a water rinse[2].

First Aid and Medical Surveillance

If exposure occurs, immediate intervention is required:

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention immediately, as systemic absorption can occur rapidly[3][5].

  • Inhalation/Ingestion: Move the victim to fresh air. Do not induce vomiting if swallowed. Administer 100% supplemental oxygen.

  • Medical Intervention: Inform emergency medical personnel that the patient was exposed to an aniline derivative. Medical staff should monitor for chocolate-brown blood and cyanosis. The standard antidote for severe methemoglobinemia is intravenous Methylene Blue (typically 1-2 mg/kg), which acts as an electron donor to reduce Fe³⁺ back to Fe²⁺[7].

Storage and Disposal Plans

  • Storage: Store 2-(3-Morpholinopropoxy)aniline in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated dedicated hazardous storage cabinet. Protect from direct light and moisture. Strictly segregate from strong oxidizers, strong acids, isocyanates, and epoxides, which can trigger violent exothermic reactions[1][3][8].

  • Disposal: Discharge into the environment or sewer systems must be strictly avoided due to high aquatic toxicity[1][3]. All waste, including contaminated gloves and absorbent materials, must be collected in clearly labeled, sealed containers and incinerated by an EPA-approved hazardous waste management facility.

References

  • Alanazi, M. Q. "Drugs may be Induced Methemoglobinemia." Longdom Publishing.
  • Centers for Disease Control and Prevention (CDC). "Severe Methemoglobinemia and Hemolytic Anemia from Aniline Purchased as 2C-E, a Recreational Drug, on the Internet." Morbidity and Mortality Weekly Report (MMWR).
  • "Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline." Annals of Occupational and Environmental Medicine.
  • "Morpholine | C4H9NO | CID 8083." PubChem - NIH.
  • "Aniline - Product Stewardship Summary." Lanxess.
  • "Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline." Benchchem.
  • "Hazardous Material Use and Management: Aniline." Rutgers University Environmental Health and Safety.
  • "SAFETY DATA SHEET - Aniline." Fisher Scientific.
  • "What are the health and safety guidelines for Aniline in workplaces?" Bloom Tech.
  • "Morpholine (cas 110-91-8) SDS/MSDS download." Guidechem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Morpholinopropoxy)aniline
Reactant of Route 2
Reactant of Route 2
2-(3-Morpholinopropoxy)aniline
© Copyright 2026 BenchChem. All Rights Reserved.